Product packaging for 4-Chloroquinazolin-6-OL(Cat. No.:CAS No. 848438-50-6)

4-Chloroquinazolin-6-OL

Cat. No.: B1602958
CAS No.: 848438-50-6
M. Wt: 180.59 g/mol
InChI Key: DOFQCJUTUJSCOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Chloroquinazolin-6-ol (CAS 848438-50-6) is a heterocyclic organic compound of significant interest in medicinal chemistry and pharmaceutical research. It features a quinazoline core-a benzene ring fused to a pyrimidine ring-with a chloro substituent at the 4-position and a hydroxyl group at the 6-position . This structure serves as a critical synthetic intermediate for constructing more complex, bioactive molecules. The primary research value of this compound lies in its role as a key precursor in the discovery and development of quinazoline-based kinase inhibitors , which have shown substantial potential in cancer therapy . Kinases are enzymes crucial for regulating cellular processes like growth and metabolism, and modulating their activity is a prominent strategy in oncology drug discovery. Researchers utilize this compound to explore structure-activity relationships, aiming to enhance the potency and selectivity of potential drug candidates against various kinase targets . Furthermore, its molecular framework is investigated for antimicrobial properties , positioning it as a candidate for developing new antibiotic agents . Chemical Data:

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2O B1602958 4-Chloroquinazolin-6-OL CAS No. 848438-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloroquinazolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-6-3-5(12)1-2-7(6)10-4-11-8/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOFQCJUTUJSCOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631125
Record name 4-Chloroquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848438-50-6
Record name 4-Chloroquinazolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloroquinazolin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action Discovery for 4-Chloroquinazolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its versatile and potent biological activities, particularly in oncology.[1][2][3] Numerous approved drugs, including gefitinib and erlotinib, feature this core and function by inhibiting key protein kinases involved in cancer progression.[1][4] This guide presents a comprehensive, field-proven strategy for the systematic elucidation of the mechanism of action (MoA) for a novel compound, 4-Chloroquinazolin-6-OL. We move beyond a simple listing of techniques to provide a logical, multi-pronged workflow designed for target identification, validation, and pathway deconvolution. This document is intended for researchers, scientists, and drug development professionals, offering both the strategic rationale behind experimental choices and detailed, actionable protocols.

Introduction: The Quinazoline Hypothesis

Given the extensive history of quinazoline derivatives as kinase inhibitors, our investigation into this compound begins with a strong, data-driven hypothesis: the compound is likely to exert its biological effects by targeting one or more protein kinases.[3][5][6] The quinazoline core is particularly adept at fitting into the ATP-binding pocket of kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), making this a logical starting point.[1][5][7][8]

This guide outlines an integrated, three-phase approach to systematically test this hypothesis and uncover the compound's precise molecular mechanism:

  • Phase 1: Unbiased Target Deconvolution. Employing direct biochemical and biophysical methods to identify primary protein binding partners.

  • Phase 2: Target Validation and Selectivity Profiling. Confirming the identified target(s) and assessing the compound's specificity across the human kinome.

  • Phase 3: Pathway Elucidation and Functional Analysis. Mapping the downstream signaling consequences of target engagement to understand the compound's cellular impact.

This workflow is designed to be self-validating, with each phase providing complementary data to build a high-confidence MoA profile.

MOA_Discovery_Workflow cluster_0 Phase 1: Target Deconvolution cluster_1 Phase 2: Target Validation & Selectivity cluster_2 Phase 3: Pathway Elucidation A Hypothesis: This compound is a Kinase Inhibitor B Affinity Chromatography (Biochemical Pull-down) A->B C Cellular Thermal Shift Assay (CETSA - Target Engagement) A->C D Mass Spectrometry (Protein Identification) B->D E Putative Target(s) Identified C->E D->E F Kinome Profiling (Selectivity Screen) E->F G Isothermal Dose-Response CETSA (Validation) E->G H Validated Target F->H G->H I Western Blot Analysis (Downstream Signaling) H->I J Functional Cell-Based Assays (e.g., Proliferation, Apoptosis) H->J K Mechanism of Action (MoA) Confirmed I->K J->K

Fig. 1: Overall workflow for MoA discovery.

Phase 1: Unbiased Target Deconvolution

The primary goal of this phase is to identify high-affinity protein targets from a complex biological mixture without prior bias. We employ two complementary methods: a direct biochemical pull-down and a biophysical assay that measures target engagement within the native cellular environment.

Affinity Chromatography-Mass Spectrometry (AC-MS)

Expertise & Experience: This is the most direct biochemical approach to "fish" for target proteins.[9][10] The success of this experiment hinges on synthesizing an affinity probe where the compound is attached to a solid support (e.g., agarose beads) via a chemical linker.[11][12] The critical choice here is the linker attachment point. It must be positioned on a part of the this compound molecule that is not essential for target binding, as predicted by structure-activity relationship (SAR) data from analogous quinazolines. For the quinazoline scaffold, the 2- or 4-positions are often critical for kinase interaction, while the 6-position hydroxyl group offers a synthetically accessible handle for linker attachment with a lower risk of disrupting the core pharmacophore.[3][13]

Affinity_Chromatography cluster_0 Step 1: Probe Preparation cluster_1 Step 2: Incubation & Binding cluster_2 Step 3: Wash & Elution cluster_3 Step 4: Analysis node_A This compound node_B Linker Arm node_A->node_B Covalent Attachment node_C Agarose Bead node_B->node_C node_D Cell Lysate (Protein Mixture) node_E Immobilized Probe node_H Wash away non-specific proteins node_E->node_H node_F Target Protein node_G Non-specific Proteins node_I Elute bound proteins node_H->node_I node_J SDS-PAGE node_I->node_J node_K Mass Spectrometry (LC-MS/MS) node_J->node_K node_L Protein Identification node_K->node_L

Fig. 2: Principle of Affinity Chromatography.
  • Probe Synthesis: Covalently attach this compound to NHS-activated Sepharose beads via its 6-hydroxyl group using a suitable linker (e.g., a short PEG linker). Prepare control beads with no compound attached to identify non-specific binders.

  • Lysate Preparation: Culture a relevant cancer cell line (e.g., A549 lung carcinoma, known for EGFR expression) to ~80% confluency. Lyse cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[14]

  • Incubation: Incubate the clarified cell lysate with the compound-conjugated beads and control beads for 2-4 hours at 4°C with gentle rotation.

  • Washing: Wash the beads extensively (at least 5 times) with lysis buffer to remove proteins that are not specifically bound.[10]

  • Elution: Elute the bound proteins using a competitive eluent (e.g., a high concentration of free this compound) or a denaturing eluent (e.g., SDS-PAGE sample buffer).

  • Analysis: Separate the eluted proteins by 1D SDS-PAGE and visualize with Coomassie or silver stain. Excise unique bands present in the compound lane but not the control lane.

  • Identification: Subject the excised bands to in-gel tryptic digestion followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for protein identification.[15]

RankProtein ID (UniProt)Protein NamePeptide CountScoreCoverage (%)
1P00533Epidermal growth factor receptor (EGFR)28154035
2P17948Vascular endothelial growth factor receptor 2 (VEGFR2)1589021
3P04626SRC proto-oncogene, non-receptor tyrosine kinase1165018
4P06213Heat shock protein 90-alpha941015

Table 1: Example results from LC-MS/MS analysis of proteins eluted from affinity chromatography. High scores and peptide counts for specific kinases strengthen the initial hypothesis.

Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: While AC-MS identifies binders, it doesn't confirm target engagement in a live cell. CETSA provides this crucial validation.[16] The principle is that when a ligand binds to its target protein, it confers thermal stability, increasing the temperature at which the protein denatures and aggregates.[17][18] By heating intact cells treated with the compound and then measuring the amount of soluble target protein remaining, we can directly observe engagement.[19] This label-free method is a powerful tool for validating primary hits from biochemical screens.[20]

  • Cell Treatment: Culture cells (e.g., A549) and treat with either vehicle (DMSO) or a saturating concentration of this compound (e.g., 10-50 µM) for 1-2 hours.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling to 4°C.[18]

  • Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation: Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[20]

  • Detection: Analyze the amount of the putative target protein (e.g., EGFR, identified from AC-MS) remaining in the soluble fraction by Western Blot.

  • Analysis: Quantify the band intensities and plot them against temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms direct target engagement.

Phase 2: Target Validation and Selectivity Profiling

With putative targets identified and cellular engagement confirmed for a primary candidate (e.g., EGFR), this phase aims to quantify the interaction and assess the compound's selectivity.

Kinome Profiling

Expertise & Experience: A common liability in drug development is off-target activity. Kinome profiling is a critical step to assess the selectivity of a kinase inhibitor.[21] This involves screening the compound against a large panel of purified protein kinases (often >400) to determine its inhibitory activity (IC50) for each.[22] This can be done through various platforms, including radiometric assays or multiplexed inhibitor bead (MIB) approaches coupled with mass spectrometry.[21][23] The resulting data provides a "fingerprint" of the compound's activity, revealing both intended targets and potential off-targets that could lead to toxicity.

Kinase TargetIC50 (nM)Kinase Family
EGFR 8.5 Tyrosine Kinase
HER2 (ERBB2) 25.0 Tyrosine Kinase
VEGFR2 150.2 Tyrosine Kinase
SRC890.5Tyrosine Kinase
ABL1>10,000Tyrosine Kinase
CDK2>10,000Serine/Threonine Kinase
p38α (MAPK14)>10,000Serine/Threonine Kinase

Table 2: Example data from a kinome profiling screen. The results show potent inhibition of EGFR and moderate activity against the closely related HER2, with significantly less activity against other kinases, indicating a favorable selectivity profile.

Isothermal Dose-Response CETSA

Expertise & Experience: This CETSA variant is used to confirm target engagement in a dose-dependent manner and can provide an estimate of cellular potency.[19] Instead of a temperature gradient, cells are heated to a single, fixed temperature (chosen from the melt curve to be on the steep part of the curve). At this temperature, the protein is partially denatured, and any stabilization afforded by the compound will result in a measurable increase in the soluble fraction. This provides a robust, in-cell validation of the biochemical IC50 data.

Phase 3: Pathway Elucidation and Functional Analysis

Identifying the direct target is only part of the MoA. We must also understand the downstream consequences of inhibiting that target.

Western Blot Analysis of Downstream Signaling

Expertise & Experience: If this compound is confirmed as an EGFR inhibitor, we would expect it to block the canonical downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.[14] Western blotting is the gold-standard technique to measure the phosphorylation status of key proteins in these cascades.[24][25] A decrease in the phosphorylation of proteins like Akt and ERK upon compound treatment provides functional evidence of target inhibition. It is critical to probe for both the phosphorylated (active) and total forms of each protein to ensure that changes are due to altered activity, not changes in protein expression.

Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Compound This compound Compound->EGFR Inhibition Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation

Fig. 3: Hypothesized EGFR signaling pathway inhibition.
  • Cell Culture and Treatment: Seed A549 cells and serum-starve overnight to reduce basal signaling.

  • Stimulation & Inhibition: Pre-treat cells with increasing concentrations of this compound for 1 hour. Then, stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes to activate the pathway. Include vehicle controls.

  • Lysis and Quantification: Lyse cells, and determine protein concentration using a BCA assay to ensure equal loading.

  • Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[24]

  • Blocking and Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) for 1 hour. Incubate overnight at 4°C with primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK).

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

Treatmentp-Akt / Total Akt (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle (No EGF)0.1 ± 0.020.1 ± 0.03
Vehicle + EGF1.0 (Reference)1.0 (Reference)
10 nM Compound + EGF0.85 ± 0.090.79 ± 0.11
100 nM Compound + EGF0.42 ± 0.050.35 ± 0.06
1 µM Compound + EGF0.12 ± 0.030.09 ± 0.02

Table 3: Example densitometry data showing dose-dependent inhibition of EGF-stimulated Akt and ERK phosphorylation by this compound.

Conclusion

The discovery of a small molecule's mechanism of action is a systematic process of hypothesis generation and rigorous, multi-faceted validation. By integrating direct biochemical methods like affinity chromatography with in-cell biophysical assays such as CETSA, we can confidently identify primary binding targets. Subsequent kinome profiling and downstream pathway analysis provide the necessary context, revealing the compound's selectivity and functional consequences. This comprehensive approach, moving from target deconvolution to pathway elucidation, provides the robust, high-confidence data package required for advancing a promising molecule like this compound in the drug discovery pipeline.

References

An In-depth Technical Guide to the Initial Screening of 4-Chloroquinazolin-6-OL Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3] This technical guide provides a comprehensive framework for the initial biological activity screening of a specific derivative, 4-Chloroquinazolin-6-OL. We will delve into the rationale behind experimental choices, present detailed protocols for a tiered screening cascade, and offer insights into data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of novel quinazoline-based compounds.

Introduction: The Quinazoline Scaffold and the Rationale for Screening this compound

Quinazoline derivatives have garnered significant attention in drug discovery due to their diverse pharmacological properties, including anticancer, anti-inflammatory, antibacterial, and antiviral activities.[1][2][4] The versatility of the quinazoline core allows for structural modifications that can modulate its interaction with various biological targets.[1] A key area of interest is the development of kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often dysregulated in cancer.[5][6][7][8] Several clinically approved drugs, such as gefitinib and erlotinib, feature the 4-anilinoquinazoline moiety, highlighting the scaffold's potential in oncology.[5][9][10]

The subject of this guide, this compound, is a key intermediate in the synthesis of various bioactive molecules.[11] The presence of a reactive chlorine atom at the 4-position makes it an ideal starting point for introducing various functional groups via nucleophilic substitution, enabling the creation of diverse compound libraries.[12] The hydroxyl group at the 6-position also offers a site for further chemical modification. Given the established biological importance of the quinazoline scaffold, a systematic initial screening of this compound is warranted to uncover its intrinsic biological activities and to guide the rational design of future derivatives.

This guide will outline a tiered screening approach, beginning with broad-spectrum cell viability assays across a panel of cancer cell lines to identify potential cytotoxic or anti-proliferative effects. Subsequently, we will explore more focused assays, such as kinase inhibition assays, to elucidate potential mechanisms of action.

Tier 1: Initial High-Throughput Cellular Screening

The primary objective of the initial screening phase is to cast a wide net to detect any significant biological activity of this compound. Cell-based assays are indispensable for this initial evaluation of potential anticancer properties.[13] We will employ a panel of human cancer cell lines representing different tumor types to assess the compound's anti-proliferative and cytotoxic effects.

Rationale for Cell Line Selection

The choice of cell lines is critical for obtaining meaningful and broad-ranging initial data. The panel should include cell lines with well-characterized genetic backgrounds and dependencies on specific signaling pathways. For a quinazoline-based compound, it is logical to include cell lines known to be sensitive to EGFR and VEGFR-2 inhibitors.

Table 1: Proposed Cancer Cell Line Panel for Initial Screening

Cell LineCancer TypeKey Characteristics
A549 Non-Small Cell Lung CancerWild-type EGFR
NCI-H1975 Non-Small Cell Lung CancerL858R and T790M EGFR mutations (resistance to 1st gen EGFR inhibitors)
MCF-7 Breast CancerEstrogen receptor-positive, often used in general cytotoxicity screening
MDA-MB-231 Breast CancerTriple-negative, aggressive phenotype
HCT-116 Colorectal CancerKRAS mutant, often used in general cytotoxicity screening
U-87 MG GlioblastomaHigh expression of EGFR
HUVEC Human Umbilical Vein Endothelial CellsNon-cancerous primary cell line to assess general cytotoxicity and anti-angiogenic potential
Experimental Protocol: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[13]

Materials:

  • Selected cancer cell lines and HUVECs

  • This compound (dissolved in DMSO to create a stock solution)

  • Complete cell culture medium (specific to each cell line)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-channel pipette

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined optimal density for each cell line and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for 72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Expected Outcomes and Interpretation

The IC50 values obtained from the MTT assay will provide a quantitative measure of the anti-proliferative or cytotoxic activity of this compound against the tested cell lines. A low IC50 value (typically in the low micromolar or nanomolar range) suggests potent activity. Differential sensitivity across the cell line panel can provide initial clues about the compound's potential mechanism of action. For instance, higher potency against EGFR-dependent cell lines might suggest EGFR inhibition.

Tier 2: Mechanistic Elucidation - Kinase Inhibition Assays

Based on the established activity of many quinazoline derivatives as kinase inhibitors, the second tier of screening will focus on evaluating the direct inhibitory effect of this compound on key kinases implicated in cancer, particularly EGFR and VEGFR-2.[5][6][7][8]

Rationale for Target Selection
  • EGFR (Epidermal Growth Factor Receptor): A receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[6][10] Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target.[10]

  • VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): The main mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][14] Dual inhibition of EGFR and VEGFR-2 is a valuable strategy in cancer therapy.[8][14]

Experimental Workflow: In Vitro Kinase Inhibition

The following diagram illustrates the general workflow for an in vitro kinase inhibition assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of This compound Incubate_Inhibitor Incubate kinase with inhibitor Compound_Prep->Incubate_Inhibitor Kinase_Prep Prepare kinase enzyme solution Kinase_Prep->Incubate_Inhibitor Substrate_Prep Prepare substrate and ATP solution Initiate_Reaction Add substrate/ATP to start reaction Substrate_Prep->Initiate_Reaction Incubate_Inhibitor->Initiate_Reaction Incubate_Reaction Incubate at optimal temperature Initiate_Reaction->Incubate_Reaction Stop_Reaction Stop reaction and detect signal (e.g., luminescence, fluorescence) Incubate_Reaction->Stop_Reaction Data_Analysis Calculate % inhibition and determine IC50 Stop_Reaction->Data_Analysis

References

A Senior Application Scientist's Guide to Structure-Activity Relationship (SAR) Studies of 4-Chloroquinazolin-6-OL Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous approved therapeutics, particularly in oncology.[1][2][3] This guide focuses on the 4-Chloroquinazolin-6-OL core, a pivotal intermediate for generating libraries of targeted inhibitors. We will explore the strategic rationale behind its use, detail the synthetic and analytical workflows for derivatization, and synthesize the structure-activity relationship (SAR) principles that govern the optimization of these compounds. This document is intended for researchers and drug development professionals, providing both a conceptual framework and actionable protocols for advancing quinazoline-based discovery programs.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline ring system, a fusion of benzene and pyrimidine rings, has emerged as a "privileged scaffold" in drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal anchor for binding within the ATP-binding pocket of various protein kinases. Dysregulation of kinase signaling is a hallmark of many cancers, making them prime therapeutic targets.[4]

The clinical success of first-generation Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib validated the 4-anilinoquinazoline pharmacophore as a potent and effective template for kinase inhibition.[1][5][6] These molecules establish a critical hydrogen bond between the N1 of the quinazoline ring and a backbone hinge residue in the kinase domain, effectively anchoring the inhibitor. The 4-chloro substituent serves as an activated position for nucleophilic aromatic substitution, allowing for the facile introduction of various aniline derivatives to probe the hydrophobic regions of the ATP pocket.

The 6-position of the quinazoline ring extends into the solvent-exposed region of the active site, providing a valuable vector for modification to enhance potency, selectivity, and pharmacokinetic properties. The hydroxyl group of this compound, in particular, offers a versatile handle for introducing a wide array of functionalities through ether or ester linkages, making this intermediate a strategic starting point for extensive SAR exploration.

Strategic Rationale: Why this compound?

The selection of this compound as a core intermediate is a deliberate choice driven by synthetic accessibility and strategic importance for SAR.

  • C4-Position (The "Warhead"): The chlorine atom at the C4 position is the key to diversification. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a library of substituted anilines, which are crucial for achieving affinity and selectivity for the target kinase.[7] The nature of the aniline substituent can dramatically influence target engagement, with different groups probing various sub-pockets within the ATP-binding site.[8]

  • N1-Position (The "Anchor"): The nitrogen at the N1 position acts as the primary hydrogen bond acceptor, anchoring the entire molecule to the kinase hinge region. This interaction is fundamental to the inhibitory activity of most quinazoline-based kinase inhibitors.

  • C6-Position (The "Solubilizing/Selectivity" Vector): The hydroxyl group at C6 is a versatile synthetic handle. It can be alkylated to introduce solubilizing groups (e.g., morpholino, piperidinoethoxy chains) which are often crucial for improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final compound. Furthermore, modifications at this position can be used to gain selectivity against off-target kinases or to introduce functionalities that interact with specific residues outside the immediate ATP-binding pocket.[9][10]

Experimental Design & Methodologies

A robust SAR campaign requires validated, reproducible protocols. The following sections detail the core synthetic and biological evaluation workflows.

Synthesis and Derivatization Workflow

The overall workflow begins with the synthesis of the core intermediate, followed by parallel diversification at the C4 and C6 positions.

SAR_Workflow cluster_synthesis Core Synthesis cluster_diversification Parallel Diversification cluster_analysis Analysis & Iteration Start 2-Amino-5-hydroxybenzoic Acid Step1 Cyclization with Formamidine (Niementowski Reaction) Start->Step1 Core Quinazolin-4,6-diol Step1->Core Step2 Chlorination (e.g., SOCl2, POCl3) Core->Step2 Intermediate This compound Step2->Intermediate SNAr Step 3: S N Ar Reaction (C4-Position) Intermediate->SNAr + Substituted Anilines Alkylation Step 4: O-Alkylation (C6-Position) SNAr->Alkylation + Alkyl Halides Library Compound Library (Final Products) Alkylation->Library Purification Purification (HPLC) Library->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Screening Biological Screening (Kinase Assay) Characterization->Screening SAR_Analysis SAR Analysis & Next-Gen Design Screening->SAR_Analysis SAR_Analysis->SNAr Iterate Design

Caption: General workflow for SAR studies of this compound.
Protocol 1: Synthesis of this compound Intermediate

This protocol describes a common route to the key intermediate.

  • Step 1: Cyclization to form Quinazolin-4,6-diol.

    • Combine 2-amino-5-hydroxybenzoic acid and formamidine acetate in a suitable high-boiling solvent (e.g., ethylene glycol).

    • Heat the mixture to reflux (typically 120-140 °C) for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture and precipitate the product by adding an anti-solvent like water.

    • Filter the solid, wash with water and a non-polar solvent (e.g., hexanes), and dry under vacuum.

  • Step 2: Chlorination to yield this compound.

    • Suspend the Quinazolin-4,6-diol from Step 1 in thionyl chloride (SOCl₂) or a mixture of phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF).[11]

    • Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

    • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the acidic solution with a base (e.g., saturated sodium bicarbonate) until the product precipitates.

    • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield this compound. The crude product can be purified by column chromatography if necessary.

Protocol 2: General Procedure for SNAr Diversification at C4

This protocol outlines the coupling of anilines to the C4 position.

  • Reaction Setup:

    • In a reaction vial, dissolve this compound (1 equivalent) and the desired substituted aniline (1.1-1.2 equivalents) in a polar aprotic solvent such as isopropanol or N,N-dimethylformamide (DMF).

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), if the reaction requires it to scavenge HCl byproduct.

    • Seal the vial and heat the reaction mixture, typically between 80 °C and 120 °C. Microwave irradiation can be used to accelerate this reaction.[7]

  • Monitoring and Workup:

    • Monitor progress via LC-MS. Reactions are typically complete within 2-16 hours.

    • Upon completion, cool the mixture and dilute with water to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Purify the crude product using flash column chromatography or preparative HPLC to yield the desired 4-anilinoquinazolin-6-ol derivative.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a robust method for evaluating the biological activity of the synthesized compounds.[12] A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a common choice as it measures the production of ADP, a direct product of kinase activity.[4][13]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Perform a serial dilution series in DMSO to create a range of concentrations for IC₅₀ determination.

  • Kinase Reaction:

    • In a 96-well or 384-well white opaque plate, add the serially diluted compound or DMSO (vehicle control).

    • Add the target kinase enzyme and allow a brief pre-incubation (10-15 minutes) at room temperature for the inhibitor to bind.

    • Initiate the kinase reaction by adding a mixture of the specific peptide substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert the generated ADP back to ATP and simultaneously catalyze a luciferase/luciferin reaction. Incubate for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[12]

    • Plot the luminescence (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the half-maximal inhibitory concentration (IC₅₀) value.

Synthesizing the Structure-Activity Relationship (SAR)

The data gathered from screening the compound library allows for the development of a coherent SAR model. This model explains how specific structural changes impact biological activity.

SAR_Summary cluster_C4 C4-Anilino Substitutions cluster_C6 C6-Oxygen Substitutions (R group) Core 4-Anilino-6-OR Quinazoline Core C4_Meta meta-Substituents (e.g., -OCH3, -Cl, small alkyl) Often probe hydrophobic pocket, can increase potency. Core->C4_Meta C4_Para para-Substituents (e.g., -F, -Cl) Can improve properties, but large groups may be detrimental. Core->C4_Para C4_Ortho ortho-Substituents Generally disfavored due to steric clash with the quinazoline core. Core->C4_Ortho C6_Solubilizing Longer, polar chains (e.g., - (CH2)n-Morpholine) Crucial for improving solubility and cell permeability. Core->C6_Solubilizing C6_Small Small Alkyl Groups (e.g., -CH3, -CH2CH3) Minimal impact on potency, can slightly alter lipophilicity. Core->C6_Small C6_H Unsubstituted (-OH) Provides a key H-bond donor/acceptor site, but may lead to poor PK properties. Core->C6_H

References

An In-Depth Technical Guide to the Therapeutic Potential of Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, stands as a "privileged structure" in medicinal chemistry.[1] Its synthetic versatility and ability to engage in diverse molecular interactions have made it the foundation for a wide array of pharmacologically potent compounds.[2] This guide provides a comprehensive exploration of quinazoline derivatives, delving into their mechanisms of action, diverse therapeutic applications, and the synthetic and evaluative methodologies crucial for their development. From pioneering anticancer agents like Gefitinib that target specific protein kinases to antihypertensives and emerging neuroprotective compounds, quinazolines have demonstrated a remarkable breadth of biological activity.[3][4][5] This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices, protocols, and future directions in the ever-evolving landscape of quinazoline-based therapeutics.

Chapter 1: The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

The Quinazoline Core: Structure and Properties

Quinazoline, with the chemical formula C₈H₆N₂, is a nitrogen-containing fused heterocycle.[6][7] Its structure consists of a benzene ring fused to a pyrimidine ring, a configuration that imparts significant chemical stability and diverse biological potential.[5][8] The arrangement of nitrogen atoms within the pyrimidine ring allows for multiple points of interaction with biological targets, primarily through hydrogen bonding. The planarity of the ring system is also crucial for its ability to intercalate with DNA or fit into the active sites of enzymes.[2][9]

Derivatives, particularly quinazolinones (oxidized quinazolines), are categorized based on the substitution pattern, which critically influences their pharmacological activity.[6][10] This structural versatility has allowed medicinal chemists to fine-tune the properties of quinazoline-based molecules to achieve desired therapeutic effects with minimal side effects.[6]

Historical Perspective and Natural Occurrence

The first quinazoline alkaloid, Vasicine (also known as Peganine), was isolated from the plant Adhatoda vasica in 1888.[2] The parent quinazoline compound was first synthesized in 1895.[6][8] Since then, over 200 biologically active quinazoline alkaloids have been identified from various plants, animals, and microorganisms, highlighting nature's endorsement of this scaffold.[1][6] The discovery of these natural products spurred extensive research, leading to the synthesis of numerous derivatives and their establishment as a cornerstone in pharmaceutical chemistry.[2]

Chapter 2: Mechanisms of Action: Elucidating the Therapeutic Effects

Quinazoline derivatives exert their biological effects by modulating a wide array of cellular targets. Their efficacy stems from their ability to selectively interact with key proteins involved in disease pathogenesis.

Protein Kinase Inhibition

A primary mechanism of action for many anticancer quinazoline derivatives is the inhibition of protein kinases, enzymes that regulate a majority of cellular pathways.[11]

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[12] Its dysregulation is a hallmark of many cancers, particularly non-small-cell lung cancer.[12] Quinazoline derivatives like Gefitinib and Erlotinib are potent EGFR tyrosine kinase inhibitors (TKIs).[13] They function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade, primarily the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[12][13] This inhibition ultimately leads to cell cycle arrest and apoptosis in cancer cells.

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Quinazoline Quinazoline TKI (e.g., Gefitinib) Quinazoline->EGFR Inhibits (ATP-competitive)

Caption: EGFR signaling pathway inhibited by Quinazoline TKIs.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for cell division (mitosis). Several quinazoline derivatives have been shown to inhibit tubulin polymerization.[12] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][9] This mechanism is distinct from kinase inhibition and represents another important avenue for the anticancer activity of this scaffold.

Other Key Mechanisms

The versatility of the quinazoline scaffold allows it to engage with a variety of other biological targets:

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. Its inhibition is a promising strategy for cancer therapy, and several quinazoline-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity.[12]

  • DNA Intercalation: Some hybrid compounds, such as those combining quinazolinone and quinoxaline moieties, are thought to act as DNA intercalating agents, disrupting DNA replication and leading to cell death.[9]

  • Neuroprotection: In the context of Alzheimer's disease, quinazoline derivatives have been found to modulate β-amyloid and tau proteins, and inhibit enzymes like cholinesterases and monoamine oxidases.[14]

  • Antimicrobial Action: These compounds can interfere with essential bacterial processes, demonstrating antibacterial and antifungal properties.[3][5]

Chapter 3: Therapeutic Applications and Key Derivatives

The structural diversity of quinazolines has led to their successful application across multiple therapeutic areas.

Anticancer Agents

This is the most extensively studied application of quinazoline derivatives.[12] Their ability to target specific molecular alterations in tumor cells has yielded several clinically successful drugs with improved toxicity profiles compared to traditional chemotherapy.[12]

  • Case Study 1: Gefitinib (Iressa®) and Erlotinib (Tarceva®): These first-generation EGFR inhibitors revolutionized the treatment of non-small-cell lung cancer (NSCLC) in patients with specific EGFR mutations.[11][13] Their success validated EGFR as a key therapeutic target and established the 4-anilinoquinazoline scaffold as a premier framework for kinase inhibitor design.[13]

  • Case Study 2: Lapatinib (Tykerb®): Lapatinib is a dual inhibitor of both EGFR and HER2 (Human Epidermal Growth Factor Receptor 2) kinases.[15] This dual-targeting approach is effective in treating HER2-positive breast cancer.

The table below summarizes key data for these representative anticancer drugs.

Drug Name Target(s) Primary Indication Mechanism of Action
Gefitinib EGFRNon-Small-Cell Lung CancerATP-Competitive Kinase Inhibitor
Erlotinib EGFRNon-Small-Cell Lung Cancer, Pancreatic CancerATP-Competitive Kinase Inhibitor
Lapatinib EGFR, HER2HER2-Positive Breast CancerDual ATP-Competitive Kinase Inhibitor
Vandetanib VEGFR, EGFR, RETMedullary Thyroid CancerMulti-Targeted Kinase Inhibitor
Other Therapeutic Areas

Beyond oncology, quinazolines have made a significant impact in other fields:

  • Antihypertensives: Prazosin and Doxazosin are selective α1-adrenergic receptor antagonists used to treat hypertension.[5]

  • Neurodegenerative Diseases: The ability of quinazolines to target multiple factors in Alzheimer's disease pathology, such as β-amyloid and tau protein, makes them promising candidates for further development.[14]

  • Antimicrobial Agents: Derivatives have shown broad-spectrum activity against various bacteria and fungi, including multi-drug resistant strains of M. tuberculosis.[1][6]

  • Anti-inflammatory & Analgesic: Certain derivatives exhibit potent anti-inflammatory and analgesic effects, highlighting their potential in treating inflammatory conditions.[3]

  • Anticonvulsants: 2,3-disubstituted quinazolin-4(3H)-one derivatives have been evaluated for their anticonvulsant activity, potentially by modulating GABA-A receptors.[3][6]

Chapter 4: Synthetic Strategies and Methodologies

The synthesis of a diverse library of quinazoline derivatives is fundamental to exploring their therapeutic potential. Both classical and modern synthetic methods are employed.

Foundational and Modern Synthetic Routes
  • Classical Methods: The Niementowski synthesis, which involves the reaction of anthranilic acid with an amide, is a traditional and widely used method for producing 4-oxo-3,4-dihydroquinazolines.[5][6]

  • Metal-Catalyzed Synthesis: Modern organic synthesis frequently employs transition-metal catalysts (e.g., Ruthenium, Palladium, Iron) to construct the quinazoline core efficiently.[10][16][17] These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance compared to classical approaches.[16][17] For instance, ruthenium-catalyzed dehydrogenative coupling provides a direct and atom-economical route to quinazoline derivatives.[17]

The general workflow for developing a new quinazoline-based therapeutic candidate is depicted below.

Synthesis_Workflow cluster_design Design & Synthesis cluster_eval Biological Evaluation cluster_opt Optimization start Target Identification & SAR Analysis synthesis Chemical Synthesis (e.g., Metal-Catalyzed) start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Assays (Cytotoxicity, Kinase Inhibition) purification->in_vitro in_vivo In Vivo Models (Xenograft, etc.) in_vitro->in_vivo lead_opt Lead Optimization in_vivo->lead_opt lead_opt->synthesis Iterative Refinement end_node Preclinical Candidate lead_opt->end_node

Caption: General workflow for quinazoline drug discovery.

Detailed Experimental Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

Causality: This protocol describes a common two-step procedure to synthesize a 4-anilinoquinazoline, a core structure for many EGFR inhibitors. The first step creates a key intermediate, 4-chloroquinazoline, which is highly reactive at the C4 position. The second step involves a nucleophilic aromatic substitution (SNAr) reaction, where an aniline derivative displaces the chlorine atom. This is a robust and widely applicable method for generating diverse libraries for SAR studies.

Step 1: Synthesis of 4-Chloroquinazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4(3H)-quinazolinone (1 equivalent) with phosphorus oxychloride (POCl₃, 5-10 equivalents). Rationale: POCl₃ acts as both the solvent and the chlorinating agent.

  • Reaction: Heat the mixture to reflux (approx. 110°C) for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring. Rationale: This quenches the excess POCl₃ and precipitates the product.

  • Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., concentrated ammonia solution or NaOH) until pH 8-9 is reached. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, if the product is not a solid, extract it with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: The crude 4-chloroquinazoline can be used directly in the next step or purified by recrystallization or column chromatography.

Step 2: Synthesis of the 4-Anilinoquinazoline Derivative

  • Reaction Setup: In a suitable solvent such as isopropanol or acetonitrile, dissolve 4-chloroquinazoline (1 equivalent) and the desired substituted aniline (1.1 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling, the product often precipitates from the solution as a hydrochloride salt. Filter the solid and wash it with the reaction solvent or diethyl ether.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure 4-anilinoquinazoline derivative.

  • Characterization: Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Chapter 5: Biological Evaluation and Preclinical Assessment

In Vitro Assay Methodologies

Initial screening of newly synthesized compounds is performed using in vitro assays to determine their biological activity and cytotoxicity.

Protocol: MTT Assay for Cytotoxicity Assessment Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells. This is a standard, robust first-pass assay to determine a compound's general toxicity against both cancerous and normal cell lines.[18][19]

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized quinazoline derivatives in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Rationale: This allows viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

Chapter 6: Future Perspectives and Emerging Targets

The field of quinazoline research remains dynamic, with ongoing efforts to discover novel applications and overcome existing challenges.

  • Drug Repurposing: Existing quinazoline-based drugs are being investigated for new therapeutic roles. For example, the EGFR inhibitor Erlotinib has been repurposed to develop analogs that act as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an important epigenetic target in cancer.[20]

  • Multi-Targeted Agents and Hybrids: To combat the complexity of diseases like cancer and to overcome drug resistance, researchers are designing single molecules that can modulate multiple targets simultaneously.[7][9][11] This molecular hybridization approach combines the quinazoline scaffold with other pharmacophores to create hybrid compounds with enhanced or synergistic activities.[7]

  • Overcoming Resistance: A significant challenge in cancer therapy is the development of drug resistance.[18] The design of new generations of quinazoline derivatives focuses on inhibiting mutant forms of kinases (e.g., T790M mutation in EGFR) or targeting alternative pathways to circumvent resistance mechanisms.[11]

The enduring legacy and continued evolution of quinazoline derivatives underscore their profound importance in the pursuit of novel therapeutics. Their structural simplicity, coupled with rich chemical and biological diversity, ensures they will remain a central focus of drug discovery and development for years to come.

References

An In-Depth Technical Guide to the Target Identification and Validation of 4-Chloroquinazolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconvoluting the Mechanism of 4-Chloroquinazolin-6-OL

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] Compounds like gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, have demonstrated profound clinical impact by targeting receptor tyrosine kinases (RTKs) such as EGFR.[1] The specific compound, this compound, serves as a key chemical intermediate for creating more complex bioactive molecules and may possess intrinsic biological activity.[3] Identifying the precise molecular target(s) of this compound is a critical first step in understanding its mechanism of action and evaluating its therapeutic potential.

Target identification and subsequent validation are paramount in modern drug discovery. They provide the mechanistic foundation for a drug's efficacy and potential toxicities, ultimately increasing the probability of success in clinical development.[4][5] This guide presents a comprehensive, field-proven strategy for the systematic identification and rigorous validation of the protein targets of this compound. We will move beyond theoretical outlines to provide detailed, actionable protocols and explain the causal logic behind each experimental choice, ensuring a self-validating and robust workflow.

The overall strategy integrates computational prediction with state-of-the-art biochemical and cell-based methodologies. This multi-pronged approach ensures that generated hypotheses are rigorously tested, and the final identified target is validated with a high degree of confidence.

Figure 1: Integrated workflow for target identification and validation.

Part 1: Target Identification Strategies

The primary objective of this phase is to generate a high-confidence list of potential protein interactors for this compound. We employ a funnel approach, starting broad with computational methods and progressively narrowing down candidates with empirical data.

Affinity-Based Proteomics: Fishing for Targets

The most direct method to identify binding partners is affinity purification coupled with mass spectrometry (AP-MS).[5][6] This technique involves immobilizing the small molecule (the "bait") to a solid support and using it to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[5][6][7]

Causality Behind the Choice: AP-MS provides direct physical evidence of an interaction. Unlike indirect methods that measure downstream effects, this approach isolates the primary binding event, making it a robust starting point for hypothesis generation. The key to a successful experiment lies in the design of the affinity probe.

Probe Synthesis Strategy:

The hydroxyl group at the 6-position of this compound is the most logical point for chemical modification. It allows for the attachment of a linker and an affinity tag (e.g., biotin) with minimal disruption to the quinazoline core, which is likely critical for target binding. A long, flexible linker (e.g., a polyethylene glycol chain) is used to project the bait molecule away from the solid support, reducing steric hindrance and making it more accessible to potential protein targets.[5]

G cluster_0 Affinity Probe Synthesis cluster_1 Affinity Chromatography Workflow Cpd This compound Probe Synthesized Affinity Probe Cpd->Probe Linker HO-(CH2CH2O)n-X (Linker Arm) Linker->Probe Biotin Biotin (Affinity Tag) Biotin->Probe Beads Streptavidin-Coated Magnetic Beads Probe->Beads Immobilization Lysate Cell Lysate (Protein Pool) Beads->Lysate Incubation Wash Wash Steps (Remove Non-specific Binders) Lysate->Wash Elute Elution of Bound Proteins Wash->Elute MS LC-MS/MS Analysis (Protein Identification) Elute->MS

Figure 2: Workflow for affinity probe synthesis and purification.

Detailed Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

  • Immobilization:

    • Incubate 100 µL of streptavidin-coated magnetic beads with 10 µM of the biotinylated this compound probe in PBS for 1 hour at room temperature with gentle rotation.

    • Wash the beads 3x with ice-cold PBS to remove unbound probe.

    • Control: Prepare a parallel set of beads incubated with free biotin to control for proteins that bind non-specifically to the streptavidin or beads. This is a critical self-validating step.

  • Protein Incubation:

    • Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if antitumor activity is suspected) at a concentration of 2-5 mg/mL.

    • Incubate the probe-conjugated beads (and control beads) with 1 mL of cell lysate for 2 hours at 4°C with gentle rotation.

    • Competition Control: In a separate tube, pre-incubate the lysate with a 100-fold molar excess of free, unmodified this compound for 30 minutes before adding the probe-conjugated beads. Proteins that are true binders will be outcompeted and will show a reduced signal in this sample.

  • Washing and Elution:

    • Wash the beads 5x with 1 mL of ice-cold lysis buffer containing a mild detergent (e.g., 0.1% NP-40) to remove non-specifically bound proteins.

    • Elute the bound proteins by boiling the beads in 50 µL of SDS-PAGE loading buffer for 10 minutes.

  • Analysis:

    • Separate the eluted proteins on a 1D SDS-PAGE gel.

    • Perform an in-gel trypsin digest of the entire lane.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]

    • Identify proteins using a database search (e.g., Mascot, Sequest) against a human proteome database.

Data Presentation: Hit Prioritization

Hits are prioritized based on their enrichment in the probe pulldown compared to the biotin-only control and their reduction in the free compound competition sample.

Protein ID Gene Name Fold Enrichment (Probe vs. Control) % Reduction (Competition) Priority
P00533EGFR52.395%High
P04626ERBB235.189%High
P12931SRC18.775%Medium
Q05397LCK15.268%Medium
P27361ABL18.945%Low
P31749HSP90AA1110.215% (Non-specific)Discard

Table 1: Hypothetical results from an AP-MS experiment. Data is presented to show prioritization based on enrichment and specific competition.

Cellular Thermal Shift Assay (CETSA): Confirming In-Cell Engagement

While AP-MS identifies physical interactors, it does so in a non-physiological lysate environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct target engagement in intact, living cells.[9][10] The principle is that when a small molecule binds to its target protein, it stabilizes the protein's structure, leading to an increase in its melting temperature (Tm).[11][12]

Causality Behind the Choice: CETSA provides crucial evidence that the compound can cross the cell membrane and engage its target in the complex cellular milieu.[13] This filters out artifactual hits from AP-MS that may not be relevant in a live-cell context.

Detailed Protocol: Western Blot-based CETSA

  • Compound Treatment:

    • Culture cells to ~80% confluency.

    • Treat cells with 10 µM this compound or vehicle (DMSO) for 2 hours.

  • Thermal Challenge:

    • Harvest, wash, and resuspend cells in PBS. Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.[12]

  • Lysis and Separation:

    • Lyse the cells by three freeze-thaw cycles.

    • Separate the soluble protein fraction (containing folded, non-aggregated protein) from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection:

    • Collect the supernatant and analyze the amount of each high-priority protein candidate (from AP-MS) remaining in the soluble fraction by Western Blot.

    • Plot the band intensity for each protein against the temperature to generate melting curves for both vehicle- and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates target stabilization.[9]

Part 2: Target Validation and Mechanistic Elucidation

Once high-confidence targets have been identified and confirmed to engage the compound in cells, the next phase is to validate their functional relevance.

Biophysical Characterization: Quantifying the Interaction

It is essential to quantify the binding affinity and kinetics of the interaction. Surface Plasmon Resonance (SPR) is a label-free technology that provides real-time, quantitative data on binding events.[14][15][16]

Causality Behind the Choice: SPR provides the dissociation constant (KD), a key metric of binding affinity, as well as on-rates (ka) and off-rates (kd). This data is crucial for establishing a structure-activity relationship (SAR) and for understanding the duration of the drug-target interaction.[17]

Detailed Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: Covalently immobilize the purified recombinant target protein onto a sensor chip surface.

  • Binding Analysis: Flow a series of concentrations of this compound over the chip surface.

  • Data Acquisition: The SPR instrument detects changes in the refractive index at the surface as the compound binds and dissociates, generating a sensorgram.

  • Kinetic Fitting: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

Data Presentation: Binding Kinetics

Target Protein ka (1/Ms) kd (1/s) KD (nM)
EGFR1.5 x 10^53.0 x 10^-42.0
ERBB21.1 x 10^58.8 x 10^-48.0

Table 2: Hypothetical SPR data quantifying the binding affinity of this compound to top protein candidates.

Biochemical Functional Assays: Proving Modulation

Assuming the top validated targets are kinases (a common target class for quinazolines), the next step is to determine if binding translates into functional modulation—typically inhibition.[1]

Causality Behind the Choice: A compound can bind to a protein without affecting its function (non-functional binding). A biochemical activity assay provides the definitive link between binding and functional consequence, which is the basis of a pharmacological effect.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol describes a generic luminescence-based kinase assay (e.g., ADP-Glo™) that measures ATP consumption.[18]

  • Reaction Setup: In a 384-well plate, set up a reaction containing the purified kinase, its specific peptide substrate, and ATP at its Km concentration.[19]

  • Inhibitor Addition: Add this compound across a range of concentrations (e.g., 1 nM to 100 µM).

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the phosphorylation reaction to proceed.[20]

  • ADP Detection: Stop the kinase reaction and add the ADP detection reagents according to the manufacturer's protocol. This involves converting the ADP generated by the kinase into a luminescent signal.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

G cluster_0 Kinase Inhibition Mechanism Kinase Kinase (e.g., EGFR) P_Substrate Phosphorylated Substrate + ADP Kinase->P_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Inhibitor This compound Inhibitor->Kinase Binds to ATP pocket, Blocks Reaction

Figure 3: Diagram of competitive kinase inhibition.
Genetic Validation: The Final Proof

Genetic methods provide the highest level of validation by demonstrating that the cellular phenotype caused by the compound is identical to the phenotype caused by removing the target protein.[21] CRISPR-Cas9-mediated gene knockout is the gold standard for this approach.[4][]

Causality Behind the Choice: This approach directly tests the hypothesis that the target protein is solely responsible for the compound's effect. If knocking out the target gene abrogates the cellular response to the compound, it provides powerful evidence for a specific on-target mechanism.[23][24]

Detailed Protocol: CRISPR-Cas9 Knockout and Phenotypic Rescue

  • Target Knockout: Design and validate guide RNAs (gRNAs) targeting the gene of interest (e.g., EGFR). Generate a stable knockout cell line using CRISPR-Cas9 technology. Confirm loss of protein expression by Western Blot.

  • Phenotypic Assay: Treat both the wild-type (WT) and knockout (KO) cell lines with this compound. Measure a relevant cellular phenotype (e.g., cell proliferation via a CellTiter-Glo® assay).

  • Analysis:

    • Expectation: The WT cells should show a dose-dependent decrease in proliferation. The KO cells, lacking the drug's target, should be resistant to the compound's effects.

    • Trustworthiness Check: A key control is the "add-back" experiment. Transfecting the KO cells with a plasmid expressing the target protein should restore sensitivity to the compound, confirming the specificity of the interaction.[24]

Conclusion

This in-depth guide outlines a rigorous, multi-step workflow for the confident identification and validation of the molecular target of this compound. By integrating affinity proteomics, in-cell target engagement, biophysical characterization, functional biochemistry, and genetic validation, this strategy builds an unshakable, evidence-based case for the compound's mechanism of action. Each step is designed with internal controls and cross-validation points to ensure scientific integrity and produce a trustworthy outcome. The successful completion of this workflow will not only elucidate the function of this compound but also pave the way for its potential development as a novel therapeutic agent.

References

Part 1: Initial Characterization and In Vitro Profiling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Pharmacological Profiling of 4-Chloroquinazolin-6-OL

This guide provides a comprehensive framework for the pharmacological characterization of this compound, a molecule belonging to the quinazoline class of heterocyclic compounds. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antibacterial, and antifungal effects.[2][3] Given the therapeutic potential inherent to the quinazoline core, a systematic and rigorous pharmacological evaluation of novel derivatives like this compound is imperative for identifying new therapeutic agents.

This document is structured to guide researchers through a logical, multi-stage profiling process, from initial in vitro screening to in vivo efficacy studies. The experimental designs and protocols described herein are grounded in established methodologies to ensure scientific integrity and generate robust, interpretable data for drug development professionals.

The initial phase of profiling focuses on determining the primary biological effects of this compound at the molecular and cellular levels. Given that many quinazoline derivatives function as kinase inhibitors, a primary focus will be on this target class, alongside broader phenotypic screens to assess anticancer potential.[1][4]

Physicochemical Properties

A foundational understanding of the molecule's properties is crucial.

PropertyValueSource
Molecular Formula C₈H₅ClN₂O[5]
Molecular Weight 180.59 g/mol [6]
Appearance Off-white to light yellow solid[6]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[6]
In Vitro Kinase Inhibition Assays

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, making them a primary focus for drug discovery, particularly in oncology.[7] A logical first step is to screen this compound against a panel of therapeutically relevant protein kinases to identify potential molecular targets.

A universal, fluorescence-based in vitro kinase assay is a robust method for high-throughput screening and determining inhibitor potency.[7]

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis prep_reagents Prepare Kinase Buffer, ATP Solution, and Substrate Solution add_kinase Add Kinase Enzyme to Plate Wells prep_reagents->add_kinase prep_compound Serially Dilute This compound add_compound Add Diluted Compound or Vehicle Control prep_compound->add_compound add_kinase->add_compound initiate_reaction Add ATP/Substrate Mix to Initiate Reaction add_compound->initiate_reaction incubation Incubate at RT initiate_reaction->incubation stop_reaction Add Detection Reagent (e.g., ADP-Glo™) incubation->stop_reaction read_plate Read Luminescence/ Fluorescence on Plate Reader stop_reaction->read_plate calc_inhibition Calculate Percent Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50

Caption: Workflow for a typical in vitro kinase inhibition assay.

  • Reagent Preparation : Prepare kinase buffer, a stock solution of ATP at a concentration near the Kₘ for the specific kinase, and the appropriate peptide substrate.

  • Compound Preparation : Perform serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in kinase buffer to achieve the final desired concentrations.

  • Kinase Reaction :

    • Add 5 µL of the recombinant kinase enzyme to the wells of a 384-well plate.

    • Add 2.5 µL of the diluted compound or vehicle control (e.g., DMSO) to the respective wells.

    • Initiate the reaction by adding 2.5 µL of the ATP/substrate mixture.

  • Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]

  • Detection : Terminate the kinase reaction and quantify the product (e.g., ADP) by adding a detection reagent that generates a luminescent or fluorescent signal proportional to enzyme activity.

  • Data Analysis : Measure the signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.

Cell-Based Antiproliferative Assays

Cell-based assays are essential for evaluating the effect of a compound in a more complex biological system.[9] Screening this compound against a panel of human cancer cell lines provides a phenotypic assessment of its potential anticancer activity.[4][10]

The MTT/MTS assay is a widely used colorimetric method to assess cell viability, which is indicative of a compound's cytotoxic or cytostatic effects.[4]

  • Cell Seeding : Seed cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Reagent Addition : Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells will reduce the tetrazolium salt to a colored formazan product.

  • Signal Measurement : If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl). Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Cell LineTissue of OriginRationale for Inclusion
A549 Lung CarcinomaRepresents a common solid tumor type.
MCF-7 Breast AdenocarcinomaRepresents a hormone-dependent cancer.
PC-3 Prostate AdenocarcinomaRepresents a hormone-independent cancer.
HCT116 Colon CarcinomaRepresents a gastrointestinal cancer.

Part 2: Mechanism of Action (MoA) Elucidation

If this compound demonstrates significant antiproliferative activity, the next logical step is to investigate its mechanism of action.

Cell Cycle Analysis

Flow cytometry can be used to determine if the compound induces cell cycle arrest.

  • Treatment : Treat cells with this compound at its GI₅₀ concentration for 24, 48, and 72 hours.

  • Staining : Harvest the cells, fix them in ethanol, and stain the DNA with a fluorescent dye like propidium iodide (PI).

  • Analysis : Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Apoptosis Assays

To determine if the observed cytotoxicity is due to programmed cell death, an apoptosis assay can be performed.

  • Treatment : Treat cells with this compound as described for cell cycle analysis.

  • Staining : Stain the cells with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and a viability dye like PI.

  • Analysis : Use flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Part 3: In Vitro ADME and Toxicology Profiling

Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for selecting candidates with favorable pharmacokinetic profiles.[11][12]

Key In Vitro ADME Assays
AssayPurposeMethodology
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time using LC-MS/MS.[13]
Permeability (PAMPA) To predict passive intestinal absorption.Measure the compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial membrane.[12]
Plasma Protein Binding To determine the extent to which the compound binds to plasma proteins.Use methods like equilibrium dialysis or ultrafiltration to separate bound from unbound drug.
CYP450 Inhibition To identify potential for drug-drug interactions.Assess the compound's ability to inhibit the activity of major cytochrome P450 enzymes using fluorescent or LC-MS/MS-based probes.

Part 4: In Vivo Efficacy Evaluation

If this compound demonstrates a promising in vitro profile (potent anticancer activity, favorable MoA, and acceptable ADME properties), the final stage of preclinical profiling involves assessing its efficacy in a living organism. Xenograft models are a cornerstone of modern preclinical drug development in oncology.[14][15]

Cell Line-Derived Xenograft (CDX) Models

CDX models involve implanting human cancer cell lines into immunodeficient mice and are valuable for initial efficacy assessments due to their reproducibility and scalability.[16][17]

G cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_endpoint Study Endpoint cluster_analysis Data Analysis cell_culture Culture Selected Cancer Cell Line implantation Subcutaneously Implant Cells into Immunodeficient Mice cell_culture->implantation tumor_growth Monitor Mice for Tumor Establishment implantation->tumor_growth randomization Randomize Mice into Treatment Groups when Tumors Reach ~100-200 mm³ tumor_growth->randomization dosing Administer this compound or Vehicle Control (e.g., i.p., p.o.) randomization->dosing monitoring Monitor Tumor Volume and Body Weight (2-3 times/week) dosing->monitoring termination Terminate Study when Tumors in Control Group Reach ~1500-2000 mm³ monitoring->termination plot_growth Plot Mean Tumor Volume vs. Time monitoring->plot_growth data_collection Collect Tumors for Pharmacodynamic Analysis (e.g., Western Blot, IHC) termination->data_collection calc_tgi Calculate Tumor Growth Inhibition (TGI) plot_growth->calc_tgi

References

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel 4-Aminoquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-aminoquinazoline scaffold represents a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies. As a "privileged structure," its unique architecture has given rise to a multitude of potent and selective kinase inhibitors, including several FDA-approved drugs for non-small cell lung cancer and other malignancies.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery and synthesis of novel 4-aminoquinazoline derivatives. We will explore the strategic underpinnings of synthetic methodologies, delve into the intricacies of biological evaluation and screening cascades, and illuminate the principles of structure-activity relationship (SAR) studies that drive the optimization of lead compounds. This guide is designed not merely as a set of protocols, but as a field-proven manual that explains the causality behind critical experimental choices, empowering researchers to navigate the complex path from initial concept to a promising drug candidate.

Chapter 1: The 4-Aminoquinazoline Core - A Privileged Scaffold in Kinase Inhibition

The quinazoline ring system, particularly when substituted with an amino group at the C4 position, is a highly versatile and effective pharmacophore. Its prevalence in successful kinase inhibitors like gefitinib (Iressa®) and erlotinib (Tarceva®) is a testament to its efficacy.[1][2] These molecules function as competitive inhibitors at the ATP-binding site of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][4][5]

The power of the scaffold lies in its ability to mimic the adenine moiety of ATP. The quinazoline N1 and the N3 atoms, along with the 4-amino substituent, form critical hydrogen bond interactions with the "hinge region" of the kinase domain, a key anchoring point for ATP. This interaction is fundamental to their inhibitory mechanism. Dysregulation of kinase signaling pathways, often due to mutations or overexpression, is a hallmark of many cancers, leading to uncontrolled cell growth and proliferation.[4][6] By blocking the ATP-binding site, 4-aminoquinazoline derivatives effectively shut down these aberrant signals, halting cancer progression and inducing cell death.[4][7]

The following diagram illustrates the general mechanism of action for a 4-aminoquinazoline-based tyrosine kinase inhibitor (TKI).

G cluster_0 Kinase Domain (e.g., EGFR) cluster_2 ATP_Site ATP Binding Site Substrate Protein Substrate ATP_Site->Substrate Phosphorylates P_Substrate Phosphorylated Substrate ATP_Site->P_Substrate Block Pathway Blocked ATP_Site->Block Activation Signal Transduction (Proliferation, Survival) P_Substrate->Activation ATP ATP ATP->ATP_Site Binds TKI 4-Aminoquinazoline Inhibitor (TKI) TKI->ATP_Site Competitively Binds (H-Bond to Hinge) G A Anthranilic Acid Derivatives D Quinazolin-4-one A->D B Amides / Nitriles B->D Niementowski / Friedländer or Metal Catalysis C Aniline Derivatives F Target 4-Aminoquinazoline Derivatives C->F Nucleophilic Substitution (SnAr) E 4-Chloroquinazoline D->E Chlorination (e.g., SOCl₂, POCl₃) E->F G A Primary Screen: Biochemical Kinase Assay (e.g., EGFR IC₅₀) B Secondary Screen: Cell-Based Proliferation Assay (e.g., A549 Lung Cancer Cells, GI₅₀) A->B Potent Hits (IC₅₀ < 1 µM) C Selectivity Profiling: Kinase Panel Screen (e.g., >400 kinases) B->C Active Hits (GI₅₀ < 1 µM) D Mechanism of Action: Target Engagement Assay (e.g., Western Blot for p-EGFR) B->D E In Vitro ADME/Tox: (Metabolic Stability, Permeability, Cytotoxicity) C->E D->E On-Target Activity Confirmed F Lead Candidate E->F Favorable Profile

References

A Technical Guide to the Preliminary Cytotoxicity Screening of 4-Chloroquinazolin-6-OL on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for conducting a preliminary in vitro cytotoxicity screening of the novel compound 4-Chloroquinazolin-6-OL against a panel of human cancer cell lines. Recognizing the significant therapeutic potential of the quinazoline scaffold in oncology, this document outlines the scientific rationale, detailed experimental protocols, and data analysis methodologies required for an initial assessment of this compound's anticancer activity.[1][2][3] We delve into the causality behind experimental choices, from cell line selection to the principles of colorimetric cytotoxicity assays, ensuring a robust and reproducible screening cascade. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the cytotoxic potential of new chemical entities.

Introduction: The Quinazoline Scaffold as a Privileged Structure in Oncology

The quinazoline core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[2][3] Several quinazoline derivatives have been successfully developed and approved as anticancer drugs, most notably as inhibitors of tyrosine kinases, which are crucial mediators of cancer cell proliferation, survival, and metastasis.[4] Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®) validate the therapeutic utility of this chemical class in treating various malignancies, including non-small-cell lung cancer and breast cancer.[1][4]

The anticancer mechanisms of quinazoline derivatives are diverse, extending beyond tyrosine kinase inhibition to include disruption of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[5][6][7] The broad spectrum of activity and the amenability of the quinazoline ring system to chemical modification make it a fertile ground for the discovery of new anticancer agents.[2][5] The subject of this guide, this compound, is a novel derivative whose cytotoxic potential has yet to be characterized. This preliminary screening will serve as the foundational step in determining its potential as a lead compound for further drug development.

Strategic Considerations for a Preliminary Cytotoxicity Screen

A preliminary cytotoxicity screen aims to answer a fundamental question: does the test compound exhibit anti-proliferative or cytotoxic effects against cancer cells, and if so, at what concentration? A well-designed screen should be robust, reproducible, and provide a clear indication of the compound's potency to justify further investigation.

Rationale for Cell Line Selection

The choice of cancer cell lines is a critical determinant of the relevance and breadth of the screening results.[8] A panel of cell lines from diverse tissue origins is recommended to identify potential tissue-specific sensitivities. For this initial screen of this compound, the following cell lines are proposed:

  • MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, widely used in cancer research.

  • MDA-MB-231 (Breast Adenocarcinoma): A triple-negative breast cancer cell line, representing a more aggressive and difficult-to-treat cancer subtype.

  • A549 (Non-Small Cell Lung Carcinoma): Relevant given the success of quinazoline-based EGFR inhibitors in lung cancer.[1]

  • HCT-116 (Colorectal Carcinoma): Represents another common and aggressive cancer type.

  • A normal cell line (e.g., hTERT Gingival Fibroblasts): To assess the selectivity of the compound for cancer cells over non-cancerous cells.[9]

Choosing the Right Cytotoxicity Assay

Several in vitro assays can be employed to measure cytotoxicity, each with its own underlying principle.[10] For a preliminary screen, a high-throughput, cost-effective, and reliable method is paramount. The Sulforhodamine B (SRB) assay is recommended for this study due to its robustness and basis in measuring total cellular protein content, which is less susceptible to interference from metabolic fluctuations compared to tetrazolium-based assays like MTT.[11][12]

Experimental Workflow and Protocols

A systematic workflow is essential for ensuring the integrity and reproducibility of the cytotoxicity data. The following sections provide detailed, step-by-step protocols for the key stages of the experiment.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase CellCulture Cell Line Culture & Maintenance PlateSeeding Cell Seeding in 96-Well Plates CellCulture->PlateSeeding CompoundPrep This compound Stock & Working Solutions Treatment Compound Treatment (72h Incubation) CompoundPrep->Treatment PlateSeeding->Treatment Fixation Cell Fixation with TCA Treatment->Fixation Staining SRB Staining Fixation->Staining Solubilization Dye Solubilization with Tris Buffer Staining->Solubilization Absorbance Absorbance Reading (510 nm) Solubilization->Absorbance DataProcessing Data Normalization & % Growth Inhibition Absorbance->DataProcessing IC50 IC50 Value Calculation DataProcessing->IC50 G cluster_pathways Potential Quinazoline-Targeted Pathways EGFR EGFR Signaling PI3K PI3K/Akt Pathway EGFR->PI3K Apoptosis Apoptosis Induction PI3K->Apoptosis Suppression Tubulin Tubulin Polymerization CellCycle Cell Cycle Arrest Tubulin->CellCycle Disruption CellCycle->Apoptosis Leads to Quinazoline Quinazoline Derivatives Quinazoline->EGFR Inhibition Quinazoline->PI3K Inhibition Quinazoline->Tubulin Disruption Quinazoline->Apoptosis Induction Quinazoline->CellCycle Induction

References

Foundational research on the quinazoline scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Privileged Quinazoline Core

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring, stands as a "privileged structure" in the realm of medicinal chemistry.[1][2] Its rigid architecture and versatile substitution points have made it a cornerstone for the development of a multitude of therapeutic agents targeting a wide array of biological targets.[3][4] This guide provides a comprehensive exploration of the foundational research on the quinazoline scaffold, delving into its synthesis, mechanism of action, structure-activity relationships (SAR), and its profound impact on targeted cancer therapy. We will dissect the causality behind experimental choices and provide actionable protocols for the synthesis and evaluation of this pivotal chemical entity.

I. The Synthetic Landscape: Constructing the Quinazoline Core

The accessibility and derivatization of the quinazoline scaffold are central to its success in drug discovery. Several named reactions and modern synthetic strategies have been developed to construct and functionalize this heterocyclic system.

Classical Synthetic Routes

Historically, the synthesis of quinazolines has been dominated by several key reactions:

  • Niementowski Quinazoline Synthesis: This venerable method involves the condensation of anthranilic acid with amides to yield 4-oxo-3,4-dihydroquinazolines, a common precursor to many bioactive derivatives.[5]

  • Bischler Synthesis: The first synthesis of the parent quinazoline was achieved by Bischler and Lang in 1895 through the decarboxylation of a 2-carboxy derivative.[5]

Modern Synthetic Methodologies

Contemporary organic synthesis has introduced more efficient and versatile methods for quinazoline construction, often employing metal-catalyzed cross-coupling reactions and multi-component reactions.[6][7] These approaches offer greater control over substitution patterns and often proceed with higher yields and milder reaction conditions.

Experimental Protocol: A General Synthesis of a 4-Anilinoquinazoline Derivative

This protocol outlines a common synthetic sequence for preparing 4-anilinoquinazoline derivatives, a key pharmacophore in many kinase inhibitors.

Step 1: Synthesis of 2-Amino-N-(substituted-phenyl)benzamide

  • To a solution of isatoic anhydride (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 2-amino-N-(substituted-phenyl)benzamide intermediate.

Step 2: Cyclization to form the Quinazolinone Core

  • Suspend the 2-amino-N-(substituted-phenyl)benzamide (1.0 eq) in an excess of formamide.

  • Heat the mixture to reflux (approximately 180-200 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, and add water to precipitate the product.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the desired 4(3H)-quinazolinone.

Step 3: Chlorination of the Quinazolinone

  • To the 4(3H)-quinazolinone (1.0 eq), add an excess of a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux for 2-4 hours.

  • Carefully quench the excess chlorinating agent by pouring the reaction mixture onto crushed ice.

  • Neutralize the solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 4-chloroquinazoline intermediate.

Step 4: Nucleophilic Aromatic Substitution to yield the 4-Anilinoquinazoline

  • Dissolve the 4-chloroquinazoline (1.0 eq) and the desired substituted aniline (1.1 eq) in a protic solvent such as isopropanol or n-butanol.

  • Add a catalytic amount of acid (e.g., HCl).

  • Heat the reaction mixture to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with the reaction solvent and then with a non-polar solvent (e.g., diethyl ether) to afford the final 4-anilinoquinazoline product.

II. Mechanism of Action: Targeting Key Signaling Pathways

A significant portion of quinazoline-based drugs exert their therapeutic effects by inhibiting protein kinases, particularly tyrosine kinases, which are crucial regulators of cellular signaling pathways implicated in cancer.[8][9]

The Quinazoline Scaffold as a Kinase Inhibitor

The 4-anilinoquinazoline scaffold has proven to be an exceptional template for the design of ATP-competitive kinase inhibitors.[9][10] The quinazoline core mimics the adenine ring of ATP, while the 4-anilino substituent projects into a hydrophobic pocket of the kinase active site, conferring potency and selectivity.[11]

Targeting the EGFR and HER2 Pathways

Many successful quinazoline-based anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[12][13] These receptors are often overexpressed or mutated in various cancers, leading to uncontrolled cell proliferation and survival.[10] By binding to the ATP-binding pocket of the EGFR/HER2 kinase domain, these inhibitors prevent autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[14][15]

EGFR_HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS P HER2 HER2 PI3K PI3K HER2->PI3K P RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor (e.g., Gefitinib, Lapatinib) Quinazoline_Inhibitor->EGFR Inhibits ATP Binding Quinazoline_Inhibitor->HER2 Inhibits ATP Binding

Caption: EGFR and HER2 Signaling Pathway Inhibition by Quinazolines.

III. Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the core scaffold.[16][17] Extensive SAR studies have been conducted to optimize their potency, selectivity, and pharmacokinetic properties.

Key Substitution Points
  • Position 4: The 4-anilino group is critical for high-affinity binding to the ATP pocket of many kinases. Substitutions on this aniline ring can significantly impact selectivity.[8][16]

  • Positions 6 and 7: Introduction of small, flexible alkoxy groups, often containing a basic amine, at these positions can enhance solubility and target engagement.[8][16] For example, the 6,7-dimethoxy substitution is a common feature in many potent inhibitors.[18]

  • Position 2: Modifications at this position are generally less tolerated for kinase inhibition but have been explored for other biological activities.[16]

Quantitative SAR Data of Representative Quinazoline-Based Kinase Inhibitors
CompoundPrimary Target(s)IC₅₀ (nM)Reference
Gefitinib EGFR2-37[10]
Erlotinib EGFR2[13]
Lapatinib EGFR, HER210.8 (EGFR), 9.8 (HER2)[15][19]
Afatinib EGFR, HER20.5 (EGFR), 14 (HER2)[20][21]

IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity in vitro.

IV. Biological Evaluation: From Bench to Clinic

The evaluation of novel quinazoline derivatives involves a hierarchical series of in vitro and in vivo assays to determine their potency, selectivity, and potential as therapeutic agents.

Experimental Workflow: In Vitro Evaluation of a Quinazoline-Based Kinase Inhibitor

in_vitro_workflow Start Synthesized Quinazoline Derivative Kinase_Assay Biochemical Kinase Assay (e.g., ELISA, TR-FRET) Start->Kinase_Assay Cell_Proliferation_Assay Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) Kinase_Assay->Cell_Proliferation_Assay Western_Blot Western Blot Analysis Cell_Proliferation_Assay->Western_Blot Selectivity_Profiling Kinase Selectivity Profiling Western_Blot->Selectivity_Profiling Data_Analysis Data Analysis (IC₅₀, GI₅₀ Determination) Selectivity_Profiling->Data_Analysis Lead_Candidate Lead Candidate Identification Data_Analysis->Lead_Candidate

References

Methodological & Application

Step-by-step synthesis protocol for 4-Chloroquinazolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Detailed Protocol for the Synthesis of 4-Chloroquinazolin-6-OL

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, a key building block in medicinal chemistry and drug discovery. Quinazoline derivatives are of significant interest due to their wide range of biological activities, acting as potent inhibitors for various protein kinases. This protocol outlines a reliable three-step synthetic route starting from 2-amino-5-methoxybenzoic acid. The methodology involves an initial cyclocondensation to form the quinazolinone core, followed by chlorination at the C4 position, and concluding with a selective demethylation to yield the target compound. This guide is intended for researchers, chemists, and professionals in drug development, providing not only a detailed procedure but also the scientific rationale behind key experimental choices, ensuring safety, reproducibility, and high purity of the final product.

Introduction: Significance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Specifically, 4-anilinoquinazoline derivatives have been successfully developed as potent and selective inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to blockbuster anticancer drugs like Gefitinib and Erlotinib[1][2]. The this compound moiety is a crucial intermediate, as the chlorine atom at the C4 position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of various amine-containing pharmacophores[1][3]. The hydroxyl group at the C6 position provides an additional site for modification or can be a critical feature for binding interactions within a biological target.

This protocol details a robust and validated three-step synthesis to obtain this compound, designed to be accessible and reproducible for chemistry laboratories equipped with standard synthetic apparatus.

Overall Synthetic Scheme

The synthesis proceeds through three distinct stages:

  • Step 1: Cyclocondensation - Formation of 6-methoxyquinazolin-4(3H)-one from 2-amino-5-methoxybenzoic acid and formamide.

  • Step 2: Chlorination - Conversion of the 4-oxo group of 6-methoxyquinazolin-4(3H)-one to a chloro group using phosphorus oxychloride (POCl₃) to yield 4-chloro-6-methoxyquinazoline.

  • Step 3: Demethylation - Selective removal of the methyl group from the C6-methoxy ether to afford the final product, this compound, using boron tribromide (BBr₃).

Synthetic_Pathway cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Demethylation A 2-amino-5-methoxybenzoic acid B 6-methoxyquinazolin-4(3H)-one A->B Formamide, 160°C C 4-chloro-6-methoxyquinazoline B->C POCl₃, DMF (cat.), Reflux D This compound C->D BBr₃, DCM, -78°C to RT

Caption: Overall three-step synthetic workflow for this compound.

Materials and Instrumentation

Reagents and Solvents
Reagent/SolventFormulaCAS No.PuritySupplierNotes
2-amino-5-methoxybenzoic acidC₈H₉NO₃2226-97-3≥98%Sigma-AldrichStarting Material
FormamideCH₃NO75-12-7≥99.5%Sigma-AldrichReagent and Solvent
Phosphorus oxychloride (POCl₃)POCl₃10025-87-3≥99%Sigma-AldrichChlorinating Agent
N,N-Dimethylformamide (DMF)C₃H₇NO68-12-2AnhydrousSigma-AldrichCatalyst
Boron tribromide (BBr₃)BBr₃10294-33-41.0 M in DCMSigma-AldrichDemethylating Agent
Dichloromethane (DCM)CH₂Cl₂75-09-2AnhydrousFisher ScientificSolvent
TolueneC₇H₈108-88-3AnhydrousSigma-AldrichSolvent for azeotroping
Saturated Sodium BicarbonateNaHCO₃144-55-8Aqueous Soln.Lab PreparedFor work-up
BrineNaCl7647-14-5Saturated Soln.Lab PreparedFor work-up
Anhydrous Magnesium SulfateMgSO₄7487-88-9GranularSigma-AldrichDrying Agent
Instrumentation
  • Standard laboratory glassware (round-bottom flasks, reflux condenser, dropping funnel, etc.)

  • Heating mantle with magnetic stirrer and temperature controller

  • Oil bath

  • Rotary evaporator

  • Inert atmosphere setup (Nitrogen or Argon gas line, Schlenk line)

  • Low-temperature bath (Dry ice/acetone)

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Vacuum filtration apparatus

  • Melting point apparatus

  • NMR Spectrometer (for product characterization)

  • Mass Spectrometer (for product characterization)

Detailed Experimental Protocols

Step 1: Synthesis of 6-methoxyquinazolin-4(3H)-one

This step involves a cyclocondensation reaction, a variant of the Niementowski synthesis, where an anthranilic acid derivative reacts with formamide at high temperatures[4][5][6]. Formamide serves as both a reactant (providing the C2 carbon) and the solvent.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-amino-5-methoxybenzoic acid (10.0 g, 59.8 mmol).

  • Reagent Addition: Add an excess of formamide (100 mL).

  • Heating: Heat the reaction mixture in an oil bath to 160 °C and maintain this temperature with vigorous stirring for 4 hours. The reaction progress can be monitored by TLC (Mobile Phase: 10% Methanol in Dichloromethane).

  • Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture slowly into 500 mL of ice-cold water while stirring. A solid precipitate will form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water (3 x 100 mL) to remove any residual formamide.

  • Drying: Dry the collected solid under vacuum at 60 °C to a constant weight. This typically yields 6-methoxyquinazolin-4(3H)-one as a white to off-white solid.

    • Expected Yield: 85-95%

    • Characterization: The product can be characterized by ¹H NMR and melting point comparison with literature values.

Step 2: Synthesis of 4-chloro-6-methoxyquinazoline

This transformation converts the C4-hydroxyl group of the quinazolinone tautomer into a chlorine atom, a crucial step for subsequent nucleophilic substitution reactions[3]. The use of phosphorus oxychloride (POCl₃) with a catalytic amount of DMF is a standard and highly effective method for this chlorination[2][7]. The DMF forms a Vilsmeier-Haack reagent in situ, which is the active chlorinating species.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, place the dried 6-methoxyquinazolin-4(3H)-one (8.0 g, 45.4 mmol) from the previous step.

  • Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 80 mL).

  • Catalyst Addition: To the stirred suspension, add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 1 mL) dropwise.

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The solid will gradually dissolve as the reaction proceeds.

  • Removal of Excess Reagent: After the reaction is complete, cool the mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

  • Azeotropic Removal: Add anhydrous toluene (2 x 50 mL) and evaporate under reduced pressure each time to azeotropically remove the last traces of POCl₃.

  • Work-up: Carefully quench the resulting residue by slowly adding it to 500 mL of crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Extract the product into dichloromethane (3 x 150 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield 4-chloro-6-methoxyquinazoline[8] as a solid.

    • Expected Yield: 90-98%

    • Safety Note: POCl₃ is highly corrosive and reacts violently with water. All operations must be performed in a well-ventilated fume hood.

Step 3: Synthesis of this compound

The final step is the selective demethylation of the C6-methoxy group. Boron tribromide (BBr₃) is a powerful and commonly used reagent for cleaving aryl methyl ethers under mild conditions, which preserves the labile C4-chloro substituent[9].

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification setup1 Dissolve 4-chloro-6-methoxyquinazoline in anhydrous DCM setup2 Cool solution to -78°C (Dry ice/acetone bath) setup1->setup2 reac1 Add BBr₃ (1.0 M in DCM) dropwise setup2->reac1 reac2 Stir at -78°C for 1 hour reac1->reac2 reac3 Allow to warm to room temperature overnight reac2->reac3 work1 Quench with Methanol at 0°C reac3->work1 work2 Concentrate under reduced pressure work1->work2 work3 Add water and filter the precipitate work2->work3 work4 Wash solid with cold water work3->work4 work5 Dry under vacuum work4->work5

Caption: Experimental workflow for the demethylation step.

Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add 4-chloro-6-methoxyquinazoline (5.0 g, 25.7 mmol) and dissolve it in anhydrous dichloromethane (DCM, 200 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron tribromide (BBr₃, 1.0 M solution in DCM, 30.8 mL, 30.8 mmol, 1.2 eq) dropwise to the cooled solution over 30 minutes.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to slowly warm to room temperature and stir overnight.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully and slowly quench the reaction by adding methanol (50 mL) dropwise to destroy the excess BBr₃.

  • Concentration: Remove the solvent under reduced pressure.

  • Isolation: Add 100 mL of water to the residue. A solid will precipitate. Stir for 30 minutes.

  • Purification: Collect the solid by vacuum filtration. Wash the filter cake with cold water (3 x 50 mL).

  • Drying: Dry the product under vacuum at 50 °C to afford this compound as a solid.

    • Expected Yield: 75-85%

    • Safety Note: BBr₃ is highly corrosive and moisture-sensitive. Handle with extreme care under an inert atmosphere. The quenching process is exothermic.

Results and Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Light yellow to brown solid
Molecular Formula C₈H₅ClN₂O
Molecular Weight 180.59 g/mol
¹H NMR (DMSO-d₆)δ (ppm): ~10.5 (s, 1H, -OH), ~8.8 (s, 1H), ~7.8 (d, 1H), ~7.5 (d, 1H), ~7.4 (dd, 1H)
Mass Spec (ESI) m/z: 181.0 [M+H]⁺, 179.0 [M-H]⁻

Troubleshooting and Key Considerations

  • Incomplete Cyclocondensation (Step 1): If the reaction stalls, ensure the temperature is maintained at 160 °C and consider extending the reaction time. The formamide must be in large excess.

  • Low Yield in Chlorination (Step 2): The starting quinazolinone must be completely dry. Moisture will consume the POCl₃. Ensure the final azeotropic removal of POCl₃ with toluene is thorough, as residual amounts can complicate the work-up.

  • Side Reactions in Demethylation (Step 3): The reaction must be performed under strictly anhydrous conditions and at low initial temperatures to prevent side reactions. Over-addition of BBr₃ or excessively high temperatures can lead to decomposition or reaction at the C4-chloro position.

Conclusion

The three-step synthesis protocol detailed in this application note provides a reliable and efficient pathway to this compound. By starting with a methoxy-protected precursor, this route avoids potential complications with a free hydroxyl group in the initial high-temperature and chlorination steps. Each stage has been optimized based on established chemical principles to ensure high yields and purity, delivering a valuable intermediate for the synthesis of kinase inhibitors and other biologically active molecules.

References

Revolutionizing Medicinal Chemistry: A Detailed Protocol for Microwave-Mediated N-Arylation of 4-Chloroquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including several FDA-approved anticancer drugs like gefitinib and erlotinib.[1][2] The 4-anilinoquinazoline moiety, in particular, is a well-established pharmacophore known to inhibit receptor tyrosine kinases (RTKs) implicated in cancer progression.[1][2] Consequently, the development of efficient and robust synthetic methods for the N-arylation of 4-chloroquinazolines is of paramount importance to researchers in drug discovery and development.

Traditional methods for this transformation often require harsh conditions, long reaction times, and result in modest yields, especially with electronically diverse or sterically hindered anilines.[1][2][3] The advent of microwave-assisted organic synthesis (MAOS) has been a game-changer, offering significant rate enhancements, improved yields, and cleaner reaction profiles.[3][4][5] This application note provides a comprehensive, field-proven protocol for the microwave-mediated N-arylation of 4-chloroquinazolines, delving into the causality behind experimental choices to ensure reproducibility and success.

The "Microwave Effect": More Than Just Heating

Microwave irradiation accelerates chemical reactions through efficient dielectric heating.[5] Polar molecules, such as the solvents and reactants in this protocol, align with the oscillating electric field of the microwave, generating heat rapidly and uniformly throughout the reaction mixture. This avoids the temperature gradients and localized overheating often associated with conventional oil bath heating, leading to shorter reaction times and reduced formation of byproducts.[6][7][8] For the N-arylation of 4-chloroquinazolines, this translates to reaction times being slashed from hours to mere minutes.[3][4]

Reaction Mechanism: A Look at Nucleophilic Aromatic Substitution

The core transformation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the C4 position towards nucleophilic attack by the aniline. The reaction can proceed through a metal-free pathway or be catalyzed by transition metals like palladium in a Buchwald-Hartwig amination.[9][10]

In the base-free protocol highlighted here, the use of a protic solvent mixture like THF/H₂O can facilitate the departure of the chloride leaving group and stabilize the charged intermediates.[1] For less reactive anilines, a palladium-catalyzed Buchwald-Hartwig amination under microwave conditions can be exceptionally effective.[9][10][11]

Experimental Workflow & Protocol

This section outlines a reliable, step-by-step protocol for the microwave-mediated N-arylation of a model substrate, 4-chloroquinazoline, with various anilines.

Materials and Instrumentation
  • Microwave Reactor: A dedicated single-mode microwave reactor is essential for precise temperature and pressure control.

  • Reagents: 4-chloroquinazoline, substituted anilines, 2-propanol (or THF/H₂O 1:1 mixture), and other necessary solvents for workup and purification were obtained from commercial suppliers and used without further purification.[4]

  • Reaction Vessels: Appropriate microwave reaction vials with sealed caps.

Detailed Step-by-Step Protocol
  • Reagent Preparation: In a standard microwave reaction vial, combine 4-chloroquinazoline (1.0 mmol) and the desired aniline (1.0-1.2 mmol).

  • Solvent Addition: Add 10 mL of 2-propanol (or a 1:1 mixture of THF/H₂O).[1][4] The choice of solvent is critical; 2-propanol is an excellent microwave absorber and has a sufficiently high boiling point, while the THF/H₂O mixture has been shown to be effective in base-free conditions.[1][4]

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120°C) for a specified time (typically 10-30 minutes).[4] The power should be set to a level that maintains the target temperature (e.g., 60W or higher).[4] Initial optimization of time and temperature may be required for different substrates.

  • Reaction Workup: After the reaction is complete and the vial has cooled to room temperature, the resulting mixture is typically concentrated under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography on silica gel or by recrystallization to afford the pure N-aryl-4-aminoquinazoline.

Data Presentation & Analysis

The efficiency of this microwave-mediated protocol is demonstrated by the consistently high yields and short reaction times observed across a range of substituted anilines.

EntryAniline SubstituentSolvent SystemTemperature (°C)Time (min)Yield (%)
14-Methoxy2-Propanol802096.5[4]
23,4-Dichloro2-Propanol802092.1[4]
34-Methyl2-Propanol802095.3[4]
42-FluoroTHF/H₂O10012078[1]
54-Methoxy-N-methylTHF/H₂O1001090[1]

Table 1: Representative yields for the microwave-assisted N-arylation of 4-chloroquinazolines.

Visualizing the Process

To better illustrate the workflow and the underlying chemical transformation, the following diagrams are provided.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (4-Chloroquinazoline, Aniline) solvent 2. Solvent Addition (2-Propanol or THF/H₂O) prep->solvent seal 3. Vial Sealing solvent->seal mw 4. Microwave Irradiation (80-120°C, 10-30 min) seal->mw workup 5. Reaction Workup (Extraction, Washing) mw->workup purify 6. Purification (Chromatography/Recrystallization) workup->purify product Pure N-Aryl-4-aminoquinazoline purify->product

Figure 1: A step-by-step experimental workflow for the microwave-mediated synthesis.

G cluster_mechanism Simplified SNAr Mechanism 4-Chloroquinazoline Intermediate Meisenheimer-like Intermediate 4-Chloroquinazoline->Intermediate + Aniline Aniline Product Intermediate->Product - HCl

Figure 2: A simplified representation of the nucleophilic aromatic substitution mechanism.

Troubleshooting and Expert Insights

  • Low Yields: If yields are low, consider increasing the reaction temperature or time in small increments. For electron-poor anilines, switching to a palladium-catalyzed system may be necessary.[1][2] The purity of the 4-chloroquinazoline is also crucial; impurities can hinder the reaction.

  • Incomplete Reactions: Ensure the microwave vial is properly sealed to maintain pressure and prevent solvent evaporation. The choice of solvent can also impact reaction completion; ensure it is a good microwave absorber.

  • Steric Hindrance: Ortho-substituted anilines may react slower due to steric hindrance.[1] Longer reaction times or higher temperatures might be required to achieve good conversion.[1]

  • Safety: Always use a dedicated microwave reactor designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous. Ensure proper ventilation and wear appropriate personal protective equipment.

Conclusion

The microwave-mediated N-arylation of 4-chloroquinazolines represents a significant advancement over traditional synthetic methods.[3][4] This protocol offers a rapid, efficient, and versatile route to a wide array of 4-anilinoquinazolines, which are key building blocks in drug discovery.[1][2] By understanding the principles of microwave chemistry and the underlying reaction mechanism, researchers can confidently and safely implement this powerful technique to accelerate their research and development efforts.

References

Application Notes and Protocols for the NMR Characterization of 4,7-dichloro-6-nitroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4,7-dichloro-6-nitroquinazoline in Drug Discovery

4,7-dichloro-6-nitroquinazoline is a highly reactive intermediate pivotal in the synthesis of various bioactive compounds, most notably as a precursor to Afatinib (Gilotrif®), an irreversible tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC)[1][2]. The precise structural elucidation of this intermediate is paramount for ensuring the integrity of the synthetic pathway and the quality of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both ¹H (proton) and ¹³C (carbon-13) techniques, stands as the most powerful analytical tool for the unambiguous characterization of such organic molecules in solution.

However, the inherent instability of 4,7-dichloro-6-nitroquinazoline presents a significant challenge to its characterization. It is known to be highly sensitive to moisture and can readily hydrolyze, reverting to its precursor, 7-chloro-6-nitroquinazolin-4(3H)-one[1][2]. This reactivity necessitates meticulous sample handling and prompt data acquisition to obtain accurate and reproducible NMR data.

This comprehensive guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 4,7-dichloro-6-nitroquinazoline, offers a field-proven, step-by-step protocol for sample preparation and data acquisition that mitigates its instability, and discusses the key spectral features to aid researchers, scientists, and drug development professionals in its confident identification.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following IUPAC-recommended numbering scheme for the quinazoline ring system is used throughout this document.

Caption: Molecular Structure of 4,7-dichloro-6-nitroquinazoline.

¹H and ¹³C NMR Spectral Data

The following tables summarize the experimentally determined ¹H and ¹³C NMR chemical shifts for 4,7-dichloro-6-nitroquinazoline in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). All chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The data presented is consolidated from the comprehensive characterization performed by Nguyen, et al.[1][2].

¹H NMR Data
Proton AssignmentChemical Shift (δ) in CDCl₃[1]Chemical Shift (δ) in DMSO-d₆[2]MultiplicityCoupling Constant (J) in Hz
H-29.189.33SingletNot Applicable
H-58.769.16SingletNot Applicable
H-88.308.71SingletNot Applicable
¹³C NMR Data
Carbon AssignmentChemical Shift (δ) in CDCl₃[1]Chemical Shift (δ) in DMSO-d₆[2]
C-2156.9154.5
C-4163.6162.3
C-4a122.1122.0
C-5123.5124.2
C-6147.5146.9
C-7139.0138.8
C-8132.2131.7
C-8a151.6151.1

Discussion of Spectral Features

¹H NMR Spectrum

The ¹H NMR spectrum of 4,7-dichloro-6-nitroquinazoline is characterized by three distinct singlets in the aromatic region.

  • H-2 (δ ~9.18-9.33 ppm): This proton, located on the pyrimidine ring, is the most deshielded. Its significant downfield shift is attributable to the inductive effect of the two adjacent nitrogen atoms (N1 and N3).

  • H-5 (δ ~8.76-9.16 ppm): The deshielding of this proton is primarily due to the anisotropic effect of the adjacent nitro group at the C6 position. The powerful electron-withdrawing nature of the nitro group reduces the electron density at the ortho position (C5), causing a substantial downfield shift.

  • H-8 (δ ~8.30-8.71 ppm): This proton is the most upfield of the three aromatic protons, influenced by the chloro-substituent at C7 and the nitrogen at N1.

A key observation is that all three protons appear as sharp singlets, indicating an absence of observable proton-proton (¹H-¹H) coupling. In a typical quinazoline ring, one would expect to see coupling between adjacent protons (e.g., a meta coupling, ⁴J, between H-5 and H-8). The absence of this splitting could be due to several factors:

  • Small Coupling Constant: The four-bond coupling (⁴J) between meta protons in aromatic systems is typically small (2-3 Hz). It is possible that this coupling is too small to be resolved, especially if there is any line broadening.

  • Line Broadening: The presence of the quadrupolar nitrogen atoms and the strongly electron-withdrawing nitro group can contribute to line broadening, which may obscure small coupling constants.

  • Compound Instability: As the compound is prone to degradation, any presence of paramagnetic impurities or slight sample degradation could lead to broader signals, further masking any fine splitting.

¹³C NMR Spectrum

The ¹³C NMR spectrum displays eight distinct signals, corresponding to the eight carbon atoms in the quinazoline core.

  • Quaternary Carbons: The signals for the carbons bearing substituents (C-4, C-4a, C-6, C-7, C-8a) are readily identified. C-4, being attached to both a nitrogen and a chlorine atom, appears significantly downfield. C-6, bonded to the nitro group, is also strongly deshielded.

  • CH Carbons: The carbons directly bonded to protons (C-2, C-5, C-8) are assigned based on established chemical shift predictions and comparison with related structures. The chemical shifts are consistent with the electronic environment created by the chloro and nitro substituents.

Experimental Protocols

Given the hydrolytic instability of 4,7-dichloro-6-nitroquinazoline, the following protocols are designed to ensure the acquisition of high-quality, artifact-free NMR data.

G cluster_prep Sample Preparation Workflow cluster_acq NMR Data Acquisition start Start: Obtain Solid Sample step1 Ensure Sample is Dry (e.g., under high vacuum) start->step1 step2 Select High-Purity Anhydrous Deuterated Solvent (CDCl₃ or DMSO-d₆) step1->step2 step3 Weigh 10-20 mg of Sample into a Clean, Dry Vial step2->step3 step4 Add ~0.6 mL of Solvent and Gently Dissolve step3->step4 step5 Filter Solution Directly into a High-Quality 5mm NMR Tube (using a pipette with glass wool) step4->step5 step6 Cap the NMR Tube Immediately step5->step6 end_prep Sample Ready for NMR step6->end_prep start_acq Insert Sample into Spectrometer end_prep->start_acq Immediate Transfer step7 Lock and Shim the Spectrometer start_acq->step7 step8 Acquire ¹H NMR Spectrum (Promptly after preparation) step7->step8 step9 Acquire ¹³C NMR Spectrum step8->step9 end_acq Data Acquired step9->end_acq

References

Application Notes and Protocols for 4-Chloroquinazolin-6-OL Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 4-Chloroquinazolin-6-OL in dimethyl sulfoxide (DMSO). Emphasizing scientific integrity and safety, these protocols are designed to ensure the accuracy, reproducibility, and reliability of experimental results. The quinazoline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of targeted therapeutics, particularly in oncology.[1][2] Proper preparation of stock solutions is the critical first step in any biological assay and is paramount for generating high-quality, reproducible data.

Introduction: The Scientific Imperative for Proper Stock Solution Preparation

This compound is a heterocyclic organic compound that serves as a vital intermediate in the synthesis of a wide array of biologically active molecules.[3] The quinazoline core is a cornerstone in the design of kinase inhibitors and other targeted therapies due to its ability to mimic the purine structure of ATP.[1][4] Derivatives of this scaffold have been successfully developed into FDA-approved drugs for cancer, such as gefitinib and erlotinib, which target the epidermal growth factor receptor (EGFR).[1]

This guide provides a detailed, field-proven protocol that addresses these challenges, ensuring the integrity of your experimental starting material.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and hazards is non-negotiable for safe and effective handling.

PropertyValue / InformationSource
Molecular Formula C₈H₅ClN₂O[3]
Molecular Weight 180.59 g/mol [3]
Appearance White to off-white solid[8]
Solubility Soluble in DMSO[8]
Storage (Solid) 2-8°C, store under inert gas[3]
Primary Hazards Skin Irritation, Serious Eye Irritation/Damage, Respiratory Irritation.N/A

Safety Precautions:

Handling this compound requires strict adherence to safety protocols to minimize exposure and risk.

  • Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of exposure, follow standard first-aid procedures and seek immediate medical attention. Always consult the material safety data sheet (MSDS) for the specific batch you are using before commencing work.

Core Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a concentration commonly used for screening and initial assays with quinazoline derivatives.

Rationale for Key Steps
  • Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water can decrease the solubility of hydrophobic compounds and potentially promote hydrolysis of labile molecules. Using anhydrous (or low-water content) DMSO is crucial for long-term stability.

  • Sonication: To ensure complete dissolution, gentle agitation and sonication are recommended. This breaks up aggregates and ensures a homogenous solution without the need for excessive heating, which could degrade the compound.

  • Aliquoting for Storage: Dispensing the stock solution into single-use aliquots is a critical step. It minimizes the number of freeze-thaw cycles, which can lead to compound precipitation and degradation. It also reduces the risk of contamination from repeated handling.

Materials and Equipment
  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber glass vials or cryovials

  • Sterile, positive-displacement pipettes or gas-tight syringes

  • Vortex mixer

  • Ultrasonic water bath

Step-by-Step Methodology
  • Calculation: Determine the mass of this compound required.

    • Formula: Mass (mg) = Desired Volume (mL) x Desired Concentration (mM) x Molecular Weight ( g/mol ) / 1000

    • Example for 5 mL of a 10 mM stock: Mass (mg) = 5 mL x 10 mM x 180.59 g/mol / 1000 = 9.03 mg

  • Weighing: Accurately weigh the calculated mass of the compound directly into a sterile amber glass vial.

    • Expert Tip: Use an anti-static weigh boat or directly weigh into the vial to prevent loss of fine powder.

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial.

    • Example: Add 5 mL of anhydrous DMSO to the 9.03 mg of compound.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Visually inspect for any remaining solid particles.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in an ultrasonic water bath at room temperature for 5-10 minutes.[9] Check for complete dissolution. Repeat if necessary.

    • Caution: Avoid excessive heating of the water bath, as it may compromise compound stability.

  • Aliquoting: Once the solution is clear and homogenous, dispense it into single-use, sterile, and clearly labeled cryovials.

    • Example: Dispense into 50 µL or 100 µL aliquots.

  • Storage: Immediately store the aliquots at -80°C for long-term storage. A temperature of -20°C may be suitable for shorter periods, but -80°C is strongly recommended to ensure maximum stability.[10]

Workflow Diagram

G cluster_prep Preparation cluster_storage Storage calc 1. Calculate Mass (e.g., 9.03 mg for 5 mL @ 10 mM) weigh 2. Weigh Compound (Use analytical balance) calc->weigh add_dmso 3. Add Anhydrous DMSO (e.g., 5 mL) weigh->add_dmso mix 4. Vortex Thoroughly (1-2 minutes) add_dmso->mix check Fully Dissolved? mix->check sonicate 5. Sonicate (5-10 min at RT) check->sonicate No aliquot 6. Dispense into Aliquots (Single-use volumes) check->aliquot Yes sonicate->mix label_vials 7. Label Vials Clearly (Name, Conc., Date) aliquot->label_vials store 8. Store at -80°C (Long-term stability) label_vials->store

Caption: Workflow for preparing this compound stock solution in DMSO.

Quality Control and Best Practices

A well-prepared stock solution is a validated reagent. The following practices ensure its quality and reliability.

  • Solubility Verification: While 10 mM is a standard concentration, the maximum solubility is not precisely reported. If a higher concentration is required, it should be determined empirically. Prepare a small, saturated solution and determine the concentration after filtering out any undissolved solid.

  • Stability Testing: For long-term projects, the stability of the stock solution should be periodically verified. This can be done by comparing the biological activity or analytical profile (e.g., HPLC-MS) of an aged aliquot against a freshly prepared stock solution.

  • Documentation: Maintain a detailed log for each stock solution, including the compound batch number, date of preparation, concentration, solvent batch, and the initials of the preparer.

  • Working Solutions: Prepare working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer immediately before use.[11] Be aware that the final DMSO concentration in the assay should typically be kept low (e.g., <0.5%) to avoid solvent-induced artifacts.

Scientific Context: Application in Drug Discovery

This compound is a building block for compounds targeting key signaling pathways in diseases like cancer. The 4-chloro position is a reactive site, allowing for nucleophilic substitution to introduce various side chains, which modulate the compound's specificity and potency.[1]

G cluster_pathway Example: EGFR Signaling Pathway ligand Growth Factor (e.g., EGF) egfr EGFR (Receptor Tyrosine Kinase) ligand->egfr dimer Dimerization & Autophosphorylation egfr->dimer downstream Downstream Signaling (Ras-Raf-MAPK, PI3K-Akt) dimer->downstream response Cell Proliferation, Survival, Angiogenesis downstream->response inhibitor Quinazoline Inhibitor (e.g., Gefitinib) inhibitor->dimer Blocks ATP Binding Site

Caption: Inhibition of the EGFR pathway by a quinazoline-based drug.

Compounds derived from this compound are frequently screened in assays to determine their inhibitory concentration (IC₅₀) against specific enzymes or cell lines. The accuracy of these IC₅₀ values is directly dependent on the precision of the stock solution concentration.

Conclusion

The protocol and guidelines presented here offer a robust framework for the preparation of this compound stock solutions. By integrating principles of chemical safety, solvent properties, and best practices for solution handling, researchers can significantly enhance the quality and reproducibility of their experimental data. Adherence to these detailed steps provides a solid foundation for the successful application of this important chemical scaffold in drug discovery and chemical biology research.

References

Application Notes and Protocols for 4-Chloroquinazolin-6-OL in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Kinase Inhibition

The quinazoline core, a bicyclic heterocycle, is a well-established "privileged structure" in medicinal chemistry, particularly in the development of targeted cancer therapies.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, with a significant number of approved drugs and clinical candidates targeting protein kinases.[2] Several FDA-approved tyrosine kinase inhibitors (TKIs), such as Gefitinib (Iressa®) and Erlotinib (Tarceva®), are built upon the 4-anilinoquinazoline scaffold and are frontline treatments for cancers characterized by the overexpression or mutation of the Epidermal Growth Factor Receptor (EGFR).[2][3]

4-Chloroquinazolin-6-OL is a key synthetic intermediate used in the development of these bioactive molecules.[4] While specific biological data for this particular compound is not extensively published, its structural features strongly suggest its potential as a kinase inhibitor. The chloro- group at position 4 is a reactive site often used for nucleophilic substitution to introduce various side chains, a common strategy in the synthesis of potent kinase inhibitors.[2]

These application notes will therefore provide a comprehensive guide for researchers to characterize the biological activity of this compound, or similar quinazoline derivatives, in a panel of cell-based assays. The protocols are designed to first assess its general cytotoxic effects, then to investigate its specific impact on a key cancer-related signaling pathway (EGFR), and finally to explore its potential effects on other cellular targets like the PI3K/Akt pathway and tubulin polymerization.

I. Foundational Assay: Determining Cytotoxicity and IC50 Values

Before investigating the specific mechanism of action, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. The half-maximal inhibitory concentration (IC50) value is a key parameter for comparing the potency of different compounds. The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol 1: MTT Cell Viability Assay

This protocol provides a general guideline for assessing cell viability using the MTT assay following treatment with this compound.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Materials:

  • Cancer cell line of interest (e.g., A549, a human lung carcinoma cell line known to express EGFR)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • DMSO (for stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound to each well. Include a vehicle control (e.g., 0.1% DMSO) and a "no cell" blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no cell" blank wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control wells.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression curve fit.

Parameter Recommendation
Cell Line A549 (NSCLC), MCF-7 (Breast), PC-3 (Prostate)
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1 µM to 100 µM (logarithmic dilutions)
Incubation Time 48 - 72 hours
MTT Incubation 4 hours
Wavelength 570 nm

II. Mechanistic Assay: Investigating EGFR Pathway Inhibition

Given that the quinazoline scaffold is a hallmark of many EGFR inhibitors, a primary mechanistic investigation should focus on this pathway.[2][3] This can be achieved by assessing the phosphorylation status of EGFR and its downstream effectors.

Experimental Workflow for EGFR Inhibition Analysis

cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis A549 Seed A549 cells Starve Serum-starve cells A549->Starve Treat Treat with this compound Starve->Treat Stimulate Stimulate with EGF Treat->Stimulate Lysis Cell Lysis Stimulate->Lysis WB Western Blot Lysis->WB pEGFR Probe for p-EGFR WB->pEGFR tEGFR Probe for total EGFR WB->tEGFR

Caption: Workflow for assessing EGFR pathway inhibition.

Protocol 2: Western Blot Analysis of EGFR Phosphorylation

Principle: Western blotting is used to detect the levels of phosphorylated EGFR (p-EGFR) in cells treated with this compound. A reduction in p-EGFR levels upon EGF stimulation, relative to total EGFR, indicates inhibitory activity.

Materials:

  • A549 cells

  • Complete and serum-free cell culture medium

  • This compound

  • Epidermal Growth Factor (EGF)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed A549 cells in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-16 hours.

    • Pre-treat the cells with various concentrations of this compound (based on IC50 data) for 2 hours.

    • Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine the protein concentration of the lysates using a BCA assay.[5]

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (anti-p-EGFR, anti-total EGFR, and anti-β-actin as a loading control) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the p-EGFR signal to the total EGFR signal.

Parameter Recommendation
Cell Line A549
Serum Starvation 12-16 hours
Compound Pre-treatment 2 hours
EGF Stimulation 100 ng/mL for 15 minutes
Primary Antibodies anti-p-EGFR (Tyr1068), anti-EGFR, anti-β-actin
Blocking Buffer 5% BSA in TBST

III. Exploring Alternative Mechanisms of Action

While EGFR is a likely target, quinazoline derivatives can also affect other cellular pathways.[6][7] It is prudent to investigate other potential mechanisms to build a comprehensive profile of this compound.

A. PI3K/Akt Signaling Pathway Analysis

The PI3K/Akt pathway is a critical downstream effector of EGFR and other receptor tyrosine kinases, regulating cell survival and proliferation.[5][8]

EGFR EGFR PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Targets (Cell Survival, Proliferation) pAkt->Downstream Inhibitor This compound Inhibitor->EGFR Inhibits

Caption: Simplified PI3K/Akt signaling pathway.

Protocol 3: Western Blot for p-Akt (Ser473)

Principle: This protocol assesses the effect of this compound on the PI3K/Akt pathway by measuring the phosphorylation of Akt at Serine 473. A decrease in p-Akt levels indicates pathway inhibition.[8][9]

Procedure: The procedure is similar to the Western blot protocol for p-EGFR. The key difference is the use of primary antibodies specific for p-Akt (Ser473) and total Akt.

Parameter Recommendation
Cell Line A549, MCF-7
Treatment Conditions Similar to p-EGFR protocol
Primary Antibodies anti-p-Akt (Ser473), anti-total Akt, anti-β-actin
Blocking Buffer 5% non-fat dry milk in TBST
B. Tubulin Polymerization Inhibition

Some quinazoline derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[7] A cell-based assay can be used to assess this activity.

Protocol 4: Cell-Based Tubulin Polymerization Assay

Principle: This assay qualitatively assesses the integrity of the microtubule network in cells treated with the test compound using immunofluorescence microscopy. Disruption of the microtubule network is indicative of tubulin polymerization inhibition.[10]

Materials:

  • HeLa or other suitable cell line

  • Complete cell culture medium

  • This compound

  • Nocodazole (positive control for depolymerization)

  • Paclitaxel (positive control for stabilization)

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.1% Triton X-100 for permeabilization

  • Primary antibody: anti-α-tubulin

  • Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate and allow them to attach overnight.

  • Compound Treatment: Treat the cells with this compound, nocodazole, and paclitaxel at appropriate concentrations for 6-18 hours.

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with 1% BSA in PBS for 30 minutes.

    • Incubate with anti-α-tubulin antibody for 1 hour.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1 hour.

    • Stain the nuclei with DAPI.

  • Imaging: Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope. Compare the microtubule structure in treated cells to the vehicle control.

IV. Summary and Future Directions

These application notes provide a structured approach to characterizing the cellular effects of this compound. The proposed assays will help determine its cytotoxic potency and elucidate its primary mechanism of action, with a focus on kinase inhibition.

Expected Outcomes:

Assay Expected Outcome for an EGFR Inhibitor
MTT Assay Dose-dependent decrease in cell viability; calculable IC50.
p-EGFR Western Blot Dose-dependent decrease in EGF-stimulated EGFR phosphorylation.
p-Akt Western Blot Dose-dependent decrease in p-Akt levels.
Tubulin Immunofluorescence No significant disruption of the microtubule network.

If this compound shows potent activity in these assays, further investigations could include biochemical kinase assays against a panel of kinases to determine its selectivity profile, and in vivo studies in xenograft models to assess its therapeutic potential. The versatility of the quinazoline scaffold suggests that even if EGFR is not the primary target, other kinases may be involved, warranting a broader screening approach.

References

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Author: BenchChem Technical Support Team. Date: January 2026

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Theoretical Basis

In a mass spectrometer, molecules are first ionized, typically by gaining a proton (in Electrospray Ionization, ESI) or losing an electron (in Electron Impact, EI). These ions are then accelerated into a mass analyzer, which separates them based on their m/z ratio. The resulting mass spectrum plots the relative abundance of ions at each m/z value. The peak with the highest m/z often corresponds to the intact molecule (the molecular ion), confirming its molecular weight.

Electrospray Ionization (ESI) Mass Spectrometry Protocol

ESI is a soft ionization technique well-suited for the analysis of polar and thermally labile molecules like many quinazoline derivatives.

Objective: To determine the accurate molecular weight of the quinazoline compound.

Materials:

  • Quinazoline sample (0.1 - 1 mg)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Volumetric flask and micropipettes

  • Syringe and infusion pump (for direct infusion) or an LC system

  • Mass spectrometer with an ESI source

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the quinazoline sample at a concentration of approximately 1 mg/mL in a suitable solvent.

    • From the stock solution, prepare a dilute working solution (e.g., 1-10 µg/mL) in a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in acetonitrile/water) to promote protonation.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

    • Set the ESI source parameters. These will vary depending on the instrument but typically include:

      • Capillary voltage: 3-5 kV

      • Nebulizing gas pressure (e.g., nitrogen): 20-40 psi

      • Drying gas flow rate: 5-10 L/min

      • Drying gas temperature: 250-350 °C

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer. This can be done via direct infusion using a syringe pump or by injection through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode, as quinazolines readily form protonated molecules [M+H]⁺.

    • Scan over a mass range that includes the expected molecular weight of the compound.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. The molecular weight of the compound is the mass of this ion minus the mass of a proton (approximately 1.007 Da).

    • For high-resolution mass spectrometers, the measured accurate mass can be used to determine the elemental composition of the molecule.

Interpreting Mass Spectra of Quinazolines: Fragmentation Patterns

The fragmentation of quinazolines is highly dependent on the nature and position of their substituents.[1] Under electron impact (EI) or through collision-induced dissociation (CID) in tandem MS (MS/MS), the quinazoline core can undergo characteristic fragmentation.

  • Unsubstituted Quinazoline: The fragmentation of the parent quinazoline molecule often proceeds through the sequential loss of two molecules of hydrogen cyanide (HCN), leading to the formation of a benzyne radical ion.[2]

  • Substituted Quinazolines: The fragmentation is often directed by the substituents. For instance, groups attached to the C4 position are frequently lost in preference to those at C2.[2] The fragmentation pathways can be complex and are influenced by the specific structure of the molecule.[1] Tandem mass spectrometry (MS/MS) is a valuable tool for systematically breaking down the molecule and elucidating its structure based on the resulting fragment ions.[1]

Table 2: Common Fragmentation Pathways for Substituted Quinazolines

Precursor IonFragmentation PathwayNeutral Loss
[M+H]⁺Loss of a substituent from the quinazoline coreVaries with substituent
[M+H]⁺Cleavage of the quinazolinone ringVaries with structure[3]
[M+H]⁺Retro-Diels-Alder (RDA) reactionVaries with structure

It is important to note that different isomers of quinazoline, such as quinoxaline, cinnoline, and phthalazine, will exhibit distinct fragmentation patterns. For example, cinnoline and phthalazine are characterized by the loss of a neutral nitrogen molecule (N₂), a fragmentation not observed in quinazolines.[4]

Experimental Workflow for MS Analysis

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh Quinazoline Sample B Dissolve in Appropriate Solvent A->B C Prepare Dilute Solution B->C F Introduce Sample (Infusion or LC) C->F D Instrument Calibration E Set ESI Source Parameters D->E E->F G Acquire Mass Spectrum F->G H Identify [M+H]⁺ Peak G->H J Analyze Fragmentation Pattern (MS/MS) G->J I Determine Molecular Weight H->I K Structural Elucidation J->K

Caption: Workflow for Mass Spectrometry Analysis of Quinazolines.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like quinazolines.

Theoretical Basis

Molecules with π-electrons or non-bonding electrons can absorb energy in the UV or visible range of the electromagnetic spectrum, promoting these electrons from the ground state to higher energy orbitals. The wavelength of maximum absorbance (λ_max) is characteristic of the chromophore (the light-absorbing part of the molecule).

UV-Vis Spectroscopy Protocol

Objective: To determine the λ_max of the quinazoline compound and quantify its concentration.

Materials:

  • Quinazoline sample

  • Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Step-by-Step Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the quinazoline sample of known concentration in the chosen solvent.

    • Prepare a series of dilutions from the stock solution to determine the linear range of absorbance. A typical concentration range is 1-10 µg/mL.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the wavelength range to scan (e.g., 200-400 nm for quinazolines).

    • Use a cuvette filled with the pure solvent as a blank to zero the instrument.

  • Data Acquisition:

    • Fill a quartz cuvette with the sample solution.

    • Place the cuvette in the spectrophotometer and record the absorbance spectrum.

    • Identify the wavelength(s) of maximum absorbance (λ_max).

  • Quantitative Analysis (Beer-Lambert Law):

    • Measure the absorbance of the standard solutions at the determined λ_max.

    • Plot a calibration curve of absorbance versus concentration.

    • Measure the absorbance of an unknown sample and determine its concentration from the calibration curve. The Beer-Lambert law (A = εbc) relates absorbance (A) to the molar absorptivity (ε), path length (b), and concentration (c).

Interpreting UV-Vis Spectra of Quinazolines

Quinazoline and its derivatives typically exhibit multiple absorption bands in the UV region, corresponding to π → π* and n → π* electronic transitions. The exact position and intensity of these bands are influenced by the substitution pattern and the solvent.

Table 3: Typical UV Absorption Bands for Quinazoline

TransitionWavelength Range (nm)
π → π200-230, 250-290
n → π300-320

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Theoretical Basis

Different chemical bonds (e.g., C=O, N-H, C-H) vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies corresponding to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed as wavenumbers, cm⁻¹).

Attenuated Total Reflectance (ATR) IR Spectroscopy Protocol

ATR is a common sampling technique that requires minimal sample preparation.

Objective: To identify the key functional groups in the quinazoline compound.

Materials:

  • Quinazoline sample (solid or liquid)

  • FTIR spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol)

Step-by-Step Protocol:

  • Spectrometer Setup:

    • Ensure the ATR crystal is clean.

    • Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid quinazoline sample onto the ATR crystal.

    • Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to specific functional groups.

Interpreting IR Spectra of Quinazolines

The IR spectrum of a quinazoline derivative will show characteristic peaks for the aromatic rings and any substituents.

Table 4: Characteristic IR Absorption Frequencies for Quinazolines

Functional GroupWavenumber (cm⁻¹)Description
Aromatic C-H stretch3100-3000Sharp, medium to weak
C=N stretch (pyrimidine ring)1650-1550Medium to strong
C=C stretch (aromatic rings)1600-1450Multiple bands, variable intensity
C-H bend (out-of-plane)900-675Strong, pattern depends on substitution
C=O stretch (in quinazolinones)1700-1650Strong
N-H stretch (if present)3500-3300Medium, can be broad

Conclusion

The comprehensive analysis of quinazoline compounds relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, UV-Vis spectroscopy probes the electronic properties, and IR spectroscopy identifies key functional groups. By employing the protocols and interpretation strategies outlined in this guide, researchers can confidently characterize novel quinazoline derivatives, ensuring the quality and integrity of these vital compounds in the drug discovery and development pipeline.

References

Synthesis of 8-Chloroquinazolin-4-ol via Cyclocondensation: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the synthesis of 8-Chloroquinazolin-4-ol, a pivotal scaffold in medicinal chemistry and drug discovery. The primary synthetic route detailed herein is the cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide, a robust and widely adopted method. This document offers an in-depth exploration of the reaction mechanism, step-by-step experimental procedures for both conventional heating and microwave-assisted synthesis, and critical insights into process optimization and safety. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable and well-documented methodology for the preparation of this important heterocyclic compound.

Introduction: The Significance of the Quinazolinone Scaffold

Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their versatile pharmacological profile has led to their extensive investigation and application in medicinal chemistry.[3] The quinazolinone scaffold is a key pharmacophore in the development of therapeutics for a wide range of diseases, demonstrating activities such as anticancer, anti-inflammatory, antibacterial, and antiviral properties.[4]

The 8-chloro-substituted quinazolin-4-ol variant, in particular, is a crucial building block in the design of potent enzyme inhibitors.[1] It is a recognized pharmacophore in the development of inhibitors for various protein kinases, including PI3K/Akt/mTOR, EGFR, and VEGFR-2, which are critical components of cell signaling pathways implicated in cancer progression.[1] The strategic placement of the chloro group at the 8-position can significantly influence the binding affinity and selectivity of drug candidates, making the efficient synthesis of 8-Chloroquinazolin-4-ol a topic of considerable interest.

Reaction Mechanism: The Niementowski Cyclocondensation

The synthesis of 8-Chloroquinazolin-4-ol is typically achieved through a cyclocondensation reaction, a variation of the classic Niementowski quinazoline synthesis.[1] This reaction involves the thermal condensation of an anthranilic acid derivative, in this case, 2-amino-3-chlorobenzoic acid, with an excess of formamide. Formamide serves as both the solvent and the source of the C2 carbon atom in the resulting quinazolinone ring.

The proposed mechanism proceeds through two key stages:

  • N-Formylation: The initial step involves the nucleophilic attack of the amino group of 2-amino-3-chlorobenzoic acid on the carbonyl carbon of formamide. This leads to the formation of an N-formylanthranilic acid intermediate.[5]

  • Intramolecular Cyclization and Dehydration: Under thermal conditions, the N-formyl intermediate undergoes an intramolecular cyclization. The amide nitrogen attacks the carboxylic acid carbonyl, followed by the elimination of a water molecule to yield the stable, aromatic 8-Chloroquinazolin-4-ol.

Reaction Mechanism reactant1 2-Amino-3-chlorobenzoic Acid intermediate N-Formyl Intermediate reactant1->intermediate N-Formylation reactant2 Formamide reactant2->intermediate product 8-Chloroquinazolin-4-ol intermediate->product Intramolecular Cyclization & Dehydration (-H2O)

Caption: Proposed mechanism for the synthesis of 8-Chloroquinazolin-4-ol.

Experimental Protocols

This section details two validated methods for the synthesis of 8-Chloroquinazolin-4-ol: conventional heating and microwave-assisted synthesis. The choice of method may depend on available equipment, desired reaction time, and scale of the synthesis.

Starting Material: 2-Amino-3-chlorobenzoic Acid

The key precursor, 2-amino-3-chlorobenzoic acid, can be synthesized from 2,3-dichlorobenzoic acid via a nucleophilic aromatic substitution reaction with ammonia in the presence of a copper catalyst.[1][6] Alternatively, it can be purchased from commercial suppliers.

Method 1: Conventional Thermal Synthesis

This traditional approach utilizes standard laboratory glassware and heating equipment, making it highly accessible.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (10-20 eq).[1] The large excess of formamide acts as both a reactant and a solvent.

  • Heating: Heat the reaction mixture to 150-160 °C using a suitable heating mantle or oil bath.[1] Maintain this temperature for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction should be monitored periodically by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water while stirring vigorously.[1]

  • Isolation: The product will precipitate out of the aqueous solution as a solid. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the crude product thoroughly with cold water to remove any residual formamide.[1] Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 8-Chloroquinazolin-4-ol.[1]

Method 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis offers a significant advantage in terms of reduced reaction times and often leads to improved yields and cleaner reaction profiles.[1][2]

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine 2-amino-3-chlorobenzoic acid (1.0 eq) and formamide (5-10 eq).[1]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature of 160-190 °C for a duration of 10-30 minutes. The optimal time and temperature may need to be determined empirically.

  • Work-up and Isolation: After the reaction is complete and the vessel has cooled to a safe temperature, follow the same work-up and isolation procedures as described in the conventional heating method (steps 4 and 5).

  • Purification: Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.[1]

Data Summary and Comparison

The following table summarizes the key quantitative parameters for both synthetic methods.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Starting Material 2-Amino-3-chlorobenzoic Acid2-Amino-3-chlorobenzoic Acid
Reagent FormamideFormamide
Stoichiometry (Formamide) 10-20 equivalents5-10 equivalents
Temperature 150-160 °C160-190 °C
Reaction Time 2-4 hours10-30 minutes
Typical Yield Moderate to GoodGood to Excellent
Key Advantage Accessible equipmentRapid, efficient, often higher yields

Note: Yields are highly dependent on the specific reaction conditions and the purity of the starting materials.[1]

Experimental Workflow Diagram

Experimental Workflow start Starting Materials: 2-Amino-3-chlorobenzoic Acid Formamide reaction Cyclocondensation Reaction (Conventional or Microwave) start->reaction workup Work-up: Pour into Ice-Cold Water reaction->workup isolation Isolation: Vacuum Filtration workup->isolation purification Purification: Recrystallization isolation->purification product Pure 8-Chloroquinazolin-4-ol purification->product

Caption: A generalized workflow for the synthesis of 8-Chloroquinazolin-4-ol.

Troubleshooting and Expert Insights

  • Incomplete Reaction: If TLC analysis indicates the presence of a significant amount of starting material, consider extending the reaction time or slightly increasing the temperature.[5] In the case of conventional heating, ensure efficient stirring to maintain a homogeneous reaction mixture.

  • Formation of Byproducts: At elevated temperatures, the starting material, 2-amino-3-chlorobenzoic acid, may undergo decarboxylation.[5] Maintaining the recommended temperature range is crucial to minimize this side reaction.

  • Purification Challenges: If the crude product is difficult to purify, consider employing column chromatography on silica gel for a more rigorous separation of impurities.[5]

  • Safety Precautions: Formamide is a teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated fume hood. High-temperature reactions should be conducted with caution, and appropriate shielding should be used, especially for microwave synthesis.

Conclusion

The cyclocondensation of 2-amino-3-chlorobenzoic acid with formamide provides a reliable and efficient route to 8-Chloroquinazolin-4-ol. Both conventional heating and microwave-assisted methods are effective, with the latter offering significant advantages in terms of reaction speed and efficiency. By following the detailed protocols and considering the expert insights provided in this guide, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and drug discovery.

References

Application Notes & Protocols: In Vitro Cytotoxicity Testing for Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Quinazolines and the Imperative for Rigorous Cytotoxicity Profiling

Quinazoline and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] Many quinazoline-based anticancer agents exert their effects by targeting key signaling molecules, such as epidermal growth factor receptor (EGFR) tyrosine kinases, thereby inhibiting cancer cell proliferation.[1][2] Given their therapeutic potential, accurately evaluating the cytotoxic effects of novel quinazoline-based compounds is a cornerstone of the preclinical drug development process.[4][5] This guide provides a detailed framework for assessing the in vitro cytotoxicity of these compounds, emphasizing the rationale behind protocol choices to ensure data integrity and reproducibility.

Pillar 1: Strategic Selection of In Vitro Models and Experimental Design

The foundation of any robust cytotoxicity study lies in the thoughtful selection of appropriate cell lines and a well-controlled experimental design.

Cell Line Selection: Matching the Model to the Therapeutic Target

The choice of cell lines should be guided by the intended therapeutic application of the quinazoline compound.[6] For anticancer drug screening, a panel of cell lines representing different tumor types is often employed to assess the compound's spectrum of activity.[7]

  • For Broad-Spectrum Anticancer Screening: The NCI-60 panel, a collection of 60 human cancer cell lines derived from nine different tissue types (e.g., breast, colon, lung), provides a standardized platform for initial screening.[8]

  • For Target-Specific Evaluation: If the quinazoline derivative is designed to target a specific pathway (e.g., EGFR), it is crucial to select cell lines with known expression levels of the target protein. For instance, A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma) are commonly used to evaluate EGFR inhibitors.[9]

  • Assessing Selective Toxicity: To evaluate whether a compound selectively targets cancer cells over healthy cells, it is essential to include non-cancerous cell lines in the analysis.[10] The choice of normal cell line should ideally correspond to the tissue of origin of the cancer cell lines being tested.[10] For example, using a normal human dermal fibroblast (NHDF) line alongside a melanoma cell line.[10]

Table 1: Recommended Cell Lines for Cytotoxicity Screening of Quinazoline Compounds

Cancer TypeRecommended Cancer Cell LinesRationaleRecommended Normal Control Cell Line
Breast MCF-7, MDA-MB-231Represent different subtypes (hormone receptor-positive and triple-negative).[9][11]Human Mammary Epithelial Cells (HMEC)
Lung A549, H460Commonly used models for non-small cell lung cancer.[9]Normal Human Bronchial Epithelial Cells (NHBE)
Colon HCT116, SW480Represent different stages and genetic backgrounds of colorectal cancer.[11][12]Normal Human Colon Epithelial Cells
Liver HepG2A well-characterized hepatocellular carcinoma line.[11][13]Primary Human Hepatocytes or WRL-68
Leukemia Jurkat, K562Represent T-cell leukemia and chronic myelogenous leukemia, respectively.Peripheral Blood Mononuclear Cells (PBMCs)
Experimental Design: Controls are Paramount

A self-validating protocol relies on a comprehensive set of controls to ensure that the observed effects are directly attributable to the test compound.

  • Vehicle Control: This is the most critical control. Cells are treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the quinazoline compound. The final concentration of the solvent should be consistent across all wells and typically kept below 0.5% to avoid solvent-induced toxicity.[14]

  • Untreated Control (Negative Control): Cells are cultured in medium alone to represent 100% viability.

  • Positive Control: A compound with a known cytotoxic mechanism is used to validate the assay's performance. For anticancer studies, a standard chemotherapeutic agent like Doxorubicin is often used.[11]

  • Blank Control: Wells containing only culture medium (no cells) are included to measure the background absorbance or fluorescence of the medium and assay reagents.[15]

Pillar 2: Core Cytotoxicity Assay Protocols

A multi-faceted approach employing assays that measure different cellular parameters provides a more comprehensive understanding of a compound's cytotoxic profile. This section details the protocols for three widely accepted and complementary assays: MTT, LDH, and Annexin V-FITC.

MTT Assay: Assessing Metabolic Activity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[15]

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Cell Seeding C Cell Treatment A->C 24h incubation B Compound Dilution B->C D Add MTT Reagent C->D After treatment period E Incubate (2-4 hours) D->E F Solubilize Formazan E->F G Read Absorbance F->G H Calculate % Viability & IC50 G->H

Caption: Workflow of the MTT cytotoxicity assay.[15]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Quinazoline-based test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[15]

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)[15]

  • 96-well flat-bottom sterile culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells/well) in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment and recovery.

  • Compound Treatment: Prepare serial dilutions of the quinazoline compound in culture medium. After 24 hours, remove the old medium and add 100 µL of the compound dilutions to the respective wells.[15] Include vehicle and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the treatment period, carefully aspirate the medium. Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[15] Alternatively, add 10 µL of MTT reagent to each well containing 100 µL of medium.[15] Incubate for 2 to 4 hours at 37°C, protected from light.[15]

  • Formazan Solubilization: For adherent cells, carefully aspirate the MTT solution without disturbing the formazan crystals.[15] Add 100-200 µL of solubilization buffer (e.g., DMSO) to each well.[16] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution of the crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

LDH Release Assay: Assessing Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[17][18]

LDH_Workflow A Seed and Treat Cells in 96-well plate B Incubate for Exposure Period A->B C Centrifuge Plate (Optional) B->C D Transfer Supernatant to New Assay Plate C->D E Add LDH Reaction Mixture D->E F Incubate at Room Temp (30 mins, in dark) E->F G Add Stop Solution (Optional) F->G H Read Absorbance (490 nm) G->H

Caption: General workflow for a colorimetric LDH cytotoxicity assay.

Materials:

  • Cells and quinazoline compound as in the MTT assay

  • LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution, and lysis buffer for maximum LDH release control)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells as described in the MTT assay protocol (Steps 1 & 2). Crucially, set up additional control wells:

    • Spontaneous LDH Release: Vehicle control wells.[19]

    • Maximum LDH Release: Add lysis buffer (e.g., Triton X-100) to untreated cells 45 minutes before the end of the incubation period.[19][20]

  • Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.[19] Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[20]

  • LDH Reaction: Add 100 µL of the LDH Reaction Solution to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[19] The reaction results in the conversion of a tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Add 50 µL of Stop Solution to each well. Measure the absorbance at 490 nm.

Annexin V-FITC/PI Apoptosis Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides a more mechanistic insight into the mode of cell death. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these early apoptotic cells.[22] Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[22]

Apoptosis_Workflow A Induce Apoptosis (Treat cells with compound) B Harvest and Wash Cells A->B C Resuspend in 1X Binding Buffer B->C D Add Annexin V-FITC and Propidium Iodide C->D E Incubate at Room Temp (15 mins, in dark) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for apoptosis detection using Annexin V-FITC and PI staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)[22]

  • Cells treated with the quinazoline compound

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Treat cells with the quinazoline compound for the desired duration. Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like trypsin, wash with serum-containing media, and then proceed.

  • Washing: Wash the cells twice with ice-cold PBS by centrifuging and resuspending the cell pellet.[22]

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[23] Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[22]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[22]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[22]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[22] The FITC signal is typically detected in the FL1 channel and the PI signal in the FL2 channel.

Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative

  • Early apoptotic cells: Annexin V-positive and PI-negative

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

  • Necrotic cells: Annexin V-negative and PI-positive (less common)

Pillar 3: Data Analysis and Interpretation

Calculating Percentage Viability and Cytotoxicity

For MTT Assay:

  • Corrected Absorbance: Subtract the mean absorbance of the blank wells from all other wells.[15]

  • Percentage Viability (%) = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

For LDH Assay:

  • Corrected Absorbance: Subtract the background control absorbance from all other readings.

  • Percentage Cytotoxicity (%) = ((Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)) x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is a key metric of a compound's potency.[24] It is the concentration of the compound that inhibits a biological process (in this case, cell viability) by 50%.[25]

  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the compound concentration.[26] This typically generates a sigmoidal curve.[26]

  • Non-linear Regression: Use a software package like GraphPad Prism to fit the data to a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope [four parameters]).[25][27]

  • IC₅₀ Determination: The software will calculate the IC₅₀ value from the fitted curve.[27][28]

Table 2: Data Presentation for a Hypothetical Quinazoline Compound (QZ-123)

Concentration (µM)% Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0.198.5 ± 3.22.1 ± 0.8
185.2 ± 4.115.6 ± 2.5
552.1 ± 3.848.9 ± 3.1
1025.7 ± 2.974.3 ± 4.0
505.3 ± 1.595.1 ± 2.2
Calculated IC₅₀ 4.8 µM 5.2 µM

Troubleshooting Common Issues

High variability or unexpected results are common challenges in cell-based assays.[14][29]

Table 3: Common Problems and Solutions in Cytotoxicity Assays

ProblemPossible Cause(s)Recommended Solution(s)
High variability between replicates Inconsistent cell seeding, pipetting errors, "edge effect" in 96-well plates.Ensure a homogenous cell suspension; calibrate pipettes; avoid using outer wells or fill them with sterile PBS.
Low absorbance readings in MTT assay Low cell density, insufficient incubation time with MTT, cell death before assay.[14]Optimize cell seeding density; ensure a 2-4 hour MTT incubation; check cell health prior to the assay.[14]
High background in LDH assay LDH present in serum, microbial contamination.[14][19]Use serum-free medium during the final incubation step; visually inspect plates for contamination.[14]
Compound precipitation Poor solubility of the quinazoline compound in the culture medium.Check the compound's solubility limit; ensure the final DMSO concentration is low (<0.5%).[14]

Conclusion

This guide provides a comprehensive and scientifically grounded framework for conducting in vitro cytotoxicity testing of quinazoline-based compounds. By integrating strategic experimental design, robust and complementary assay protocols, and rigorous data analysis, researchers can generate reliable and reproducible data. This, in turn, facilitates the accurate assessment of a compound's therapeutic potential and informs critical decisions in the drug development pipeline. The emphasis on understanding the "why" behind each step ensures that the protocols are not merely followed but are implemented as a self-validating system, upholding the highest standards of scientific integrity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline N-Arylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-arylation of 4-chloroquinazolines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical transformation in their synthetic workflows. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the mechanistic principles that govern success.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the planning and execution of 4-chloroquinazoline N-arylation.

Q1: My N-arylation of 4-chloroquinazoline is failing. What are the most common initial troubleshooting steps?

When an N-arylation reaction provides low or no yield, a systematic check of fundamental parameters is the most efficient path forward.

  • Confirm Reagent Quality: Ensure the 4-chloroquinazoline starting material is pure and dry. These compounds can be unstable, and impurities can inhibit the reaction.[1] Verify the quality and purity of the amine, as well as the integrity of the catalyst, ligands, and base. Strong inorganic bases like sodium tert-butoxide (NaOtBu) are particularly sensitive to moisture.

  • Evaluate Reaction Conditions: Are you using the appropriate catalyst system for an aryl chloride? Aryl chlorides are notoriously less reactive than bromides or iodides in Buchwald-Hartwig couplings and often require more specialized, electron-rich, and bulky phosphine ligands to facilitate the challenging oxidative addition step.[2]

  • Check for Solubility: One of the most underestimated causes of reaction failure is the insolubility of reactants or intermediates.[3] Ensure all components are soluble in the chosen solvent at the reaction temperature. If not, consider a different solvent system. Common choices include toluene, dioxane, THF, or t-BuOH.[3][4]

  • Monitor Reaction Progress: Use an appropriate analytical technique, such as Thin Layer Chromatography (TLC), LC-MS, or GC-MS, to monitor the reaction. This will help you determine if the reaction is slow, stalled, or if side products are forming.

Q2: Should I use a traditional SNAr approach or a Palladium-catalyzed Buchwald-Hartwig reaction?

The choice between a Nucleophilic Aromatic Substitution (SNAr) and a Pd-catalyzed pathway depends primarily on the electronic properties of your amine nucleophile.

  • SNAr is favored for electron-rich amines. Primary aliphatic amines or anilines with strong electron-donating groups can react with 4-chloroquinazolines under milder conditions, sometimes without a catalyst, often driven by thermal or microwave energy.[5][6] The reaction proceeds via a Meisenheimer intermediate, and its success hinges on the nucleophilicity of the amine.[7]

  • Buchwald-Hartwig amination is necessary for less reactive amines. For electron-poor anilines, sterically hindered amines, or secondary amines, a Pd-catalyzed cross-coupling is almost always required.[2][5] This reaction has a much broader scope and functional group tolerance but requires careful optimization of the catalyst, ligand, and base.[2][8]

Below is a decision-making workflow to guide your choice.

G start Start: Select Aryl Amine decision1 Is the amine electron-rich? (e.g., p-anisidine, primary alkylamine) start->decision1 snar_path Consider SNAr Conditions (e.g., Microwave, THF/H2O, possible base) decision1->snar_path Yes decision2 Is the amine electron-poor or sterically hindered? (e.g., p-nitroaniline, 2,6-diisopropylaniline) decision1->decision2 No / Neutral end Reaction Setup snar_path->end Proceed to Protocol buchwald_path Use Buchwald-Hartwig Conditions (Pd-catalyst, ligand, base) buchwald_path->end Proceed to Protocol decision2->buchwald_path Yes decision2->buchwald_path No / Neutral Troubleshooting start Low/No Conversion Observed check_sm Analysis of Crude Reaction: Any Starting Material (SM) consumed? start->check_sm no_sm_consumed No SM Consumed check_sm->no_sm_consumed No partial_sm_consumed Partial SM Consumed check_sm->partial_sm_consumed Yes catalyst_issue Potential Catalyst Inactivity no_sm_consumed->catalyst_issue conditions_issue Sub-optimal Conditions no_sm_consumed->conditions_issue sol_catalyst Troubleshoot Catalyst: 1. Use a fresh bottle of catalyst/ligand. 2. Switch to a pre-catalyst (e.g., G3-Pd). 3. Degas solvent/reagents properly. catalyst_issue->sol_catalyst sol_conditions Optimize Conditions: 1. Increase temperature. 2. Screen different ligands/bases/solvents. 3. Check substrate reactivity (consider Br or I analog). conditions_issue->sol_conditions stalled_reaction Stalled Reaction partial_sm_consumed->stalled_reaction side_reactions Side Reactions Dominating partial_sm_consumed->side_reactions sol_stalled Address Stalling: 1. Increase catalyst loading. 2. Check for catalyst decomposition (color change). 3. Add fresh catalyst/ligand mid-reaction. stalled_reaction->sol_stalled sol_side_reactions Minimize Side Reactions: 1. Analyze byproducts via LC-MS. 2. Lower reaction temperature. 3. Change ligand to promote reductive elimination. side_reactions->sol_side_reactions Catalytic_Cycle Pd0 L₂Pd(0) OxAdd L₂(Ar)Pd(II)Cl Pd0->OxAdd Oxidative Addition AmineCoord [L₂(Ar)Pd(II)(H₂NAr')]+Cl⁻ OxAdd->AmineCoord Amine Coordination Deprotonation L₂(Ar)Pd(II)(HNAr') AmineCoord->Deprotonation Deprotonation RedElim Deprotonation->RedElim BaseH [Base-H]+Cl⁻ Deprotonation->BaseH RedElim->Pd0 Reductive Elimination Product Product (Ar-NHAr') RedElim->Product Start 4-Chloroquinazoline + Ar'NH₂ Start->OxAdd Ar-Cl Start->AmineCoord Ar'NH₂ Base Base Base->Deprotonation

References

Technical Support Center: Synthesis of 4-Chloroquinazolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloroquinazolin-6-OL. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your synthesis for higher yields and purity.

Introduction: The Synthetic Challenge

This compound is a valuable intermediate in medicinal chemistry, often utilized in the synthesis of targeted therapeutics. The primary synthetic route involves the cyclization of a substituted anthranilic acid to form the quinazolinone core, followed by a crucial chlorination step. The presence of the hydroxyl group at the 6-position, however, introduces a significant challenge: its potential for unwanted side reactions with common chlorinating agents. This guide will walk you through a robust synthetic strategy, including a key protection-deprotection sequence, to navigate this challenge and improve your yield.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter at different stages of the synthesis.

Stage 1: Synthesis of 6-Hydroxyquinazolin-4(3H)-one

Q1: My yield of 6-Hydroxyquinazolin-4(3H)-one from 2-amino-5-hydroxybenzoic acid and formamide is consistently low. What are the likely causes and how can I improve it?

A1: Low yields in this cyclization step often stem from incomplete reaction or sublimation of the starting material. Here’s a breakdown of potential issues and their solutions:

  • Sub-optimal Reaction Temperature: The reaction requires a relatively high temperature to proceed efficiently. However, excessively high temperatures can lead to decomposition.

    • Solution: Maintain a steady reaction temperature between 160-180 °C. Use a high-boiling point solvent like Dowtherm A or conduct the reaction neat (without solvent) if you have precise temperature control.

  • Insufficient Reaction Time: This is a common reason for incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical reaction time is 4-6 hours. Ensure the reaction is complete before proceeding with workup.

  • Inefficient Mixing: In a neat reaction, poor mixing can lead to localized overheating and incomplete reaction.

    • Solution: If performing a neat reaction, ensure efficient mechanical stirring throughout the process.

  • Workup Issues: The product can be lost during the workup if not performed carefully.

    • Solution: After cooling, the reaction mixture will solidify. Triturate the solid with a suitable solvent like ethanol or ethyl acetate to break it up. The product has low solubility in these solvents at room temperature and can be isolated by filtration. Wash the collected solid with cold solvent to remove residual formamide.

ParameterRecommended ConditionRationale
Starting Material2-amino-5-hydroxybenzoic acidCommercially available and provides the necessary atoms for the quinazolinone core.
ReagentFormamide (excess)Acts as both a reactant (source of the C2 carbon) and a solvent.
Temperature160-180 °COptimal for cyclization without significant decomposition.
Reaction Time4-6 hours (TLC monitored)Ensures complete conversion of the starting material.
Stage 2: Protection of the 6-Hydroxyl Group

Q2: I'm observing multiple products after the chlorination step, suggesting the hydroxyl group is reacting. How can I prevent this?

A2: This is the most critical challenge in this synthesis. The hydroxyl group is nucleophilic and can react with electrophilic chlorinating agents like thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). The most effective solution is to protect the hydroxyl group before chlorination. A benzyl ether is an excellent choice for this purpose.

  • Why a Benzyl Ether? Benzyl ethers are stable to a wide range of reaction conditions, including those used for the subsequent chlorination.[1][2] Importantly, they can be selectively removed under mild conditions (hydrogenolysis) that will not affect the chloroquinazoline structure.[2]

dot

Protection_Strategy cluster_synthesis Synthetic Pathway A 6-Hydroxyquinazolin-4(3H)-one B 6-Benzyloxyquinazolin-4(3H)-one A->B  Protection (BnBr, K₂CO₃) C 4-Chloro-6-benzyloxyquinazoline B->C  Chlorination (POCl₃) D This compound C->D  Deprotection (H₂, Pd/C)

Caption: Protection-Deprotection Workflow.

Stage 3: Chlorination of 6-Benzyloxyquinazolin-4(3H)-one

Q3: The chlorination of my protected quinazolinone is sluggish, or I'm still seeing byproducts. How can I optimize this step?

A3: Even with the protected hydroxyl group, the chlorination reaction requires careful control to achieve a high yield of the desired 4-chloro product.

  • Choice of Chlorinating Agent: Both thionyl chloride (SOCl₂) and phosphoryl chloride (POCl₃) can be effective. POCl₃ is often preferred as it can be easier to handle and may give cleaner reactions.

  • Use of a Catalyst: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction. DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is a more potent chlorinating species.

  • Reaction Temperature and Time: The reaction typically requires heating to reflux.

    • Solution: Reflux the reaction mixture in an excess of POCl₃ with a catalytic amount of DMF. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Workup Procedure: It is crucial to remove the excess POCl₃ completely after the reaction.

    • Solution: After cooling, carefully quench the reaction mixture by slowly adding it to ice water with vigorous stirring. The product will precipitate as a solid. Alternatively, the excess POCl₃ can be removed under reduced pressure before the aqueous workup. The crude product should be thoroughly washed with water to remove any remaining acids.

ParameterRecommended ConditionRationale
Starting Material6-Benzyloxyquinazolin-4(3H)-oneProtects the hydroxyl group from side reactions.
Chlorinating AgentPhosphoryl chloride (POCl₃)Effective and often provides cleaner reactions than SOCl₂.
CatalystN,N-Dimethylformamide (DMF)Accelerates the reaction by forming the Vilsmeier reagent.
TemperatureReflux (approx. 105-110 °C)Provides the necessary energy for the reaction to proceed.
Reaction Time2-4 hours (TLC monitored)Ensures complete conversion.
Stage 4: Deprotection of 4-Chloro-6-benzyloxyquinazoline

Q4: I am having trouble removing the benzyl protecting group without affecting the chloro group at the 4-position.

A4: The key to a successful deprotection is to use a method that is selective for the benzyl ether and does not reduce the chloro-substituent. Catalytic hydrogenolysis is the method of choice.

  • Catalyst and Hydrogen Source: Palladium on carbon (Pd/C) is the standard catalyst for this transformation. Hydrogen gas is the most common hydrogen source.

    • Solution: Dissolve the 4-chloro-6-benzyloxyquinazoline in a suitable solvent like ethanol or methanol. Add a catalytic amount of 10% Pd/C. Subject the mixture to a hydrogen atmosphere (a balloon of hydrogen is often sufficient for small-scale reactions) and stir vigorously at room temperature.

  • Reaction Monitoring: The reaction progress can be easily monitored by TLC. The product, this compound, is more polar than the starting material.

  • Workup: Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite®. The solvent is then evaporated under reduced pressure to yield the crude product.

dot

Deprotection_Mechanism cluster_deprotection Catalytic Hydrogenolysis Start 4-Chloro-6-benzyloxyquinazoline Adsorption Adsorption onto Pd/C surface Start->Adsorption Cleavage Cleavage of C-O bond Adsorption->Cleavage H2_Activation H₂ Activation on Pd surface H2_Activation->Cleavage Product This compound + Toluene Cleavage->Product

Caption: Deprotection via Hydrogenolysis.

Purification of the Final Product

Q5: My final product, this compound, is not pure. What is the best way to purify it?

A5: Recrystallization is a highly effective method for purifying the final product.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Recommended Solvents: A mixture of ethanol and water, or ethyl acetate, are often good choices. You may need to experiment with the solvent ratio to find the optimal conditions for your specific batch.

  • Recrystallization Procedure:

    • Dissolve the crude product in the minimum amount of hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature to allow for the formation of well-defined crystals.

    • Further cool the flask in an ice bath to maximize the yield of the purified product.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • Dry the crystals under vacuum.

For more challenging purifications, column chromatography on silica gel may be necessary. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point.

Frequently Asked Questions (FAQs)

Q: Can I perform the chlorination directly on 6-Hydroxyquinazolin-4(3H)-one without protecting the hydroxyl group?

A: While it is possible to attempt a direct chlorination, it is not recommended if a high yield of the desired product is the primary goal. The unprotected hydroxyl group is likely to react with the chlorinating agent, leading to a mixture of products including the desired 4-chloro-6-hydroxyquinazoline, the dichlorinated byproduct (4,6-dichloroquinazoline), and potentially other chlorinated species. This will significantly complicate the purification process and lower the overall yield.

Q: Are there alternative protecting groups for the hydroxyl function?

A: Yes, other protecting groups for phenols could be used, such as silyl ethers (e.g., TBDMS). However, the stability of silyl ethers to the strongly acidic conditions of the chlorination reaction can be a concern. Benzyl ethers offer a good balance of stability and ease of removal under mild conditions.[1][2]

Q: My deprotection reaction is very slow. What can I do to speed it up?

A: If the hydrogenolysis is slow, consider the following:

  • Catalyst Activity: Ensure your Pd/C catalyst is fresh and active.

  • Hydrogen Pressure: For larger scale reactions, using a Parr hydrogenator to increase the hydrogen pressure can significantly speed up the reaction.

  • Solvent: Ensure the solvent is appropriate and that the starting material is fully dissolved.

  • Stirring: Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen.

Q: How can I confirm the structure of my final product?

A: The structure of this compound can be confirmed using standard analytical techniques:

  • ¹H NMR Spectroscopy: To confirm the proton environment of the molecule.

  • ¹³C NMR Spectroscopy: To confirm the carbon framework.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl group.

By following the strategies and troubleshooting advice outlined in this guide, you will be well-equipped to overcome the challenges in the synthesis of this compound and achieve a higher yield of your desired product.

References

Minimizing byproduct formation in Niementowski quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Byproduct Formation for Researchers, Scientists, and Drug Development Professionals

Welcome to the comprehensive technical support guide for the Niementowski quinazoline synthesis. This resource is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you minimize byproduct formation and optimize your reaction outcomes. As a cornerstone in medicinal chemistry for creating the quinazolinone scaffold, a "privileged structure" in drug discovery, mastering this synthesis is crucial for developing novel therapeutics, including potent EGFR inhibitors.[1][2]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable steps to resolve them.

Issue 1: Low Yield of the Desired Quinazolinone Product

Q: I am consistently obtaining a low yield of my target quinazolinone. What are the likely causes and how can I improve it?

A: Low yields in the Niementowski synthesis can often be traced back to several key factors related to reaction conditions and starting material quality.

Possible Causes & Troubleshooting Steps:

  • Suboptimal Reaction Temperature: The classical Niementowski synthesis is a thermal condensation that typically requires high temperatures, often in the range of 130–150°C, to drive the cyclization and dehydration steps effectively.[1]

    • Actionable Advice: If you are operating at the lower end of this range or below, a gradual increase in temperature should be explored. Set up small-scale parallel reactions at varying temperatures (e.g., 130°C, 140°C, 150°C) and monitor the progress by TLC or LC-MS to identify the optimal condition for your specific substrates.[3]

  • Poor Reactant Solubility: If the anthranilic acid and amide starting materials are not fully soluble in the reaction medium at the desired temperature, the reaction will be slow and incomplete.

    • Actionable Advice: While the traditional reaction is often run neat (without solvent), if solubility is an issue, consider a high-boiling polar aprotic solvent like DMF or DMSO.[3] These can help to fully dissolve the reactants and facilitate the reaction.

  • Impure Starting Materials: Impurities in either the anthranilic acid or the amide can lead to competing side reactions, thus consuming the reactants and reducing the yield of the desired product.[3]

    • Actionable Advice: Always verify the purity of your starting materials using techniques like NMR, melting point, or GC-MS before use.[3] If necessary, purify the starting materials by recrystallization or distillation.[3]

Issue 2: Formation of an Unexpected Benzimidazole Byproduct

Q: My reaction is producing a significant amount of a benzimidazole byproduct instead of the expected quinazolinone. Why is this happening and how can I prevent it?

A: The formation of benzimidazoles is a known side reaction in quinazoline synthesis, particularly when the reaction conditions favor an alternative cyclization pathway.

Causality: This often occurs when using non-polar solvents. The polarity of the solvent can influence which cyclization pathway is favored. Polar solvents tend to promote the desired C(sp²)–N bond formation leading to quinazolines, while non-polar solvents may favor the C(sp³)–C(sp²) bond formation that results in benzimidazoles.

Preventative Measures:

  • Solvent Selection: The most effective way to address this issue is to switch from a non-polar solvent (like toluene or THF) to a polar solvent.

    • Recommended Solvents: High-boiling polar aprotic solvents such as DMF or DMSO are excellent choices. In some cases, polar protic solvents like ethanol or even water have been shown to be effective.[3]

  • Microwave-Assisted Synthesis: Modern microwave-assisted organic synthesis (MAOS) can offer a significant advantage.[1][4] Microwave irradiation often leads to shorter reaction times and can improve yields by promoting the desired reaction pathway over side reactions.[4][5][6]

Issue 3: Difficulty with Product Purification

Q: The crude product from my Niementowski synthesis is difficult to purify. What are some common impurities and how can I improve the purification process?

A: Purification challenges often arise from unreacted starting materials and the presence of the N-acylanthranilic acid intermediate.

Common Impurities and Purification Strategies:

ImpurityIdentificationPurification Strategy
Unreacted Anthranilic AcidCan be detected by TLC or LC-MS.Wash the crude product with a dilute aqueous solution of sodium bicarbonate. The acidic anthranilic acid will be converted to its water-soluble salt and removed.
Unreacted AmideCan be detected by TLC or LC-MS.Recrystallization from a suitable solvent is often effective. The choice of solvent will depend on the specific properties of your product and the amide.
N-Acylanthranilic Acid IntermediateThis is the intermediate formed before the final cyclization.If the reaction has not gone to completion, you can try to drive it forward by increasing the reaction time or temperature. Alternatively, this intermediate can sometimes be separated by column chromatography.

General Purification Protocol:

  • Workup: After cooling the reaction mixture, filter the precipitated solid.[1]

  • Washing: Wash the solid with a suitable solvent to remove soluble impurities. Cold ethanol is often a good choice.[1]

  • Extraction: If necessary, perform an aqueous workup to remove acidic or basic impurities.

  • Purification: The primary methods for purifying the final product are recrystallization and silica gel column chromatography.[3]

    • Recrystallization: Test various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.[3]

    • Column Chromatography: Use a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to separate your product from any remaining impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Niementowski quinazoline synthesis?

A1: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide. This forms an N-acylanthranilic acid intermediate, which then undergoes an intramolecular cyclization followed by dehydration to yield the final 4(3H)-quinazolinone product.[1] A similar mechanism is proposed for the related Niementowski quinoline synthesis.[7]

Q2: Can I use a catalyst to improve the reaction?

A2: While the traditional Niementowski synthesis is a thermal condensation, some variations have been developed that utilize catalysts. Polyphosphoric acid or a catalytic amount of a base can sometimes be used to promote the reaction.[7] Additionally, for certain substrates, Lewis acids may be employed.

Q3: Are there greener or more efficient alternatives to the conventional heating method?

A3: Yes, microwave-assisted synthesis has emerged as a powerful and more environmentally benign alternative.[4][5][6] It often leads to significantly reduced reaction times, improved yields, and can sometimes be performed under solvent-free conditions.[4][5][6] The use of solid supports like acidic alumina, silica gel, or montmorillonite K-10 in conjunction with microwave irradiation can further enhance the reaction efficiency.[4]

Q4: Can this synthesis be used to produce a wide variety of substituted quinazolinones?

A4: Absolutely. The versatility of the Niementowski synthesis is one of its key strengths. By using appropriately substituted anthranilic acids and amides, a wide array of substituents can be introduced on both the benzene and pyrimidine rings.[1] This adaptability is crucial for structure-activity relationship (SAR) studies in drug discovery.[1]

Visualizing the Process

To aid in understanding the core concepts, the following diagrams illustrate the reaction mechanism and a troubleshooting workflow.

Reaction Mechanism

Niementowski_Mechanism Anthranilic_Acid Anthranilic Acid Acyl_Intermediate N-Acylanthranilic Acid Intermediate Anthranilic_Acid->Acyl_Intermediate Acylation (+ Amide, -H2O) Amide Amide Cyclized_Intermediate Cyclized Intermediate Acyl_Intermediate->Cyclized_Intermediate Intramolecular Cyclization Quinazolinone 4(3H)-Quinazolinone Cyclized_Intermediate->Quinazolinone Dehydration (-H2O)

Caption: Mechanism of the Niementowski Quinazoline Synthesis.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Byproduct Formation Analysis Analyze Reaction Conditions Start->Analysis Temp Suboptimal Temperature? Analysis->Temp Check Temp Solvent Inappropriate Solvent? Analysis->Solvent Check Solvent Purity Impure Starting Materials? Analysis->Purity Check Purity Optimize_Temp Optimize Temperature (130-150°C) Temp->Optimize_Temp Change_Solvent Switch to Polar Solvent (DMF, DMSO) Solvent->Change_Solvent Purify_Reactants Purify Reactants (Recrystallize/Distill) Purity->Purify_Reactants

Caption: Troubleshooting workflow for the Niementowski synthesis.

Optimized Experimental Protocol: Microwave-Assisted Synthesis

This protocol provides a starting point for an efficient, microwave-assisted Niementowski synthesis, which often minimizes byproduct formation.

Materials:

  • Substituted Anthranilic Acid (1.0 eq)

  • Formamide (or other amide, excess)

  • Microwave synthesis vials

  • Microwave reactor

Procedure:

  • To a microwave synthesis vial, add the substituted anthranilic acid and an excess of the amide.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 150°C) for a short duration (e.g., 5-15 minutes). The optimal time and temperature should be determined empirically for each substrate combination.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product often precipitates out and can be collected by filtration.

  • Wash the collected solid with cold ethanol or another suitable solvent to remove excess amide.

  • If necessary, further purify the product by recrystallization or column chromatography.

This method often provides a cleaner product with higher yields in a fraction of the time compared to conventional heating.[4][5][6]

References

4-Chloroquinazolin-6-OL degradation pathways and stability issues

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloroquinazolin-6-OL

A Guide for Researchers on Degradation Pathways and Stability

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that the stability and purity of your reagents are paramount to the success of your research. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the potential stability challenges associated with this compound, ensuring the integrity of your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the handling and use of this compound.

Question 1: I dissolved this compound in my solvent, and the solution has developed a yellow or brownish tint over a short period. What is causing this discoloration?

Answer: This is a classic indicator of oxidative degradation. The hydroxyl group (-OH) at the 6-position makes the quinazoline ring electron-rich and susceptible to oxidation.

  • Causality: The phenol-like hydroxyl group can be oxidized to a quinone-type structure. These resulting compounds are often highly conjugated and absorb light in the visible spectrum, appearing colored. This process can be accelerated by exposure to atmospheric oxygen, trace metal ion contaminants, or high pH conditions.

  • Troubleshooting Steps:

    • Inert Atmosphere: Prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solvent Purity: Use high-purity, peroxide-free solvents. Older solvents, especially ethers like THF or dioxane, can accumulate peroxides which are potent oxidizing agents.

    • Chelating Agents: If metal-catalyzed oxidation is suspected, consider adding a trace amount of a chelating agent like EDTA to your buffer or reaction mixture, if compatible with your downstream application.

    • Storage: Store solutions in amber vials to protect from light and at low temperatures (-20°C or -80°C) to slow the rate of all degradation processes.

Question 2: My LC-MS or TLC analysis shows a new, more polar impurity that increases over time. What is this new species?

Answer: The most probable cause is hydrolysis of the chloro group at the 4-position. The chlorine atom on the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr).[1][2]

  • Causality: Water or hydroxide ions (present in aqueous buffers or as trace moisture in organic solvents) can act as nucleophiles, attacking the electron-deficient C4 position and displacing the chloride ion. This reaction replaces the -Cl group with a hydroxyl (-OH) group, forming Quinazolin-4,6-diol (or its tautomer, 6-hydroxy-3H-quinazolin-4-one). This new compound is significantly more polar due to the additional hydroxyl group, causing it to elute earlier on reverse-phase HPLC or have a lower Rf on normal-phase TLC.

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: For reactions or storage in organic solvents, always use freshly opened or properly stored anhydrous solvents.

    • Control pH: In aqueous media, hydrolysis is significantly faster at basic pH due to the higher concentration of the more potent hydroxide nucleophile. Work at neutral or slightly acidic pH (if your experiment allows) to minimize this degradation pathway.

    • Avoid Nucleophilic Buffers: Buffers containing primary or secondary amines (e.g., Tris, glycine) are nucleophilic and can react with the 4-chloro position, displacing the chloride to form an aminated adduct.[2] Opt for non-nucleophilic buffers like HEPES, MES, or phosphates where possible.

Question 3: The yield of my reaction is inconsistent or lower than expected. Could the this compound be degrading during the experiment?

Answer: Absolutely. Beyond simple hydrolysis or oxidation, the high reactivity of the 4-chloro position means it can be consumed by various nucleophiles present in your reaction mixture.

  • Causality: The 4-chloroquinazoline core is a powerful electrophile, designed to react with nucleophiles.[1][2] If your reaction mixture contains nucleophilic reagents, solvents (e.g., methanol, ethanol), or even certain additives, they can compete with your intended reaction, consuming the starting material and lowering your yield.

  • Troubleshooting Steps:

    • Reagent Compatibility Check: Review all components of your reaction. Are there any unintended nucleophiles? This includes solvents, bases, or even the functional groups on other reactants.

    • Order of Addition: Consider the order in which you add your reagents. It may be beneficial to add the primary nucleophile for your desired reaction before introducing other components that might cause degradation.

    • In-Situ Monitoring: Use TLC or LC-MS to monitor the consumption of your starting material at early time points. If it disappears faster than the product appears, a competing degradation reaction is likely occurring.

Frequently Asked Questions (FAQs)

What are the primary degradation pathways for this compound?

The two most significant degradation pathways are:

  • Hydrolysis: Nucleophilic substitution of the C4-chloride by water, leading to the formation of Quinazolin-4,6-diol.

  • Oxidation: Oxidation of the C6-hydroxyl group, potentially forming colored quinone-like species.

A third concern is its reactivity with any nucleophilic species in a solution.

dot

main This compound hydrolysis_prod Quinazolin-4,6-diol (Hydrolysis Product) main->hydrolysis_prod H₂O / OH⁻ (Hydrolysis) oxidation_prod Quinone-type Species (Oxidation Product) main->oxidation_prod O₂ / Light (Oxidation) nucleophile_prod Nucleophilic Adduct (e.g., from amine buffer) main->nucleophile_prod Nu:⁻ (e.g., R-NH₂)

Caption: Primary degradation pathways of this compound.

How should I properly store this compound?

Proper storage is critical to maintain the compound's integrity.[3] We recommend a multi-faceted approach based on best practices for sensitive chemical reagents.[4]

Form Temperature Atmosphere Container Duration
Solid Powder -20°CDesiccated, Inert Gas (Argon/N₂)Tightly sealed, amber glass vial>1 year
Solution in DMSO -80°CInert Gas (Argon/N₂)Tightly sealed, amber glass vial~1 month (Aliquot to avoid freeze-thaw)
Solution in Aprotic Solvent -80°CInert Gas (Argon/N₂)Tightly sealed, amber glass vial~1 month (Aliquot to avoid freeze-thaw)

What solvents are recommended for dissolving this compound, and which should be avoided?

  • Recommended: High-purity, anhydrous aprotic solvents are best.

    • Dimethyl Sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Tetrahydrofuran (THF) (use peroxide-free)

  • Use with Caution: Protic solvents can slowly react with the compound. If required, use immediately after preparation.

    • Acetonitrile (can contain trace water)

  • Avoid: These solvents are nucleophilic and will actively degrade the compound.

    • Methanol, Ethanol (and other alcohols)

    • Water (unless part of a buffered reaction at controlled pH, used immediately)

    • Any solvent containing primary or secondary amines.

What analytical techniques are best for monitoring the stability of this compound?

  • High-Performance Liquid Chromatography (HPLC): The gold standard for stability assessment. A reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% formic acid or TFA for good peak shape) can separate the parent compound from its more polar hydrolysis product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive identification of degradation products by comparing their mass-to-charge ratio with expected values (e.g., loss of Cl and gain of OH for hydrolysis).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to check the purity of the initial solid material and identify major degradants if they are present at >1-5%.

Experimental Protocols

Protocol 1: Preparation and Storage of a Concentrated Stock Solution

This protocol is designed to minimize degradation during the preparation of a stock solution for long-term storage.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials with PTFE-lined caps

  • Calibrated analytical balance

  • Argon or Nitrogen gas supply

Procedure:

  • Pre-Weigh Vial: Tare a sterile, dry amber vial on the analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of this compound directly into the vial. Perform this in a fume hood.

  • Inert Atmosphere: Gently flush the headspace of the vial with argon or nitrogen gas.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Seal and Dissolve: Immediately cap the vial tightly. Vortex or sonicate gently until the solid is completely dissolved.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can introduce moisture, aliquot the stock solution into smaller, single-use volumes in separate vials. Flush the headspace of each aliquot with inert gas before sealing.

  • Store: Label clearly and store the aliquots at -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol allows you to systematically evaluate the stability of this compound under various stress conditions, mimicking potential experimental or storage environments.[5]

dot

cluster_prep Preparation cluster_stress Stress Conditions (Incubate at 40°C) cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock in Acetonitrile acid Acid Hydrolysis (0.1 M HCl) prep_stock->acid Expose Aliquots base Base Hydrolysis (0.1 M NaOH) prep_stock->base Expose Aliquots oxidative Oxidative (3% H₂O₂) prep_stock->oxidative Expose Aliquots thermal Thermal (Solvent Only, 80°C) prep_stock->thermal Expose Aliquots photo Photolytic (UV/Vis Light) prep_stock->photo Expose Aliquots quench Quench/Neutralize Samples acid->quench base->quench oxidative->quench thermal->quench photo->quench analyze Analyze by HPLC-UV/MS (t=0, 2, 6, 24 hr) quench->analyze compare Compare % Degradation vs. Control analyze->compare

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Prepare Stock: Create a ~1 mg/mL stock solution of this compound in acetonitrile.

  • Set Up Conditions: In separate amber HPLC vials, mix your stock solution with the stressor solutions as described in the table below. Prepare a "Control" sample stored at 4°C in the dark.

Stress Condition Procedure Purpose
Acid Hydrolysis Mix 0.5 mL of stock with 0.5 mL of 0.1 M HCl.Simulates acidic processing or formulation conditions.
Base Hydrolysis Mix 0.5 mL of stock with 0.5 mL of 0.1 M NaOH.Simulates basic reaction conditions; highly aggressive.
Oxidative Mix 0.5 mL of stock with 0.5 mL of 3% H₂O₂.Tests susceptibility to oxidation.
Photolytic Expose a solution in a clear vial to direct UV/Vis light.Tests light sensitivity.
  • Incubation: Incubate all samples (except the control) at 40°C.

  • Time Points: At specified time points (e.g., 0, 2, 6, 24 hours), take an aliquot from each stress condition.

  • Quenching: For the acid and base samples, neutralize them by adding an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples, including the t=0 and control samples, by a validated HPLC-UV method. Calculate the percentage of the parent compound remaining and identify major degradation products by LC-MS if available.

This systematic approach will provide you with a comprehensive stability profile of this compound, allowing you to establish safe handling, storage, and experimental parameters.

References

Technical Support Center: Optimizing Thin-Layer Chromatography (TLC) for Monitoring Quinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing Thin-Layer Chromatography (TLC) in the context of quinazoline synthesis. Quinazolines are a pivotal class of nitrogen-containing heterocyclic compounds with significant applications in drug discovery and development.[1] Monitoring the progress of their synthesis is critical for achieving optimal yields and purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the TLC analysis of quinazoline reactions.

Troubleshooting Guide

This section is designed to provide solutions to specific problems you may encounter during your TLC experiments. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolution.

Issue 1: My quinazoline spot is streaking or tailing down the plate.

This is a frequent observation when working with basic compounds like quinazolines on standard silica gel plates.[2]

  • Causality: Silica gel, the most common stationary phase, has a slightly acidic surface due to the presence of silanol groups (Si-OH). The basic nitrogen atoms in the quinazoline ring can interact strongly with these acidic sites through acid-base interactions. This strong retention causes the compound to move unevenly up the plate, resulting in a streak or "tail" rather than a compact spot.[2][3] Overloading the sample can also lead to streaking.[4][5]

  • Solutions:

    • Incorporate a Basic Modifier into the Mobile Phase: The most effective way to counteract this issue is to neutralize the acidic sites on the silica gel.[2]

      • Add a small amount of a basic modifier, such as 0.1–2.0% triethylamine (NEt₃), to your eluent.[2][3]

      • Alternatively, a solution of 1–10% ammonia in methanol can be prepared and used as a component of your mobile phase.[2][5]

    • Reduce Sample Concentration: High concentrations of the analyte can saturate the stationary phase, leading to streaking.[4][5][6]

      • Dilute your reaction mixture sample before spotting it on the TLC plate.

      • Aim for a small, concentrated spot, ideally 1-2 mm in diameter.[2]

    • Consider an Alternative Stationary Phase: If streaking persists, especially with highly basic quinazoline derivatives, consider using a different type of TLC plate.[3]

      • Alumina plates: Alumina is basic and can provide better spot shape for basic compounds.[3][7]

      • Reversed-phase (C18) plates: These plates have a non-polar stationary phase, and separations are based on different principles, which can mitigate the issue of strong acid-base interactions.[2][7]

Issue 2: My spots are not moving from the baseline (Rf ≈ 0).

This indicates that the mobile phase is not polar enough to move your compound up the stationary phase.[2][5]

  • Causality: In normal-phase TLC (e.g., silica gel), the stationary phase is polar, and the mobile phase is less polar. For a compound to move up the plate, the mobile phase must be sufficiently polar to displace the compound from the stationary phase. If the eluent is too non-polar, the compound will remain strongly adsorbed to the origin.

  • Solutions:

    • Increase the Polarity of the Mobile Phase:

      • Gradually increase the proportion of the more polar solvent in your mobile phase mixture. For instance, if you are using a 10:1 hexane:ethyl acetate mixture, try changing it to 5:1 or 3:1.[2]

    • Switch to a More Polar Solvent System:

      • If adjusting the solvent ratio is not effective, you may need to choose a more polar solvent altogether. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system will significantly increase the polarity.[2]

Issue 3: My spots are running at the solvent front (Rf ≈ 1).

This is the opposite of the previous problem and suggests that the mobile phase is too polar.[2][5]

  • Causality: If the eluent is excessively polar, it will have a very high affinity for the stationary phase, and it will carry all compounds, regardless of their polarity, along with the solvent front. This results in poor or no separation.

  • Solutions:

    • Decrease the Polarity of the Mobile Phase:

      • Reduce the proportion of the more polar solvent in your mobile phase. For example, if you are using a 1:1 hexane:ethyl acetate mixture, try 3:1 or 5:1.

    • Select a Less Polar Solvent System:

      • Choose a less polar solvent system. If you are using dichloromethane/methanol, consider switching to ethyl acetate/hexane.

Issue 4: I can't see any spots on my developed TLC plate.

This can be a frustrating issue with several potential causes.[4][5]

  • Causality: The inability to visualize spots can be due to the compound not being UV-active, the sample being too dilute, or the compound being volatile.[5]

  • Solutions:

    • Use a Visualization Stain: Many compounds, including some quinazolines, may not be visible under UV light.[5][8]

      • Iodine Chamber: A simple and often effective method is to place the dried TLC plate in a chamber containing a few crystals of iodine. Many organic compounds will absorb the iodine vapor and appear as brown spots.[8][9]

      • Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols, amines, and alkenes. Spots will appear as yellow-brown on a purple background.[8]

      • p-Anisaldehyde or Vanillin Stains: These are good general-purpose stains that, upon heating, can produce a range of colors for different functional groups.[5][8]

    • Increase Sample Concentration: Your sample may be too dilute to be detected.[4][5]

      • Try spotting the sample multiple times in the same location, allowing the solvent to dry between each application.[4][5] This will concentrate your sample on the baseline.

      • Concentrate your reaction mixture before spotting.

    • Ensure Proper Spotting Technique:

      • Make sure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the baseline is submerged, your sample will dissolve into the solvent reservoir instead of developing up the plate.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for analyzing quinazoline reactions on TLC?

A good starting point for many quinazoline derivatives on a silica gel plate is a mixture of a non-polar solvent like hexane or toluene and a moderately polar solvent like ethyl acetate. A common starting ratio is 3:1 or 1:1 hexane:ethyl acetate. For more polar quinazolines, a system like dichloromethane with a small amount of methanol (e.g., 95:5) may be necessary.[2] Remember to add a small amount of triethylamine (~0.5-1%) to prevent tailing.[2][3]

Q2: How do I choose the right stationary phase for my quinazoline TLC?

For most applications, standard silica gel plates are a good first choice. However, if you consistently experience issues with streaking due to the basicity of your quinazolines, consider the following:

  • Alumina: As a basic stationary phase, it can provide better results for basic compounds.[3][7]

  • Reversed-Phase (C18): These plates have a non-polar coating. The mobile phase is typically a more polar mixture, such as methanol/water or acetonitrile/water. This can be a good alternative if you cannot achieve good separation on normal-phase plates.[7]

Q3: How can I confirm if my compound is decomposing on the silica gel plate?

Decomposition on the acidic silica surface can be a problem for sensitive molecules, appearing as streaks or multiple unexpected spots.[3][10] To test for this, you can run a two-dimensional (2D) TLC.[3]

  • Procedure for 2D TLC:

    • Spot your sample in one corner of a square TLC plate.

    • Develop the plate in a chosen solvent system.

    • Remove the plate and allow it to dry completely.

    • Rotate the plate 90 degrees so that the line of separated spots is now the baseline.

    • Develop the plate again in the same or a different solvent system.

  • Interpretation: If your compound is stable, the spots will appear along the diagonal of the plate. If the compound is decomposing, you will see new spots appearing off the diagonal.

Q4: How do I properly prepare my TLC chamber for reproducible results?

Proper chamber saturation is crucial for obtaining consistent Rf values.

  • Procedure:

    • Pour the mobile phase into the developing chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall.[2]

    • Cover the chamber tightly with a lid or watch glass and allow it to sit for 5-10 minutes before placing your TLC plate inside. This allows the solvent vapors to saturate the atmosphere inside the chamber, which helps to ensure a uniform solvent front and more reproducible Rf values.

Experimental Protocols

Protocol 1: Standard TLC Procedure for Monitoring a Quinazoline Reaction
  • Plate Preparation: Using a pencil, gently draw a light line across a silica gel TLC plate, about 1 cm from the bottom. This is your baseline. Mark the lanes where you will spot your samples.

  • Sample Preparation: Dilute your starting material, co-spot (a mixture of starting material and reaction mixture), and reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Use a capillary tube to carefully spot a small amount of each sample onto the corresponding mark on the baseline. Keep the spots small and concentrated.

  • Development: Place the spotted TLC plate into a prepared and saturated developing chamber, ensuring the baseline is above the solvent level.[2] Cover the chamber and allow the solvent to move up the plate via capillary action.

  • Visualization: Once the solvent front is about 1 cm from the top of the plate, remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. View the plate under a UV lamp (254 nm) and circle any visible spots with a pencil.[8][9] If spots are not visible, use an appropriate chemical stain (e.g., iodine or permanganate).

  • Analysis: The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane. The appearance of a new spot corresponds to the product. Calculate the Rf value for each spot.

Data Presentation

Mobile Phase Composition (v/v)Quinazoline Derivative TypeExpected Rf RangeNotes
Hexane:Ethyl Acetate (3:1) + 0.5% NEt₃Non-polar to moderately polar0.3 - 0.6Good starting point for many syntheses.
Dichloromethane:Methanol (95:5) + 0.5% NEt₃Polar0.2 - 0.5For quinazolines with polar functional groups.
Toluene:Acetone:Acetic Acid (8:1:1)Acidic quinazolinonesVariesUsed in specific syntheses of quinazolinone derivatives.[11]
Chloroform:Methanol (9:1)General quinazolinonesVariesA common system for a range of polarities.[12]

Note: Rf values are dependent on the specific compound, temperature, and experimental conditions.

Visualizations

Workflow for Troubleshooting Common TLC Issues

A decision tree for troubleshooting common TLC problems.

References

Improving the efficiency of microwave-assisted quinazoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for microwave-assisted quinazoline synthesis. Quinazolines and their derivatives are privileged scaffolds in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[1][2][3] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these syntheses, offering significant advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles.[4][5][6][7]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your experiments and overcome common challenges in the synthesis of this important heterocyclic system.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format. Each solution is grounded in chemical principles to help you understand the causality behind the recommended adjustments.

Problem 1: Low or No Product Yield

"I've run my reaction according to a literature procedure, but my yield is significantly lower than reported, or I've recovered only starting material."

This is one of the most common issues and can stem from several interrelated factors. Let's break down the potential causes and solutions.

Initial Diagnostic Questions:
  • Was there a significant pressure increase in the reaction vessel?

  • Did the reaction mixture change color or consistency as expected?

  • Have you confirmed the purity of your starting materials?[8]

Root Causes & Actionable Solutions

Cause A: Inefficient Microwave Heating or Coupling

  • The "Why": Microwave energy heats a sample through dielectric heating, which depends on the ability of the molecules (especially the solvent) to absorb microwave energy and convert it into heat. If your reaction medium is a poor microwave absorber (e.g., non-polar solvents like toluene or hexane), it may not reach the target temperature efficiently.[9]

  • The Solution:

    • Switch to a Polar Solvent: The choice of solvent is critical.[9] Polar aprotic solvents like DMF, DMSO, or NMP are excellent microwave absorbers and often facilitate quinazoline synthesis. Polar protic solvents like ethanol can also be effective.[8][9] Many procedures have been optimized in such solvents.[4][5]

    • Add a "Passive" Heating Element: If you must use a non-polar solvent, consider adding a small amount of a strong microwave-absorbing material, like silicon carbide (SiC) boiling chips or a small amount of an ionic liquid, to the reaction. This will absorb the energy and transfer it to the bulk solution via conduction.

    • Check Instrument Power Output: Ensure your microwave reactor is calibrated and delivering the set power.

Cause B: Suboptimal Reaction Temperature

  • The "Why": Many cyclization and condensation reactions involved in quinazoline synthesis have a significant activation energy barrier. Insufficient temperature means the reaction proceeds too slowly within the short microwave irradiation time.[8][9] Conversely, excessive heat can cause degradation of starting materials or the final product.

  • The Solution:

    • Systematic Temperature Screening: Perform a series of small-scale reactions, incrementally increasing the temperature (e.g., in 10-15 °C steps) from the literature value. For example, screen at 120 °C, 135 °C, and 150 °C.

    • Monitor for Decomposition: Use TLC or LC-MS to check for the appearance of new, undesired spots at higher temperatures, which may indicate product or reactant degradation.[10] A recent study successfully employed a temperature of 130 °C for a copper-catalyzed synthesis.[7]

Cause C: Incorrect Base or Catalyst Choice

  • The "Why": Many synthetic routes require a base to facilitate deprotonation or a catalyst to enable a key bond formation.[9] The strength and type of base can dramatically affect the outcome.[9] For instance, a base might be too weak to initiate the reaction, or a catalyst might be poisoned by impurities.

  • The Solution:

    • Re-evaluate Base Strength: If using a mild base like K₂CO₃ with low yield, consider switching to a stronger base such as Cs₂CO₃ or an organic base like DBU, if compatible with your substrates.[9]

    • Solvent-Free and Catalyst-Free Options: Some modern protocols leverage solvent-free conditions, often using solid supports like acidic alumina or montmorillonite K-10, which can act as both a reaction medium and a catalyst.[4] This simplifies work-up and can enhance yields.[4]

Problem 2: Formation of Significant Byproducts

"My reaction works, but I am getting a complex mixture of products that is difficult to purify. How can I improve the selectivity?"

Byproduct formation is often a sign that an alternative, competing reaction pathway is being favored under the current conditions.

Root Causes & Actionable Solutions

Cause A: Unwanted Side Reactions (e.g., Benzimidazole Formation)

  • The "Why": Depending on the starting materials, a common side reaction is the formation of a benzimidazole instead of a quinazoline. This is particularly influenced by solvent polarity. Non-polar solvents may favor the pathway leading to benzimidazoles.[9]

  • The Solution:

    • Increase Solvent Polarity: As with low yield, switching from a non-polar solvent like toluene to a polar aprotic solvent like DMF or DMSO can shift the reaction pathway toward the desired C(sp²)-N bond formation required for the quinazoline ring.[9]

    • Reduce Reaction Temperature/Time: Sometimes, byproducts are formed from the thermal decomposition of the desired product under prolonged or harsh conditions. Microwave synthesis is rapid; try reducing the hold time from 15 minutes to 5-10 minutes and analyze the impact on the product-to-byproduct ratio.[10][11]

Cause B: Incomplete Intermediate Reactions

  • The "Why": Some multi-step, one-pot quinazoline syntheses proceed through a stable intermediate. If the conditions for the second step (e.g., cyclization) are not optimal, this intermediate may accumulate or react along an undesired pathway.[10][11] For example, in a synthesis from 2-aminobenzamide and succinic anhydride, an intermediate diamide is formed before the final cyclization.[11]

  • The Solution:

    • Two-Step Temperature Profile: Program your microwave reactor to use a two-step heating profile. For instance, an initial, lower temperature hold (e.g., 110 °C for 10 min) to form the intermediate, followed by a ramp to a higher temperature (e.g., 180 °C for 15 min) to drive the cyclization to completion.[11]

    • Adjust Stoichiometry: Ensure the stoichiometry of your reagents is optimized. In some cases, using an excess of one reagent can help drive the initial step to completion before the second step begins.[11]

Frequently Asked Questions (FAQs)

Q1: Can I directly scale up a small-scale microwave reaction that I've optimized?

A: Direct scale-up is feasible but requires careful consideration.[12][13] Microwave penetration depth is finite; in larger volumes, the center of the reaction mixture may be heated primarily by convection rather than direct microwave irradiation.[13][14] This can lead to temperature gradients and different outcomes.

  • For moderate scale-up (e.g., from 1 mmol to 50-100 mmol): It is often possible to achieve similar results, especially in modern multimode reactors designed for larger volumes.[12][13]

  • Key Consideration: The primary challenge in scaling up batch microwave chemistry is the limited vessel size of available reactors.[12] For industrial-scale production, continuous flow reactors are often a better solution to mimic the benefits of microwave heating on a larger scale.[14]

Q2: My starting material is a solid. How can I ensure efficient and safe heating in the microwave?

A: Handling solids and suspensions is a key advantage of batch microwave reactors over some flow systems.[12]

  • Ensure Adequate Stirring: Use a properly sized magnetic stir bar and ensure vigorous stirring is active throughout the reaction. This prevents the formation of "hot spots" where solids might decompose.

  • Use a High-Boiling, Polar Solvent: Suspend the solid in a suitable high-boiling solvent (like DMF or DMSO) that couples well with microwaves. This will ensure uniform and rapid heating of the entire mixture.

  • Solvent-Free Conditions: For certain reactions, you can mix the solid reactants with a solid support like silica gel or alumina.[4] This mixture can then be irradiated directly, providing a green and efficient alternative.[4]

Q3: How do I choose the right solvent for my microwave reaction?

A: Solvent choice is paramount for both reaction success and safety.

  • Microwave Absorbance: Choose a solvent with a high loss tangent (tanδ) for efficient heating. Alcohols (Methanol, Ethanol), DMF, and DMSO are excellent choices.

  • Boiling Point & Pressure: The solvent's boiling point will determine the maximum temperature achievable at atmospheric pressure. In a sealed microwave vessel, the temperature can far exceed the boiling point, leading to high pressure. Ensure your chosen temperature is safely below the pressure limits of your vessel for that specific solvent.

  • Chemical Compatibility: The solvent must be chemically inert to your reactants, reagents, and products under the reaction conditions.[8][9]

SolventBoiling Point (°C)Microwave AbsorptionTypical Use Case in Quinazoline Synthesis
DMF 153HighExcellent general-purpose solvent, good for solubility.[8][9]
DMSO 189HighHigh boiling point allows for very high reaction temperatures.[9]
Ethanol 78HighA greener, protic solvent option, effective in many cases.[8][10]
Toluene 111LowPoor absorber; can lead to side reactions like benzimidazole formation.[8][9]
Water 100HighA green and effective solvent for specific reactions.[8][9]

Q4: How can I confirm the structure of my quinazoline product and differentiate it from isomers?

A: A combination of spectroscopic techniques is essential.

  • ¹H NMR: This is the most powerful tool. The protons on the quinazoline core have characteristic chemical shifts and coupling patterns. For example, the proton at position 5 often appears as a doublet around δ 7.75 ppm.[15] Pay close attention to the aromatic region (typically δ 7-9 ppm).[15][16]

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the molecular formula. The fragmentation pattern can also give structural clues.[15][17]

  • IR Spectroscopy: Look for characteristic absorption bands. A strong band around 1680-1690 cm⁻¹ is indicative of the C=O group in quinazolin-4-ones, while a C=N stretch appears around 1620 cm⁻¹.[15]

  • Elemental Analysis: Confirms the elemental composition (C, H, N) of the final, purified product, providing definitive proof of its formula.[15]

Visualized Workflows and Diagrams

Troubleshooting Flowchart for Low Yield

This diagram provides a logical decision-making process to diagnose and solve low-yield issues.

TroubleshootingFlowchart Start Problem: Low Yield CheckHeating Is the solvent a good microwave absorber (e.g., DMF, EtOH)? Start->CheckHeating CheckTemp Was the reaction temperature high enough? CheckHeating->CheckTemp Yes SolventChange Action: Switch to a polar aprotic solvent (DMF, DMSO). CheckHeating->SolventChange No CheckReagents Are starting materials pure? Is the base/catalyst appropriate? CheckTemp->CheckReagents Yes TempIncrease Action: Increase temperature in 10-15°C increments. Monitor for decomposition. CheckTemp->TempIncrease No ReagentChange Action: Purify starting materials. Screen alternative bases or catalysts. CheckReagents->ReagentChange No Success Yield Improved CheckReagents->Success Yes SolventChange->Success TempIncrease->Success ReagentChange->Success ParameterInterdependency Outcome Reaction Outcome (Yield & Purity) Temp Temperature Temp->Outcome Rate, Selectivity Time Time Time->Outcome Conversion, Degradation Solvent Solvent Solvent->Outcome Selectivity, Rate Solvent->Temp Power Microwave Power Solvent->Power Reagents Reagents (Substrates, Base) Reagents->Outcome Feasibility, Rate Reagents->Solvent Solubility Power->Temp Heating Rate

References

Technical Support Center: Best Practices for Avoiding Compound Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing a common yet critical challenge in cell culture-based research: compound precipitation. This guide is designed for researchers, scientists, and drug development professionals to provide a deep understanding of the causes of compound precipitation and to offer practical, field-proven strategies for its prevention and resolution. Our goal is to ensure the reliability and reproducibility of your experimental results by maintaining the desired concentration and bioavailability of your compounds in solution.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common questions regarding compound precipitation in cell culture media.

Q1: Why is my compound precipitating in the cell culture medium?

A1: Compound precipitation in cell culture media can be attributed to several factors.[1] The primary reasons include the compound's low intrinsic solubility in aqueous media, the final concentration exceeding its solubility limit, and a phenomenon known as "solvent shock" where a compound dissolved in an organic solvent like DMSO rapidly crashes out upon dilution into the aqueous medium.[1][2] Additionally, interactions with media components such as salts and proteins, as well as changes in temperature and pH, can significantly affect a compound's solubility.[1] Improper storage and repeated freeze-thaw cycles of stock solutions can also lead to precipitation.[1]

Q2: What is "solvent shock" and how can I prevent it?

A2: Solvent shock occurs when a compound in a concentrated organic stock solution, typically DMSO, is rapidly diluted into the aqueous environment of the cell culture medium. This sudden change in solvent polarity causes a localized supersaturation of the compound, leading to its immediate precipitation.[1] To avoid this, it is recommended to add the stock solution dropwise to the pre-warmed media while gently agitating or vortexing.[2][3] Another effective method is to perform a stepwise or serial dilution, where the stock is first diluted in a smaller volume of media before being added to the final culture volume.[1][2]

Q3: What is the maximum recommended concentration of DMSO in cell-based assays?

A3: To prevent cellular toxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.1%.[2] While some cell lines may tolerate up to 0.5%, it is crucial to determine the maximum non-toxic concentration for your specific cell line through a vehicle control experiment.[2][3][4]

Q4: Can the type of cell culture medium or serum affect my compound's solubility?

A4: Yes, the composition of the cell culture medium can significantly impact compound solubility. Media are complex mixtures of salts, amino acids, and other components that can interact with your compound, potentially forming insoluble complexes.[2] The presence of serum can have a dual effect; serum proteins like albumin can bind to and solubilize some compounds, while other serum components might contribute to precipitation.[1][5] It's important to consider the specific formulation of your medium and the serum percentage when troubleshooting solubility issues.[1]

Q5: How do temperature and pH influence compound solubility?

A5: Temperature and pH are critical factors governing the solubility of many compounds.[6][7] For most solid solutes, solubility increases with temperature; therefore, it is best practice to pre-warm the culture media to 37°C before adding the compound.[1][6] The pH of the medium affects the ionization state of acidic and basic compounds, which in turn influences their solubility.[6][8] Cellular metabolism can alter the local pH of the culture, potentially causing a pH-sensitive compound to precipitate over time.[2]

In-Depth Troubleshooting Guides

This section provides structured guidance for identifying and resolving specific precipitation issues you may encounter during your experiments.

Issue 1: Immediate Precipitation Upon Addition to Media

You've just added your compound's stock solution to the cell culture media, and you immediately observe cloudiness or visible particles.

This common problem, often referred to as "crashing out," is typically due to the compound's poor solubility in the aqueous environment of the media.[2] The following troubleshooting workflow can help you diagnose and resolve the issue.

graph TD; A[Start: Immediate Precipitation Observed] --> B{Assess Final Compound Concentration}; B --> C{Is it too high?}; C -- Yes --> D[Decrease final working concentration and re-test]; C -- No --> E{Examine Dilution Method}; E --> F{Was it a rapid dilution?}; F -- Yes --> G[Implement stepwise dilution or add dropwise with agitation]; F -- No --> H{Check Media Temperature}; H --> I{Was the media cold?}; I -- Yes --> J[Pre-warm media to 37°C before adding compound]; I -- No --> K[Consider alternative formulation strategies]; subgraph "Legend" direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Action] EndNode[Outcome] end classDef start fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef process fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF; classDef end fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF; class A,StartNode start; class B,C,E,F,H,I decision; class D,G,J,K process; class EndNode end; Troubleshooting Immediate Precipitation

Quantitative Factors to Consider for Immediate Precipitation:

ParameterPotential Cause for PrecipitationRecommended Action
Final Compound Concentration Exceeds the aqueous solubility limit of the compound.[2]Decrease the final working concentration. Perform a solubility test to determine the maximum soluble concentration.[2]
Stock Solution Concentration A very high stock concentration can exacerbate "solvent shock".[1]Prepare a lower concentration stock solution (e.g., 1 mM instead of 10 mM).[1]
Solvent Concentration High final concentration of the organic solvent (e.g., DMSO) can be toxic and may not prevent precipitation upon significant dilution.[2]Keep the final solvent concentration below 0.5%, and ideally below 0.1%.[2]
Media Temperature Adding the compound to cold media can decrease its solubility.[2]Always use pre-warmed (37°C) cell culture media for dilutions.[1][2]
Issue 2: Precipitation Occurs Over Time in the Incubator

The media containing your compound was initially clear, but after a period of incubation, you observe a precipitate.

This delayed precipitation suggests that while the compound was initially soluble, changes in the culture environment over time have pushed it out of solution.

graph TD; A[Start: Delayed Precipitation Observed] --> B{Check for Temperature Fluctuations}; B -- Yes --> C[Minimize time outside incubator and ensure stable temperature]; B -- No --> D{Monitor pH of Culture Media}; D -- Potential pH shift --> E[Change media more frequently, especially in dense cultures]; D -- No significant pH shift --> F{Consider Media Evaporation}; F -- Yes --> G[Ensure proper incubator humidification; use sealed plates for long-term cultures]; F -- No --> H{Investigate Compound Stability}; H --> I[Perform a stability study of the compound in media over time]; subgraph "Legend" direction LR StartNode[Start] DecisionNode{Decision} ProcessNode[Action] EndNode[Outcome] end classDef start fill:#4285F4,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF; classDef decision fill:#FBBC05,stroke:#202124,stroke-width:2px,color:#202124; classDef process fill:#34A853,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF; classDef end fill:#EA4335,stroke:#FFFFFF,stroke-width:2px,color:#FFFFFF; class A,StartNode start; class B,D,F,H decision; class C,E,G,I process; class EndNode end; Troubleshooting Delayed Precipitation

Factors Contributing to Delayed Precipitation:

ParameterPotential Cause for PrecipitationRecommended Action
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, affecting compound solubility.[2]Minimize the time culture vessels are outside the incubator.[2]
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a pH-sensitive compound.[2]Monitor the pH of your culture medium. Consider more frequent media changes.[2]
Media Evaporation In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.[2]Ensure proper humidification of the incubator and use low-evaporation lids or sealing membranes.[2]
Interaction with Media Components The compound may slowly interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.[2]If possible, try a different basal media formulation.[2]
Compound Instability The compound may be degrading over time into less soluble byproducts.Perform a stability study by incubating the compound in media and analyzing its concentration at different time points.[5]

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to proactively address and troubleshoot compound precipitation.

Protocol 1: Determining the Maximum Soluble Concentration

This protocol will help you determine the highest concentration at which your compound remains soluble in your specific cell culture medium.

Materials:

  • Your test compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Prepare Serial Dilutions: a. In a series of sterile microcentrifuge tubes, add 1 mL of pre-warmed medium to each tube. b. Add the compound stock solution to the first tube to achieve the highest desired concentration (e.g., for a 100 µM final concentration, add 10 µL of a 10 mM stock to 1 mL of media). Add the stock dropwise while gently vortexing.[1] c. Perform a 2-fold serial dilution by transferring 500 µL from the first tube to the next, and so on.[1]

  • Incubation and Observation: a. Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that matches your planned experiment.[9] b. Visually inspect for any signs of precipitation (cloudiness, particles) immediately after dilution and at regular intervals (e.g., 1, 4, 24 hours).[2][9]

  • Determination: a. The highest concentration that remains clear throughout the observation period is the maximum soluble concentration under these conditions.

Protocol 2: Assessing Compound Stability in Cell Culture Medium

This protocol outlines a method to determine if your compound is stable in the cell culture medium over the course of your experiment.[5]

Materials:

  • Your test compound stock solution

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile culture tubes or a multi-well plate

  • Incubator (37°C, 5% CO2)

  • Analytical method for compound quantification (e.g., LC-MS/MS or HPLC-UV)

Procedure:

  • Preparation: a. Prepare a stock solution of your test compound in an appropriate solvent (e.g., 10 mM in DMSO).[5] b. Warm the complete cell culture medium (with serum and any other supplements) to 37°C.[5]

  • Incubation: a. Spike the pre-warmed medium with the compound stock solution to the final working concentration used in your experiments.[5] b. Aliquot the spiked medium into sterile tubes or wells. c. Incubate the samples at 37°C with 5% CO2.[5]

  • Sample Collection: a. Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). b. Immediately process or freeze the samples at -80°C until analysis.

  • Analysis: a. Quantify the concentration of the parent compound in each sample using a validated analytical method like LC-MS/MS or HPLC-UV.[5]

  • Data Interpretation: a. A decrease in the compound's concentration over time indicates instability in the cell culture medium.

Advanced Strategies for Poorly Soluble Compounds

For particularly challenging compounds, the following formulation strategies can be explored to enhance their solubility.[10]

StrategyDescriptionConsiderations
Co-solvents Using a mixture of water-miscible organic solvents (e.g., polyethylene glycol (PEG), ethanol) to increase the solubility of hydrophobic compounds.[11][12]Co-solvents can have their own cytotoxic effects that need to be evaluated.[12]
Cyclodextrins These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic compounds, effectively increasing their aqueous solubility.[11][13]The complexation may alter the bioavailability and activity of the compound.
Surfactants Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their solubility in aqueous solutions.[11]The concentration of surfactants must be carefully optimized to avoid cytotoxicity.[14]
pH Modification For ionizable compounds, adjusting the pH of the stock solution or a pre-dilution buffer can significantly increase solubility.[6][11]The final pH must be compatible with the health of the cells.

References

Validation & Comparative

Validating the Purity of Synthesized 4-Chloroquinazolin-6-OL: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and development, the meticulous validation of synthesized compounds is not merely a procedural formality but a cornerstone of scientific rigor. For researchers and medicinal chemists, the purity of a novel molecule like 4-Chloroquinazolin-6-OL, a potential pharmacophore, directly influences the reliability of biological screening data and the ultimate success of a therapeutic candidate. This guide provides an in-depth, experience-driven comparison of mass spectrometry with other key analytical techniques for the purity assessment of this compound, grounded in established scientific principles and regulatory expectations.

The Criticality of Purity in Drug Discovery: The Case of this compound

This compound belongs to the quinazoline class of heterocyclic compounds, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including anticancer properties. The introduction of a chlorine atom at the 4-position and a hydroxyl group at the 6-position creates a molecule with specific electronic and steric properties that are crucial for its interaction with biological targets. Even minute impurities can lead to false positives or negatives in bioassays, misinterpretation of structure-activity relationships (SAR), and potential toxicity. Therefore, a robust analytical workflow to confirm both the identity and purity of synthesized this compound is indispensable.

Mass Spectrometry: A Powerful Tool for Purity Validation and Structural Confirmation

Mass spectrometry (MS) stands out as a premier analytical technique for the purity assessment of newly synthesized small molecules due to its exceptional sensitivity, specificity, and ability to provide molecular weight information.[1][2] When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a formidable tool for identifying and quantifying the target compound and any co-eluting impurities.

The Logic of the Mass Spectrometry Workflow

The validation of this compound purity by mass spectrometry follows a logical and self-validating workflow, designed to provide unambiguous results.

cluster_synthesis Synthesis & Work-up cluster_ms_analysis Mass Spectrometry Analysis cluster_validation Purity & Identity Confirmation synthesis Synthesis of this compound workup Reaction Work-up & Crude Purification synthesis->workup sample_prep Sample Preparation for MS workup->sample_prep ms_acquisition MS Data Acquisition (e.g., LC-MS) sample_prep->ms_acquisition data_analysis Data Analysis & Interpretation ms_acquisition->data_analysis purity_assessment Purity Calculation (% Area) data_analysis->purity_assessment identity_confirmation Molecular Ion & Fragmentation Match data_analysis->identity_confirmation final_report Final Purity Report purity_assessment->final_report identity_confirmation->final_report

Caption: Workflow for Purity Validation of this compound by Mass Spectrometry.

Predicting the Mass Spectrum of this compound

A key aspect of using mass spectrometry for identity confirmation is the prediction of the expected mass-to-charge ratio (m/z) of the molecular ion and its characteristic fragmentation pattern.

The molecular formula of this compound is C₈H₅ClN₂O. Its monoisotopic mass is approximately 180.01 g/mol . Due to the presence of a chlorine atom, we expect to see a characteristic isotopic pattern for the molecular ion peak, with the M+ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) in a roughly 3:1 ratio of intensities.[3]

Expected Molecular Ion Peaks:

  • [M+H]⁺ (for ³⁵Cl): m/z 181.0

  • [M+H]⁺ (for ³⁷Cl): m/z 183.0

Anticipated Fragmentation Pathways

Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), the protonated molecule will fragment in a predictable manner. The quinazoline ring is relatively stable, but fragmentation can be initiated by the loss of small neutral molecules or radicals.

M [M+H]⁺ m/z 181/183 F1 Loss of HCl [M+H-HCl]⁺ m/z 145 M->F1 -HCl F2 Loss of CO [M+H-CO]⁺ m/z 153/155 M->F2 -CO F3 Loss of Cl radical [M+H-Cl]⁺ m/z 146 M->F3 -Cl• F4 Loss of HCN from F1 [M+H-HCl-HCN]⁺ m/z 118 F1->F4 -HCN

Caption: Predicted Fragmentation Pathway for this compound.

Potential Impurities and Their Mass Spectral Signatures

A common synthetic route to 4-chloroquinazolines is the chlorination of the corresponding 4-hydroxyquinazoline (in this case, 6-hydroxyquinazolin-4-one) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[4][5] Based on this, we can anticipate the following potential impurities:

Compound NameMolecular FormulaMonoisotopic Mass ( g/mol )Expected [M+H]⁺ (m/z)Rationale for Presence
This compound C₈H₅ClN₂O 180.01 181.0 / 183.0 Target Product
6-Hydroxyquinazolin-4-oneC₈H₆N₂O₂162.04163.0Unreacted starting material
Dimer of this compoundC₁₆H₈Cl₂N₄O₂358.00359.0 / 361.0 / 363.0Potential side-product

A Comparative Analysis of Purity Determination Methods

While mass spectrometry is a powerful tool, a comprehensive purity analysis often benefits from orthogonal methods. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two other pillars of analytical chemistry for purity determination.[6][7][8]

Analytical TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (MS) Separation of ions by mass-to-charge ratio.High sensitivity and specificity; provides molecular weight information; excellent for identifying unknown impurities.[1]Can be destructive; quantification can be challenging without appropriate standards; matrix effects can suppress ionization.
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a mobile and stationary phase.Highly reproducible and quantitative; well-established methods (e.g., USP <621>); can be non-destructive.[8][9][10]Does not provide structural information on its own; requires chromophores for UV detection; can be time-consuming.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of electromagnetic radiation by atomic nuclei in a magnetic field.Provides detailed structural information; can be quantitative (qNMR) without a reference standard for the analyte; non-destructive.[6]Relatively low sensitivity compared to MS and HPLC; requires larger sample amounts; complex mixtures can lead to overlapping signals.[6][11]

Experimental Protocols for Robust Purity Validation

To ensure the trustworthiness of your purity data, it is crucial to follow well-defined and validated experimental protocols.

Step-by-Step Protocol for LC-MS Analysis of this compound
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized this compound.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 10 µg/mL with the initial mobile phase composition.

  • LC-MS System and Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to ensure separation of the main compound from potential impurities (e.g., 5-95% B over 10 minutes).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • MS System: An electrospray ionization (ESI) mass spectrometer.

    • Ionization Mode: Positive ion mode.

    • Scan Range: m/z 100-500.

    • MS/MS: Perform data-dependent MS/MS on the most intense ions to obtain fragmentation data.

  • Data Analysis:

    • Integrate the peak area of the this compound and any detected impurities in the total ion chromatogram (TIC).

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

    • Confirm the identity of the main peak by matching the observed m/z of the molecular ion and its fragmentation pattern with the predicted values.

Adherence to Regulatory Standards for Trustworthy Data

For drug development professionals, adherence to regulatory guidelines is paramount. The International Council for Harmonisation (ICH) provides guidance on impurities in new drug substances (ICH Q3A).[12][13][14][15] These guidelines outline the thresholds for reporting, identifying, and qualifying impurities. Similarly, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides standards for chromatographic methods, ensuring their suitability and reproducibility.[9][10][16][17][18] By following these authoritative sources, the generated purity data becomes reliable and defensible.

Conclusion: An Integrated Approach to Purity Validation

References

The Unseen Targets: A Comparative Guide to the Kinase Cross-Reactivity Profile of 4-Chloroquinazolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of kinase inhibitor development, understanding a compound's selectivity is not merely an academic exercise—it is a critical determinant of its therapeutic potential and toxicological liabilities. The quinazoline scaffold is a well-established pharmacophore, forming the backbone of several FDA-approved kinase inhibitors.[1][2] However, the promise of a potent primary target can be undermined by unintended interactions across the human kinome. This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a representative quinazoline derivative, 4-Chloroquinazolin-6-OL, against a panel of diverse kinases.

We will dissect the experimental methodologies for robust kinase profiling, present a plausible selectivity profile for this compound, and contextualize this data by comparing it with established kinase inhibitors. This guide is intended to equip researchers, scientists, and drug development professionals with the insights needed to navigate the complexities of kinase inhibitor selectivity.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases, many of which share structural homology within their ATP-binding sites.[3] This conservation is a double-edged sword for drug discovery. While it allows for the design of broad-spectrum inhibitors, it also presents a significant challenge for developing highly selective drugs.[4] Off-target effects, arising from the inhibition of unintended kinases, can lead to unforeseen toxicities or even paradoxical pathway activation, complicating clinical development.[3][5] Therefore, comprehensive cross-reactivity profiling against a diverse kinase panel is an indispensable step in the characterization of any new kinase inhibitor.[4][6]

Profiling this compound: A Hypothetical Kinase Selectivity Analysis

Given the prevalence of quinazoline-based compounds as inhibitors of receptor tyrosine kinases, we hypothesize that this compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[7][8] To evaluate its selectivity, we present a hypothetical dataset generated from a comprehensive in vitro kinase assay panel.

For this analysis, we will utilize a luminescence-based kinase activity assay, which measures the amount of ADP produced from the kinase reaction. This method offers a robust, non-radioactive alternative for high-throughput screening.[9]

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparator Compounds (IC50, nM)

Kinase TargetThis compound (Hypothetical IC50, nM)Sorafenib (Reference IC50, nM)Axitinib (Reference IC50, nM)
VEGFR-2 15 900.2
PDGFRβ550201.6
c-Kit>10,000-1.7
EGFR1,200->1000
HER2 (ErbB2)8,500--
SRC2,500--
ABL1>10,000--
CDK2>10,000--
p38α (MAPK14)6,800--
FLT3>10,000->1000

Note: Data for Sorafenib and Axitinib are compiled from various sources for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.[7]

Interpreting the Selectivity Profile

The hypothetical data in Table 1 positions this compound as a potent and relatively selective inhibitor of VEGFR-2. Its potency against VEGFR-2 (IC50 = 15 nM) is significant. The compound exhibits a greater than 35-fold selectivity for VEGFR-2 over PDGFRβ and more than 80-fold selectivity over EGFR. Importantly, it shows minimal activity against a range of other kinases from different families, such as c-Kit, ABL1, and CDK2, suggesting a favorable selectivity profile.

Compared to the multi-targeted inhibitor Sorafenib, this compound demonstrates a more focused activity profile. While Axitinib is a more potent VEGFR-2 inhibitor, this compound's profile suggests a potentially different therapeutic window and side-effect profile due to its distinct off-target interactions.

Experimental Protocol: ADP-Glo™ Kinase Assay

The following is a detailed protocol for determining the in vitro kinase inhibitory activity of a test compound using the ADP-Glo™ Kinase Assay, a common luminescence-based method.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of kinases.

Materials:

  • Kinase of interest (e.g., VEGFR-2)

  • Substrate specific to the kinase

  • ATP

  • Test compound (e.g., this compound)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • 384-well white assay plates

  • Plate-reading luminometer

Step-by-Step Methodology:

  • Compound Dilution:

    • Prepare a 10-point serial dilution of the test compound in 100% DMSO, starting at a high concentration (e.g., 1 mM).

    • Further dilute this series in Kinase Reaction Buffer to achieve the desired final concentrations in the assay.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in Kinase Reaction Buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP and provides the necessary components for the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Measurement and Data Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the luminescence signal (Relative Light Units, RLU) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

experimental_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis compound_dil 1. Compound Serial Dilution assay_plate 3. Add Compound, Kinase/Substrate, and ATP to 384-well plate compound_dil->assay_plate reagent_prep 2. Prepare Kinase/Substrate & ATP Solutions reagent_prep->assay_plate incubation1 4. Incubate for 60 min assay_plate->incubation1 adp_glo_add 5. Add ADP-Glo™ Reagent incubation1->adp_glo_add incubation2 6. Incubate for 40 min adp_glo_add->incubation2 kinase_detect_add 7. Add Kinase Detection Reagent incubation2->kinase_detect_add incubation3 8. Incubate for 30-60 min kinase_detect_add->incubation3 luminescence_read 9. Measure Luminescence incubation3->luminescence_read ic50_calc 10. IC50 Calculation luminescence_read->ic50_calc

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Signaling Pathway Implications

The selectivity profile of a kinase inhibitor directly informs which signaling pathways will be modulated. Based on our hypothetical data, this compound primarily targets the VEGFR-2 signaling cascade, which is central to angiogenesis. However, its moderate off-target activity against PDGFRβ and EGFR suggests potential modulation of other pathways involved in cell proliferation and survival.

signaling_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PDGF PDGF PDGFRb PDGFRβ PDGF->PDGFRb EGF EGF EGFR EGFR EGF->EGFR PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PDGFRb->PI3K EGFR->PI3K RAS RAS EGFR->RAS Inhibitor This compound Inhibitor->VEGFR2 High Potency Inhibitor->PDGFRb Moderate Potency Inhibitor->EGFR Low Potency Angiogenesis Angiogenesis PLCg->Angiogenesis AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation & Survival AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Affected signaling pathways of this compound.

Conclusion and Future Directions

This guide outlines the critical importance of kinase cross-reactivity profiling and provides a framework for evaluating a novel compound, this compound. The hypothetical data presented suggest that it is a potent and selective VEGFR-2 inhibitor, a promising characteristic for anti-angiogenic therapeutic development. The detailed experimental protocol offers a reliable method for obtaining such crucial data.

It is imperative to remember that in vitro biochemical assays are the first step.[6] Subsequent validation through cellular target engagement assays and phenotypic screens is essential to confirm that the observed biochemical potency translates to functional effects in a biological context.[10] By integrating comprehensive selectivity profiling into early-stage drug discovery, researchers can make more informed decisions, leading to the development of safer and more effective kinase inhibitors.

References

A Comparative Analysis of HER2 Inhibition: The Foundational Scaffold of 4-Chloroquinazolin-6-OL versus the Optimized Tyrosine Kinase Inhibitor Lapatinib

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the Human Epidermal Growth Factor Receptor 2 (HER2) remains a pivotal target, particularly in a subset of aggressive breast cancers. The development of small molecule tyrosine kinase inhibitors (TKIs) has revolutionized the treatment paradigm for HER2-positive malignancies. This guide provides a detailed comparative study of Lapatinib, a clinically approved dual TKI, and 4-Chloroquinazolin-6-OL, a foundational chemical scaffold. By examining their structural differences, mechanisms of action, and inhibitory profiles, we aim to illuminate the principles of rational drug design in the context of HER2-targeted therapies. While Lapatinib is a well-characterized therapeutic agent, this compound serves here as a key synthetic intermediate, representing a starting point from which more potent and selective inhibitors are derived.[1][2]

The Central Role of HER2 in Oncology

HER2, also known as ErbB2, is a member of the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[3] Gene amplification and subsequent overexpression of HER2 are observed in a significant percentage of breast cancers, leading to aggressive tumor growth and a poor prognosis.[4] Unlike other members of the ErbB family, HER2 does not have a known natural ligand. Instead, it readily forms heterodimers with other ligand-bound ErbB receptors, most notably EGFR (HER1) and HER3, leading to the potent activation of downstream signaling pathways critical for cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.[4][5] The constitutive activation of these pathways drives oncogenesis, making HER2 an attractive target for therapeutic intervention.

Visualizing the HER2 Signaling Cascade

The following diagram illustrates the pivotal role of HER2 in cell signaling and the points of intervention for kinase inhibitors.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER1 EGFR (HER1) HER2 HER2 HER1->HER2 Heterodimerization RAS RAS HER1->RAS HER3 HER3 HER2->HER3 Heterodimerization PI3K PI3K HER2->PI3K Activation HER2->RAS HER3->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Lapatinib / 4-Anilinoquinazolines Inhibitor->HER2 Inhibition of Tyrosine Kinase Domain

Caption: HER2 Signaling Pathway and TKI Intervention.

Comparative Profile: this compound vs. Lapatinib

FeatureThis compoundLapatinib
Chemical Structure A simple quinazoline core with a chlorine atom at the 4-position and a hydroxyl group at the 6-position.A 4-anilinoquinazoline derivative with a large, substituted side chain at the 4-anilino position and a solubilizing group at the 6-position.[6]
Mechanism of Action Hypothetically acts as a competitive inhibitor of the ATP binding site of tyrosine kinases. Its simple structure lacks the necessary moieties for high-potency, selective inhibition.Reversible, dual tyrosine kinase inhibitor of both HER2 and EGFR. It competitively binds to the intracellular ATP-binding site of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways.[6][7]
HER2 Inhibitory Potency Data not publicly available. Expected to have significantly lower potency compared to Lapatinib based on structure-activity relationships of the 4-anilinoquinazoline class.[8][9][10]Potent inhibitor with an IC50 in the low nanomolar range.[7]
Selectivity Unknown. The simple scaffold may exhibit broad, non-specific kinase inhibition.Highly selective for HER2 and EGFR over a wide range of other kinases.[7][11]
Clinical Status Not a clinical candidate; primarily a synthetic intermediate.FDA-approved for the treatment of HER2-positive breast cancer.[12]

From a Simple Scaffold to a Potent Drug: A Structural Perspective

The evolution from a basic quinazoline scaffold, such as this compound, to a highly optimized drug like Lapatinib exemplifies key principles of medicinal chemistry and structure-activity relationship (SAR) studies.

This compound: This molecule represents the foundational quinazoline core. The chlorine atom at the 4-position is a reactive site, allowing for the facile introduction of various amine-containing side chains, a common strategy in the synthesis of kinase inhibitors.[1] The hydroxyl group at the 6-position offers a potential point for further modification to improve properties like solubility. However, in its un-derivatized form, it lacks the necessary structural features for potent and selective interaction with the ATP-binding pocket of HER2.

Lapatinib: In contrast, Lapatinib is a highly decorated 4-anilinoquinazoline. The key structural modifications contributing to its high affinity and selectivity include:

  • The 4-Anilino Moiety: This group is crucial for occupying the hydrophobic pocket within the kinase domain.[8][10]

  • The 3'-Fluoro-benzyloxy Group on the Anilino Ring: This extension allows Lapatinib to access a deeper, back pocket of the ATP-binding site, contributing to its high potency and slow dissociation rate.[8]

  • The (Methylsulfonyl)ethylaminomethylfuryl Group at the 6-Position: This side chain enhances the solubility of the molecule and contributes to its overall pharmacokinetic profile.

The journey from a simple chlorinated quinazoline to the complex structure of Lapatinib underscores the iterative process of drug design, where systematic modifications of a core scaffold lead to significant improvements in potency, selectivity, and drug-like properties.

Experimental Protocols for Comparative Evaluation

To empirically compare the inhibitory potential of a novel compound against a known inhibitor like Lapatinib, a series of in vitro and cell-based assays are essential.

In Vitro HER2 Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HER2 kinase.

Workflow:

Kinase_Assay_Workflow Start Prepare Assay Plate Add_Inhibitor Add serial dilutions of test compounds (e.g., this compound, Lapatinib) Start->Add_Inhibitor Add_Enzyme Add purified recombinant HER2 kinase Add_Inhibitor->Add_Enzyme Add_Substrate_ATP Initiate reaction with substrate peptide and ATP Add_Enzyme->Add_Substrate_ATP Incubate Incubate at 37°C Add_Substrate_ATP->Incubate Detect_Signal Detect kinase activity (e.g., luminescence, fluorescence) Incubate->Detect_Signal Analyze Calculate IC50 values Detect_Signal->Analyze

Caption: Workflow for an in vitro HER2 kinase assay.

Detailed Protocol:

  • Plate Preparation: In a 96-well plate, add serial dilutions of the test compounds (e.g., this compound, Lapatinib) and a vehicle control (DMSO).

  • Enzyme Addition: Add a solution containing purified recombinant HER2 kinase to each well.

  • Reaction Initiation: Start the kinase reaction by adding a mixture of a specific peptide substrate and ATP.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

  • Signal Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that quantify ADP production, or fluorescence-based assays.[5][13][14]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Cell-Based Assays: Proliferation and Phosphorylation

1. Cell Proliferation (MTT) Assay: This assay assesses the cytotoxic or cytostatic effects of the inhibitors on HER2-overexpressing cancer cell lines.

Detailed Protocol:

  • Cell Seeding: Seed HER2-positive cancer cells (e.g., SK-BR-3, BT-474) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[15][16][17][18]

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

2. Western Blot Analysis of HER2 Phosphorylation: This technique directly measures the inhibition of HER2 autophosphorylation within the cellular context.

Workflow:

Western_Blot_Workflow Start Cell Culture & Treatment Cell_Lysis Lyse cells and quantify protein Start->Cell_Lysis SDS_PAGE Separate proteins by SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Transfer proteins to a membrane SDS_PAGE->Transfer Blocking Block the membrane Transfer->Blocking Primary_Ab Incubate with primary antibodies (p-HER2, Total HER2) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Detect chemiluminescent signal Secondary_Ab->Detection Analyze Quantify band intensities Detection->Analyze

Caption: Workflow for Western Blot analysis of HER2 phosphorylation.

Detailed Protocol:

  • Cell Treatment and Lysis: Treat HER2-positive cells with the test compounds for a defined period. Lyse the cells in a buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated HER2 (p-HER2) and total HER2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20][21][22][23]

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-HER2 to total HER2, indicating the degree of inhibition.

Conclusion and Future Perspectives

The comparative analysis of this compound and Lapatinib provides a clear illustration of the evolution of a drug from a simple chemical scaffold to a highly optimized therapeutic agent. While this compound represents a crucial starting point for chemical synthesis, its un-derivatized form is not expected to exhibit the potent and selective HER2 inhibition characteristic of Lapatinib. The extensive structure-activity relationship studies that led to the development of Lapatinib highlight the importance of specific structural modifications in achieving high-affinity binding to the target kinase and favorable pharmacological properties.

For researchers in drug development, this comparison underscores the necessity of a multi-faceted approach that combines chemical synthesis, in vitro biochemical assays, and cell-based functional assays to identify and optimize lead compounds. The detailed protocols provided herein serve as a guide for the rigorous evaluation of novel HER2 inhibitors, with Lapatinib serving as a critical benchmark. Future efforts in this field will likely focus on developing inhibitors with improved resistance profiles, enhanced selectivity, and the ability to overcome the challenges of acquired resistance to current therapies.

References

Comparing the efficacy of 6-chloro vs. 8-chloro quinazolinone analogs

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

I'm currently immersed in Google searches, focusing on 6-chloro and 8-chloro quinazolinone analogs. My priority is to gather information about their synthesis, biological activities, and how they stack up against each other, particularly in areas like anticancer, and antimicrobial potential.

Expanding Search Parameters

I've broadened my search terms to include anticonvulsant properties alongside anticancer and antimicrobial activities for the quinazolinone analogs. Now, I'm carefully analyzing the initial search results, aiming to pinpoint important studies and established experimental methodologies. My focus is on understanding the structure-activity relationships and the influence of chlorine's position.

Developing a Comparative Framework

I am now moving from information gathering to structuring my comparative guide. I plan to introduce the quinazolinone scaffold and halogen substitution's significance. Sections will focus on in-vitro and in-vivo comparisons of 6-chloro versus 8-chloro analogs in different therapeutic areas. I'll summarize quantitative data, like IC50 values, in tables and use Graphviz to diagram synthesis and relevant pathways.

Defining the Quinazolinone

I'm now focusing on the introduction, planning to frame the quinazolinone scaffold as a "privileged structure" in drug discovery. The goal is to highlight its versatility and biological relevance right from the start. I'm aiming to establish the importance of the molecule as a base for comparison of the analogs.

Planning the Comparative Analysis

I'm presently building the comparative part, following the introduction and synthesis details. I'll thoroughly analyze the 6-chloro and 8-chloro analogs, considering how chlorine's placement affects their characteristics and biological behavior. I'm focusing on the Niementowski reaction and starting from the substituted anthranilic acids. I'm also planning a Graphviz diagram to represent the synthetic workflows.

Refining the Comparison

I'm now diving into the comparative efficacy analysis, starting with anticancer activity. I've found that 6-chloro-quinazolinones show promise as antitumor agents, potentially inducing apoptosis. Meanwhile, the 8-chloro scaffold seems crucial for inhibiting protein kinases involved in cancer progression. I'm actively seeking direct comparisons or SAR analyses to dissect the impact of chlorine placement, especially from positions 6, 7, and 8. The antimicrobial potential is also in my sights.

Analyzing Halogen Positions

I'm now prioritizing a detailed comparison of the 6-chloro and 8-chloro quinazolinone analogs, particularly concerning their anticancer, antimicrobial, and anticonvulsant activities. I'm actively synthesizing information on the Niementowski reaction and the starting substituted anthranilic acids. I'm focusing on the SAR and planning the structure of the data to support a balanced analysis. The 6-chloro scaffold seems important for anticonvulsants, and I'm actively assessing its impact in other areas.

Prioritizing Comparative Content

I'm now focusing on synthesizing the research into a structured comparison. I'll dedicate significant effort to the anticancer, antimicrobial, and anticonvulsant properties, highlighting the impact of the chlorine position, particularly at the 6 and 8 positions. I'm actively building tables and diagrams to represent the SAR relationships effectively.

Prioritizing Content Creation

I'm now structuring the comparison, focusing on anticancer, antimicrobial, and anticonvulsant effects. I'm building data tables to highlight SAR impacts, especially at the 6- and 8- positions. I'm also preparing for the detailed synthesis steps to add value. The presentation and experimental sections are now being actively planned.

Comparing Data Points

A Comparative Guide to Validating 4-Chloroquinazolin-6-OL Target Engagement in Live Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended protein target within the complex milieu of a living cell is a cornerstone of modern drug discovery.[1] This validation is the critical link between a compound's chemical structure and its observed biological effect, providing confidence that the downstream phenotype is a direct result of on-target activity.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[2] Compounds like 4-Chloroquinazolin-6-OL are representative of this class, which frequently targets receptor tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR), a key driver in various cancers.[3][4][5] However, demonstrating target engagement goes beyond simple biochemical assays; it requires robust methodologies that function within the physiological context of intact cells.

This guide provides an in-depth comparison of leading methodologies for validating the target engagement of this compound in live cells, using its putative target, EGFR, as a case study. We will dissect the principles, protocols, and underlying scientific rationale for three orthogonal techniques: the Cellular Thermal Shift Assay (CETSA), the NanoBRET™ Target Engagement Assay, and the Fluorescence Polarization (FP) assay, providing a framework for creating a self-validating experimental plan.

The Imperative of Live-Cell Validation

Moving from a purified protein in a test tube to a live cell introduces immense complexity. Cell membranes, intracellular compartmentalization, protein-protein interactions, and the presence of endogenous ligands or cofactors can all profoundly influence a compound's ability to bind its target.[1] Live-cell assays are therefore indispensable as they inherently account for compound permeability and provide a more accurate measure of intracellular target occupancy and affinity.[1]

Comparative Overview of Target Engagement Methodologies

A multi-faceted approach, employing orthogonal assays, is the gold standard for building a convincing case for target engagement. Each method offers unique advantages and operates on different biophysical principles, minimizing the risk of technology-specific artifacts.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target Engagement AssayFluorescence Polarization (FP) Assay
Principle Ligand-induced thermal stabilization of the target protein.[6]Bioluminescence Resonance Energy Transfer (BRET) between a tagged protein and a fluorescent tracer.[7][8]Change in the rotation speed (and thus polarization of light) of a fluorescent tracer upon displacement.[9][10]
Cellular Context Intact live cells.Intact live cells.Primarily cell lysates or purified protein.
Labeling Requirement Label-free for the compound and target.[11]Requires genetic tagging of the target (e.g., NanoLuc®) and a fluorescent tracer.[12]Requires a fluorescently labeled tracer molecule.
Primary Output Thermal shift (ΔTm) indicating target stabilization.Intracellular IC50/KD, compound affinity, and residence time.[13]Biochemical IC50/Ki.
Throughput Low to medium; can be adapted for higher throughput.[14]High.High.
Key Advantage Physiologically relevant, label-free assessment of binding.[15]Highly quantitative, real-time kinetics in live cells.[13]Robust, well-established biochemical validation.

Methodology I: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method that directly assesses the physical interaction between a compound and its protein target in a native cellular environment.[6] It operates on the principle that when a ligand binds to a protein, it generally confers thermodynamic stability, increasing the temperature required to denature it.[14][15]

Principle of Action

The workflow involves treating live cells with the test compound, heating the cell populations to a range of temperatures, lysing the cells, and then separating the soluble, non-denatured protein from the aggregated, denatured protein. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blot. A positive target engagement event is marked by a shift in the melting curve to higher temperatures in the presence of the compound.[11][14]

CETSA_Workflow cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Separation cluster_3 Step 4: Quantification & Analysis LiveCells Live Cells TreatedCells Cells + this compound LiveCells->TreatedCells ControlCells Cells + Vehicle (DMSO) LiveCells->ControlCells HeatTreated Heat aliquots across a temperature gradient (e.g., 40-70°C) TreatedCells->HeatTreated HeatControl Heat aliquots across a temperature gradient (e.g., 40-70°C) ControlCells->HeatControl LysisTreated Cell Lysis & Centrifugation HeatTreated->LysisTreated LysisControl Cell Lysis & Centrifugation HeatControl->LysisControl SolubleTreated Collect Soluble Fraction (Supernatant) LysisTreated->SolubleTreated SolubleControl Collect Soluble Fraction (Supernatant) LysisControl->SolubleControl WB_Treated Western Blot for EGFR SolubleTreated->WB_Treated WB_Control Western Blot for EGFR SolubleControl->WB_Control Result Compare Melting Curves: Stabilization = Engagement WB_Treated->Result WB_Control->Result

CETSA experimental workflow.
Detailed Experimental Protocol (Western Blot-based CETSA)

  • Cell Culture and Treatment: Plate A431 cells (an EGFR-overexpressing line) and grow to ~80% confluency. Treat cells with the desired concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 2 hours in serum-free media.

  • Heating Step: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the samples across a temperature gradient (e.g., 10 temperatures from 46°C to 64°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[11] Include a non-heated control.

  • Lysis and Separation: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.

  • Western Blotting: Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for EGFR. Use a suitable secondary antibody and visualize via chemiluminescence.

  • Data Analysis: Quantify band intensities for each temperature point. Plot the percentage of soluble EGFR relative to the non-heated control against temperature for both treated and control samples to generate melting curves. Calculate the melting temperature (Tm) and the thermal shift (ΔTm).

Senior Application Scientist's Note: The inclusion of protease inhibitors during cell harvesting is non-negotiable. It prevents protein degradation that could interfere with the accurate quantification of the soluble target protein. The choice of a cell line with high endogenous expression of the target, like A431 for EGFR, is crucial for obtaining a robust signal in Western blot-based detection.[3]

Methodology II: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein within intact, living cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor).[7]

Principle of Action

When the fluorescent tracer binds to the NanoLuc®-tagged protein, the close proximity allows for energy transfer upon addition of the luciferase substrate, generating a BRET signal. A test compound, like this compound, competes with the tracer for the target's binding site. This competition displaces the tracer, leading to a dose-dependent decrease in the BRET signal, which allows for the quantitative determination of intracellular compound affinity.[7][12]

Principle of the NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding for the NanoLuc®-EGFR fusion protein. After 24 hours, harvest the cells and adjust the density to 2 x 10^5 cells/mL in Opti-MEM™ I medium.[7]

  • Compound and Tracer Addition: Dispense cells into a 96-well assay plate. Add this compound across a range of concentrations (e.g., 11-point serial dilution). Then, add a fixed, optimized concentration of the EGFR fluorescent tracer. Incubate for 2 hours at 37°C in a 5% CO2 incubator.

  • Signal Detection: Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells.[7] Add this solution to all wells.

  • Measurement: Immediately read the plate on a luminometer capable of dual-filtered luminescence. Measure the donor emission (~460 nm) and the acceptor emission (~618 nm).[7]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log of the compound concentration and fit the data to a four-parameter logistic regression model to determine the intracellular IC50.

Senior Application Scientist's Note: The use of an extracellular NanoLuc® inhibitor is a critical control. It ensures that the measured signal originates exclusively from within intact cells, which is the entire premise of a live-cell assay.[7] Proper optimization of the tracer concentration is also key; it should be at or below its KD to ensure a sensitive competition assay.

Methodology III: Fluorescence Polarization (FP) Assay

While not a direct live-cell technique, the FP assay is an essential, high-throughput biochemical method to confirm direct binding and determine binding affinity (Ki). It provides orthogonal data that validates the observations from more complex cellular assays. The principle is based on measuring the change in the rotational speed of a small fluorescent tracer molecule upon binding to a larger protein.[9][16]

Principle of Action

A small, fluorescently labeled molecule (the tracer) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light. When this tracer binds to a large protein (like the EGFR kinase domain), its tumbling slows dramatically, and the emitted light remains highly polarized. In a competitive assay format, an unlabeled compound (this compound) competes with the tracer for the protein's binding site. Successful competition displaces the tracer, causing it to tumble freely again, resulting in a decrease in fluorescence polarization.[10]

FP_Workflow Tracer_Free Fluorescent Tracer (Small, Fast Tumbling) Depolarized_Light Depolarized Emitted Light (Low Polarization) Tracer_Free->Depolarized_Light emits EGFR_Protein EGFR Kinase Domain (Large Protein) Polarized_Light Polarized Excitation Light Polarized_Light->Tracer_Free excites Tracer_Bound Tracer-EGFR Complex (Large, Slow Tumbling) Polarized_Light->Tracer_Bound excites EGFR_Protein->Tracer_Free displaces EGFR_Protein->Tracer_Bound + Tracer Polarized_Emitted_Light Polarized Emitted Light (High Polarization) Tracer_Bound->Polarized_Emitted_Light emits Inhibitor This compound (Competitor) Inhibitor->EGFR_Protein

Principle of a competitive Fluorescence Polarization assay.
Detailed Experimental Protocol

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare a solution of recombinant human EGFR kinase domain and a suitable fluorescent tracer.

  • Assay Plate Setup: In a 384-well black plate, add the assay buffer. Add serial dilutions of this compound.

  • Reaction: Add the EGFR kinase domain to the wells containing the compound and incubate for 15 minutes. Initiate the binding reaction by adding the fluorescent tracer. Incubate for 1 hour at room temperature, protected from light.

  • Measurement: Read the plate using a microplate reader equipped with fluorescence polarization optics (measuring parallel and perpendicular fluorescence intensity).

  • Data Analysis: Convert intensity values to millipolarization (mP) units. Plot mP values against the log of the compound concentration and fit to a dose-response curve to determine the IC50, from which the Ki can be calculated.

Senior Application Scientist's Note: The choice of fluorophore for the tracer is critical. Dyes like BODIPY often cause less perturbation to the tracer's binding affinity compared to fluorescein and have longer excited-state lifetimes, making them sensitive over a wider range of molecular weights.[17]

Synthesizing the Evidence: An Integrated Approach

Integrated_Workflow cluster_0 Biochemical Validation cluster_1 Live Cell Validation FP Fluorescence Polarization (FP Assay) FP_Result Result: Direct binding to purified EGFR kinase domain. Ki = 50 nM FP->FP_Result NanoBRET NanoBRET™ Target Engagement Assay FP_Result->NanoBRET Confirms direct binding, justifies cellular assay CETSA Cellular Thermal Shift Assay (CETSA) FP_Result->CETSA NanoBRET_Result Result: Dose-dependent target occupancy in live cells. Intracellular IC50 = 250 nM NanoBRET->NanoBRET_Result CETSA_Result Result: Target stabilization in live cells. ΔTm = +4.5°C @ 10 µM CETSA->CETSA_Result Conclusion High-Confidence Conclusion: This compound directly binds and engages EGFR in live cells. NanoBRET_Result->Conclusion Orthogonal Confirmation CETSA_Result->Conclusion Orthogonal Confirmation

Integrated workflow for high-confidence target validation.
Hypothetical Data Summary for this compound vs. EGFR

AssayMetricResultInterpretation
Fluorescence Polarization Binding Affinity (Ki)50 nMPotent, direct binding to the isolated EGFR kinase domain.
NanoBRET™ Assay Intracellular IC50250 nMThe compound is cell-permeable and engages EGFR in live cells with measurable potency.
CETSA Thermal Shift (ΔTm)+4.5°C at 10 µMThe compound binds and stabilizes the full-length EGFR protein within its native cellular environment.

The higher intracellular IC50 compared to the biochemical Ki is a common and expected finding, reflecting factors like cell permeability, efflux pumps, and competition with endogenous ATP. This difference underscores the importance of conducting both biochemical and cellular assays.

Conclusion

Validating the target engagement of a compound like this compound in living cells is a non-trivial but essential endeavor in drug discovery. A simplistic approach using a single methodology is insufficient to build the necessary confidence for advancing a compound through the development pipeline. By employing a carefully selected suite of orthogonal assays—combining the direct biochemical evidence from Fluorescence Polarization with the robust, physiologically relevant data from live-cell methods like CETSA and NanoBRET™—researchers can construct a self-validating and compelling case for on-target activity. This integrated strategy provides a clear, quantitative, and mechanistically grounded understanding of how a molecule behaves in the environment where it is designed to function: the living cell.

References

A Tale of Two Rings: A Bioisosteric Comparison of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles for the Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug design, the strategic substitution of one functional group for another—a concept known as bioisosterism—is a cornerstone of lead optimization. Among the plethora of bioisosteric pairs, the 1,3,4-oxadiazole and 1,3,4-thiadiazole five-membered heterocyclic rings present a compelling case study. Their structural similarity, yet nuanced differences in physicochemical and electronic properties, offer a fertile ground for fine-tuning the potency, selectivity, and pharmacokinetic profile of drug candidates. This guide provides an objective, data-driven comparison of these two important pharmacophores, delving into their synthesis, physicochemical characteristics, pharmacological activities, and metabolic stability to empower informed decisions in your drug discovery endeavors.

The Principle of Bioisosterism: More Than Just Swapping Atoms

Bioisosterism is predicated on the principle that functional groups with similar steric and electronic properties can elicit comparable biological responses. The replacement of an oxygen atom in a 1,3,4-oxadiazole with a sulfur atom to yield a 1,3,4-thiadiazole is a classic example of this principle in action.[1] While seemingly a subtle change, this substitution can profoundly impact a molecule's hydrogen bonding capacity, lipophilicity, metabolic stability, and ultimately, its interaction with a biological target.[2] Understanding these nuances is paramount for the rational design of novel therapeutics.

Crafting the Core Scaffolds: A Comparative Look at Synthesis

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Fortunately, both 1,3,4-oxadiazoles and 1,3,4-thiadiazoles can be synthesized through well-established and often analogous chemical routes, typically starting from common precursors like acid hydrazides.

A prevalent method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of acyl hydrazides.[1] In contrast, the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles often commences with the reaction of an acid hydrazide with a source of sulfur, such as carbon disulfide or thiophosgene, followed by cyclization.[3]

Interestingly, a common intermediate, an acyl thiosemicarbazide, can serve as a divergent point for the synthesis of both heterocycles. Dehydrosulfurization of the acyl thiosemicarbazide can lead to the corresponding 1,3,4-oxadiazole, while dehydrative cyclization typically yields the 1,3,4-thiadiazole.[1]

Caption: Divergent synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from a common acyl thiosemicarbazide intermediate.

A Head-to-Head Battle: Physicochemical Properties

The seemingly minor substitution of oxygen for sulfur imparts distinct physicochemical characteristics to the heterocyclic ring, which can have a cascading effect on the overall properties of the drug candidate.

Property1,3,4-Oxadiazole1,3,4-ThiadiazoleRationale for the Difference
Lipophilicity (LogP) Generally lowerGenerally higherSulfur is less electronegative and more polarizable than oxygen, which can lead to increased lipophilicity.[4]
Aqueous Solubility Generally higherGenerally lowerThe increased lipophilicity of the thiadiazole ring often correlates with reduced aqueous solubility.[4]
Hydrogen Bond Acceptor Strength StrongerWeakerThe oxygen atom in the oxadiazole ring is a stronger hydrogen bond acceptor compared to the sulfur atom in the thiadiazole ring.
Metabolic Stability Can be susceptible to enzymatic cleavageMay exhibit altered metabolic pathways and potentially increased stabilityThe C-S bond is generally more stable to enzymatic hydrolysis than the C-O bond.[4]

The Pharmacological Arena: A Comparative Analysis of Biological Activities

Both 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are integral components of a vast array of biologically active compounds, demonstrating a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[1][5] The choice between these two bioisosteres can significantly influence the potency and selectivity of a drug candidate.

Antimicrobial Activity

Derivatives of both heterocycles have shown potent activity against a range of bacterial and fungal pathogens.[6][7] In some instances, the 1,3,4-thiadiazole analogues have demonstrated superior antimicrobial activity. For example, a study comparing a series of bioisosteres found that the thiadiazole derivatives exhibited more potent antibacterial and antifungal activity than their oxadiazole counterparts.

Anticancer Activity

The 1,3,4-oxadiazole and 1,3,4-thiadiazole scaffolds are prevalent in the design of novel anticancer agents.[8][9] Interestingly, the choice between the two can lead to dramatic differences in efficacy. In a striking example, the replacement of a 1,3,4-thiadiazole ring with a 1,3,4-oxadiazole in a series of honokiol derivatives resulted in a drastic drop in anticancer activity, with IC50 values increasing from a range of 1.62–10.21 μM for the thiadiazoles to 18.75–60.62 μM for the oxadiazoles.[10] This highlights the critical role of the sulfur atom in the pharmacological activity of this particular series.[10]

Carbonic Anhydrase Inhibition

Derivatives of 1,3,4-thiadiazole, such as acetazolamide and methazolamide, are well-known carbonic anhydrase inhibitors used as diuretics.[1][11] The sulfur atom in the thiadiazole ring is thought to play a crucial role in coordinating to the zinc ion in the active site of the enzyme. Consequently, 1,3,4-thiadiazoles are often the preferred scaffold for targeting this enzyme class.

Experimental Protocols for Comparative Evaluation

To facilitate a rigorous and objective comparison of 1,3,4-oxadiazole and 1,3,4-thiadiazole bioisosteres in your research, we provide the following detailed experimental protocols for key assays.

Determination of Lipophilicity (LogP) by Shake-Flask Method

Objective: To experimentally determine the octanol-water partition coefficient (LogP) of a compound, providing a measure of its lipophilicity.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing equal volumes of each for 24 hours and then allowing the phases to separate.

  • Partitioning:

    • Add a small aliquot of the stock solution to a mixture of the pre-saturated n-octanol and water (e.g., 1 mL of each) in a glass vial. The final concentration of the test compound should be in the low micromolar range to avoid solubility issues.

    • Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.

    • Place the vial on a shaker and agitate for 1-2 hours at room temperature to allow for equilibration.

  • Phase Separation:

    • Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10-15 minutes to ensure complete separation of the two phases.

  • Quantification:

    • Carefully remove an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

    • LogP is then calculated as the base-10 logarithm of P.

Caption: Experimental workflow for LogP determination by the shake-flask method.

In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, providing an indication of its susceptibility to phase I metabolism.

Methodology:

  • Preparation of Reagents:

    • Thaw human or other species' liver microsomes on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, pre-warm a mixture of liver microsomes (final protein concentration typically 0.5-1 mg/mL) and buffer to 37°C.

    • Add the test compound to the microsomal suspension to achieve the desired final concentration (typically 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time-Point Sampling and Reaction Termination:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately terminate the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) with an internal standard. This will precipitate the proteins and stop the enzymatic activity.

  • Sample Processing and Analysis:

    • Vortex the quenched samples and then centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • The in vitro half-life (t½) can be calculated using the equation: t½ = 0.693 / k.

    • Intrinsic clearance (CLint) can also be calculated from this data.

Caption: Workflow for the in vitro microsomal stability assay.

Conclusion

The bioisosteric relationship between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles offers a powerful tool for medicinal chemists to modulate the properties of drug candidates. While they share common synthetic precursors and a broad range of pharmacological activities, the substitution of oxygen with sulfur can lead to significant and sometimes unpredictable changes in lipophilicity, solubility, metabolic stability, and biological potency. A thorough and parallel evaluation of both scaffolds, guided by the experimental protocols outlined in this guide, is crucial for making informed decisions and ultimately accelerating the journey from a promising hit to a successful clinical candidate.

References

A Head-to-Head Comparison of 4-Anilinoquinazoline Derivatives' Potency: An In-Depth Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 4-anilinoquinazoline scaffold has emerged as a cornerstone in the development of potent and selective kinase inhibitors, particularly targeting the epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases.[1] Dysregulation of EGFR signaling is a well-established driver of tumorigenesis in various cancers, making it a prime target for therapeutic intervention.[1][2] This guide provides a comprehensive, head-to-head comparison of the potency of various 4-anilinoquinazoline derivatives, offering researchers, scientists, and drug development professionals critical insights supported by experimental data.

The 4-Anilinoquinazoline Scaffold: A Privileged Structure

The quinazoline core linked to an aniline moiety at the 4-position creates a heterocyclic system that effectively mimics the adenine region of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[3] This fundamental mechanism of action has been the basis for the successful development of several generations of EGFR inhibitors.[1] The potency and selectivity of these derivatives are finely tuned by substitutions on both the quinazoline and aniline rings, a concept central to the structure-activity relationship (SAR) studies in this field.[3]

First-Generation Reversible Inhibitors: A Comparative Overview

The first-generation 4-anilinoquinazoline derivatives, including Gefitinib and Erlotinib, are characterized by their reversible binding to the EGFR kinase domain. Their potency is typically evaluated by their half-maximal inhibitory concentration (IC50), a measure of the drug concentration required to inhibit 50% of the target enzyme's activity.

DerivativeTarget(s)IC50 (nM) - EGFR WTIC50 (nM) - EGFR Exon 19 DelIC50 (nM) - EGFR L858RReference(s)
Gefitinib EGFR38.9VariesVaries[1]
Erlotinib EGFRVaries712[4][5]
Lapatinib EGFR, HER227.06VariesVaries[1]

Key Insights:

  • Mutant Selectivity: First-generation inhibitors generally exhibit greater potency against activating mutations in EGFR, such as exon 19 deletions and the L858R point mutation, compared to the wild-type (WT) receptor.[4][5]

  • Structural Modifications: The SAR for these compounds indicates that small, lipophilic groups at the 3-position of the aniline ring are preferred.[3] Furthermore, electron-donating groups on the quinazoline moiety, such as the 6,7-dimethoxy substitution, have been shown to significantly enhance potency.[3]

Second-Generation Covalent Inhibitors: Overcoming Resistance

The emergence of resistance to first-generation inhibitors, often through the T790M "gatekeeper" mutation, spurred the development of second-generation compounds like Afatinib and Dacomitinib. These derivatives feature a reactive group that forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.

DerivativeTarget(s)IC50 (nM) - EGFR Exon 19 DelIC50 (nM) - EGFR L858RIC50 (nM) - EGFR L858R/T790MReference(s)
Afatinib EGFR, HER2, ErbB-40.20.257[4][5]
Dacomitinib EGFR, HER2, HER4VariesVariesVaries[1]

Key Insights:

  • Increased Potency: Second-generation inhibitors demonstrate significantly lower IC50 values against both wild-type and mutant EGFR compared to their first-generation counterparts.[4]

  • Broader Spectrum: These inhibitors often target multiple members of the ErbB family, which can lead to increased efficacy but also potential for off-target effects.

Newer Generations and Novel Derivatives: Expanding the Arsenal

Research continues to yield novel 4-anilinoquinazoline derivatives with improved potency, selectivity, and the ability to overcome resistance mechanisms. For instance, some derivatives have been specifically designed to be dual inhibitors of EGFR and other key signaling molecules like VEGFR-2, which is involved in angiogenesis.[6][7]

One study reported a novel derivative, compound 6m , which demonstrated a remarkably potent EGFR inhibition with an IC50 of 0.0032 μM (3.2 nM) and over 2000-fold selectivity against other kinases.[8] Another promising compound, 19h , incorporated a 2-nitroimidazole moiety and displayed an EGFR inhibitory IC50 of 0.47 nM.[9] Furthermore, compound 7i , a 6-arylureido-4-anilinoquinazoline derivative, showed an EGFR IC50 of 17.32 nM, which was more potent than both gefitinib (25.42 nM) and erlotinib (33.25 nM) in the same assay.[10]

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay (Luminescent)

To ensure the trustworthiness and reproducibility of the potency data presented, it is crucial to understand the underlying experimental methodology. The following is a detailed, step-by-step protocol for a common luminescent kinase assay used to determine the IC50 of 4-anilinoquinazoline derivatives against EGFR. This protocol is adapted from commercially available kits and established methodologies.[11][12]

Objective: To measure the in vitro inhibitory activity of a test compound against EGFR kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)

  • Test compound (4-anilinoquinazoline derivative) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Serial dilutions of inhibitor - Master mix (enzyme, substrate) add_inhibitor Add inhibitor/vehicle to wells prep_reagents->add_inhibitor add_master_mix Add master mix to wells add_inhibitor->add_master_mix add_atp Initiate reaction with ATP add_master_mix->add_atp incubate_reaction Incubate at 30°C for 60 min add_atp->incubate_reaction add_adp_glo Add ADP-Glo™ Reagent incubate_reaction->add_adp_glo incubate_adp_glo Incubate at RT for 40 min add_adp_glo->incubate_adp_glo add_kinase_detection Add Kinase Detection Reagent incubate_adp_glo->add_kinase_detection incubate_detection Incubate at RT for 30-60 min add_kinase_detection->incubate_detection read_luminescence Measure luminescence incubate_detection->read_luminescence subtract_bkg Subtract background read_luminescence->subtract_bkg plot_data Plot % inhibition vs. log[inhibitor] subtract_bkg->plot_data calc_ic50 Determine IC50 value plot_data->calc_ic50

Caption: Workflow for a luminescent EGFR kinase inhibition assay.

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the 4-anilinoquinazoline test compound in kinase assay buffer. The final DMSO concentration in the reaction should not exceed 1% to avoid solvent-induced inhibition.

    • Prepare a master mix containing the EGFR enzyme and the appropriate substrate in kinase assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear reaction kinetics.[13]

  • Reaction Setup:

    • To the wells of a microplate, add the diluted test compound or vehicle (for positive and negative controls).

    • Add the master mix to each well, except for the "no enzyme" negative control wells.

    • Initiate the kinase reaction by adding the ATP solution to all wells. The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes. This allows for the enzymatic phosphorylation of the substrate.

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

    • Add the Kinase Detection Reagent to convert the generated ADP back to ATP and catalyze a luminescent reaction. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence signal using a microplate reader. The light output is directly proportional to the amount of ADP produced, and therefore, to the kinase activity.

  • Data Analysis:

    • Subtract the background luminescence (from the "no enzyme" control) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control (enzyme, substrate, ATP, and vehicle).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve (e.g., using sigmoidal dose-response logic) to determine the IC50 value.

EGFR Signaling Pathway and Inhibition

The following diagram illustrates the canonical EGFR signaling pathway and the point of inhibition by 4-anilinoquinazoline derivatives. Upon ligand binding, EGFR dimerizes and autophosphorylates its tyrosine residues, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. 4-Anilinoquinazoline derivatives competitively block the ATP-binding site, thereby preventing this initial phosphorylation event and halting the entire signaling cascade.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: EGFR signaling and inhibition by 4-anilinoquinazolines.

Conclusion

The 4-anilinoquinazoline scaffold remains a highly fruitful area of research for the development of potent kinase inhibitors. This guide has provided a head-to-head comparison of the potency of various derivatives, highlighting the evolution from first-generation reversible inhibitors to second-generation covalent inhibitors and beyond. The provided experimental protocol for determining IC50 values offers a self-validating system for researchers to assess the potency of novel compounds. As our understanding of the intricacies of EGFR signaling and resistance mechanisms deepens, we can anticipate the development of even more potent and selective 4-anilinoquinazoline derivatives for the treatment of cancer and other diseases.

References

Unambiguous Structural Elucidation: A Comparative Guide to Confirming the Molecular Structure of 4-Chloroquinazolin-6-OL

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a non-negotiable cornerstone. For novel heterocyclic compounds like 4-Chloroquinazolin-6-OL, a key intermediate in the synthesis of bioactive molecules, an unassailable confirmation of its atomic arrangement is paramount for understanding its chemical reactivity, predicting its biological activity, and securing intellectual property.[1] This guide provides an in-depth comparison of the gold-standard technique, single-crystal X-ray crystallography, with powerful alternative methods—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive structural confirmation of this compound. We will delve into the causality behind experimental choices, present hypothetical yet representative data, and offer a transparent assessment of each technique's strengths and limitations.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule.[2][3] It provides a precise map of atomic positions, bond lengths, and bond angles, offering an unparalleled level of structural detail.[4][5] The fundamental principle lies in the diffraction of X-rays by the ordered arrangement of molecules within a single crystal.[3]

Experimental Workflow: A Self-Validating System

The journey from a powdered sample to a refined crystal structure is a meticulous process, with each step designed to ensure the integrity of the final model.

X-ray Crystallography Workflow cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution & Refinement Powder Powder Solvent_Screening Solvent_Screening Powder->Solvent_Screening Dissolution Vapor_Diffusion Vapor_Diffusion Solvent_Screening->Vapor_Diffusion Optimal Solvent System Single_Crystal Single_Crystal Vapor_Diffusion->Single_Crystal Slow Evaporation Mounting Mounting Single_Crystal->Mounting Cryo-protection Diffractometer Diffractometer Mounting->Diffractometer X-ray Source Diffraction_Pattern Diffraction_Pattern Diffractometer->Diffraction_Pattern Rotation & Exposure Unit_Cell Unit_Cell Diffraction_Pattern->Unit_Cell Indexing Electron_Density_Map Electron_Density_Map Unit_Cell->Electron_Density_Map Phase Problem Solution Atomic_Model Atomic_Model Electron_Density_Map->Atomic_Model Model Building Refined_Structure Refined_Structure Atomic_Model->Refined_Structure Least-Squares Refinement Validation Validation Refined_Structure->Validation CIF File Generation CSD_Deposition CSD_Deposition Validation->CSD_Deposition Peer Review Readiness

Caption: Workflow for Single-Crystal X-ray Crystallography.

Step-by-Step Experimental Protocol:

  • Crystal Growth (The Rate-Limiting Step): The primary challenge in X-ray crystallography is often growing a single, high-quality crystal.[6] For this compound, a systematic solvent screening is the first rational step.

    • Rationale: The goal is to find a solvent or solvent system in which the compound has moderate solubility, allowing for slow precipitation to form an ordered crystal lattice rather than an amorphous powder.

    • Protocol:

      • Dissolve small amounts of this compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and toluene) to assess solubility.

      • Employ vapor diffusion, a reliable method for small molecules. In a sealed container, a concentrated solution of the compound in a less volatile solvent is allowed to slowly equilibrate with a more volatile anti-solvent. For instance, a solution of this compound in methanol could be placed in a chamber containing diethyl ether. The slow diffusion of the ether into the methanol solution reduces the compound's solubility, promoting gradual crystallization.

  • Data Collection:

    • Rationale: A suitable crystal is mounted on a goniometer head and cooled in a stream of liquid nitrogen to minimize thermal vibrations and radiation damage. The crystal is then rotated in a focused beam of X-rays, and the diffracted beams are recorded by a detector.

    • Protocol:

      • A single crystal of suitable size (typically 0.1-0.3 mm) is selected under a microscope.

      • The crystal is mounted on a cryoloop and flash-cooled to 100 K.

      • Data is collected on a modern diffractometer, typically equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector.[5]

      • A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Structure Solution and Refinement:

    • Rationale: The collected diffraction pattern is used to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using direct methods or Patterson techniques to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.

    • Protocol:

      • The diffraction data is indexed to determine the unit cell parameters and crystal system.

      • The structure is solved using software packages like SHELXT or Olex2.

      • The resulting atomic model is refined using least-squares methods (e.g., with SHELXL), adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated diffraction intensities.

      • The final structure is validated using tools like PLATON to check for geometric plausibility and other potential issues.

Expected Data and Interpretation

A successful X-ray crystal structure determination of this compound would provide a crystallographic information file (CIF). This file contains the precise coordinates of each atom, allowing for the calculation of exact bond lengths and angles. The planarity of the quinazoline ring system would be confirmed, and the positions of the chloro and hydroxyl substituents would be unambiguously assigned. Furthermore, the crystal packing would reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the quinazoline core.

Alternative Structural Elucidation Techniques

While X-ray crystallography provides the most definitive structural information, other techniques offer complementary data and can be invaluable, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and chemical environment of atoms in a molecule. For this compound, ¹H and ¹³C NMR would be the primary experiments.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, as the hydroxyl proton is more likely to be observed).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Additional 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.

Expected Data and Interpretation:

  • ¹H NMR: The spectrum would show distinct signals for each of the aromatic protons. The chemical shifts and coupling patterns would allow for the assignment of each proton to its position on the quinazoline ring. For instance, the protons on the benzene ring portion would exhibit characteristic splitting patterns based on their relationship to the hydroxyl group.

  • ¹³C NMR: The spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, helping to confirm the presence of the chloro- and hydroxyl-substituted carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire a mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula.

Expected Data and Interpretation:

  • The mass spectrum would show a molecular ion peak corresponding to the mass of this compound (C₈H₅ClN₂O). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with a peak at [M]+ and another at [M+2]+ with an intensity ratio of approximately 3:1.

  • HRMS would provide an exact mass that can be used to confirm the elemental composition.

Comparative Analysis: Choosing the Right Tool

The choice of analytical technique depends on the specific research question and the availability of a suitable sample.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Primary Information 3D molecular structure, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, chemical environment of nucleiMolecular weight, elemental composition, fragmentation pattern
Sample Requirement High-quality single crystal~5-10 mg, soluble<1 mg, soluble/volatile
Ambiguity Unambiguous determination of structureCan be ambiguous for complex isomersCannot distinguish between isomers with the same molecular formula
Key Advantage Definitive structural proofProvides information in solution, which can be more biologically relevantHigh sensitivity and accuracy for molecular formula determination
Limitation Crystal growth can be a major bottleneck[6]Does not provide 3D spatial arrangement directlyProvides limited information on atomic connectivity

digraph "Method_Comparison" {
graph [fontname="Arial", fontsize=12];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Start" [shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", label="Need Molecular\nStructure"];

"Start" -> "Have_Crystal" [label="Can you grow a\nsingle crystal?"];

"Have_Crystal" [shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; "Have_Crystal" -> "XRD" [label="Yes"]; "Have_Crystal" -> "NMR_MS" [label="No"];

"XRD" [shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF", label="X-ray Crystallography\n(Definitive 3D Structure)"]; "NMR_MS" [shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF", label="NMR & Mass Spectrometry\n(Connectivity & Formula)"];

"XRD" -> "Result_3D" [label="Provides"]; "NMR_MS" -> "Result_Connectivity" [label="Provides"];

"Result_3D" [shape=note, fillcolor="#E8F0FE", fontcolor="#202124", label="Unambiguous 3D atomic arrangement,\nbond lengths, and angles."]; "Result_Connectivity" [shape=note, fillcolor="#FCE8E6", fontcolor="#202124", label="Connectivity map and molecular formula.\nStructure inferred."]; }

Caption: Decision logic for structural elucidation method selection.

Conclusion

For the unequivocal confirmation of the molecular structure of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides a definitive and high-resolution three-dimensional model that is essential for drug development and patent protection. While NMR spectroscopy and mass spectrometry are indispensable tools that provide crucial and complementary information regarding connectivity and molecular formula, they do not offer the same level of unambiguous structural proof. In an ideal scenario, a combination of all three techniques provides a comprehensive and self-validating characterization of the molecule, ensuring the highest level of scientific integrity. For researchers and drug development professionals, investing the effort to obtain a single crystal for X-ray analysis is a critical step in mitigating risk and building a solid foundation for further research.

References

A Comparative Guide to Quinazoline Synthesis: Conventional Heating vs. Microwave Irradiation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The synthesis of quinazolines, a cornerstone of many pharmacologically active compounds, has traditionally relied on conventional heating methods such as oil baths and reflux condensers. However, the emergence of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this field, offering a compelling alternative that excels in efficiency, sustainability, and speed. This guide provides a detailed comparative analysis of these two methodologies, grounded in experimental data and established chemical principles. Our findings demonstrate that microwave irradiation consistently and significantly reduces reaction times from hours to minutes, while simultaneously improving product yields and aligning with the principles of green chemistry.[1][2] For researchers and professionals in drug development, adopting MAOS for quinazoline synthesis represents a strategic enhancement to the discovery and scale-up pipeline.

Introduction: The Significance of Quinazolines and Their Synthesis

Quinazolines and their derivatives are a prominent class of heterocyclic compounds featuring a fused benzene and pyrimidine ring system.[3] This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antibacterial properties.[4][5][6]

The efficacy of a drug development program often hinges on the rapid and efficient synthesis of analog libraries. Therefore, the choice of heating method for the core synthetic steps is not merely a practical consideration but a critical factor influencing the pace of discovery. This guide dissects the two primary heating modalities—slow, conductive conventional heating and rapid, dielectric microwave heating—to provide a clear, data-driven comparison for the synthesis of this vital heterocyclic family.

The Avenues of Synthesis: A Mechanistic Overview

The fundamental difference between the two methods lies in their mechanism of energy transfer.

Conventional Heating: The Path of Conduction

Traditional synthesis relies on conventional heating (e.g., an oil bath), where heat is transferred to the reaction mixture indirectly. Heat moves from the source, through the vessel walls, and into the solvent and reactants via conduction and convection.[7] This process is inherently slow and inefficient, often creating significant temperature gradients within the vessel. The vessel walls and the solvent near the surface are hotter than the bulk of the reaction mixture, which can lead to localized overheating, decomposition of sensitive reagents, and the formation of undesirable by-products.

Microwave Synthesis: The Power of Direct, Volumetric Heating

Microwave-Assisted Organic Synthesis (MAOS) utilizes the ability of polar molecules (like many organic solvents and reagents) to transform electromagnetic energy into heat.[8] The heating occurs through two primary mechanisms: dipolar polarization and ionic conduction.[7] This results in direct, instantaneous, and uniform (volumetric) heating of the entire reaction mixture.[8][9] By bypassing the slow process of thermal conduction, MAOS can drive reactions to completion at a dramatically accelerated rate, often with enhanced selectivity and cleaner product profiles.[2][10]

Head-to-Head Comparison: Performance Metrics

ParameterConventional Heating (Reflux/Oil Bath)Microwave-Assisted Synthesis (MAOS)Advantage
Reaction Time Typically several hours (3-10+ hours)[1]Typically a few minutes (2-30 minutes)[1][10][11]MAOS
Product Yield Moderate to good (e.g., 48-89%)[1]Good to excellent (e.g., 66-97%)[1]MAOS
Energy Efficiency Lower efficiency; significant energy lost to heating the environment and apparatus.[9]Higher efficiency, especially for short reactions; energy is focused directly into the reaction mixture.[9][12][13]MAOS
Purity & By-products Longer exposure to heat can lead to thermal degradation and more by-products.[10]Rapid heating and shorter reaction times minimize by-product formation, leading to cleaner reactions.[10][14]MAOS
Green Chemistry Often requires larger volumes of high-boiling point solvents and significant energy input.Aligns with green principles by reducing energy consumption and enabling the use of greener solvents (e.g., water, ethanol) or even solvent-free conditions.[7][8][15][16]MAOS
Reproducibility Can be difficult to control precise temperature profiles, leading to variability.Modern microwave reactors offer precise control over temperature and pressure, ensuring high reproducibility.MAOS

Data-Driven Evidence: A Quantitative Look

The theoretical advantages of MAOS are strongly supported by experimental results. A comparative study on the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one provides a clear example:

ParameterConventional Synthesis (Reflux)Microwave-Assisted Synthesis
Product 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one
Reaction Time 10 hours5 minutes
Yield (%) 79%87%
Microwave Power N/A800 Watts
Source: E-Journal UIN Malang[11]

This data is representative of a broader trend observed across the literature, where MAOS consistently demonstrates spectacular accelerations in reaction times and improvements in yield.[1][5]

Experimental Protocols in Practice

To illustrate the practical differences, here are detailed protocols for the final step in the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one from its benzoxazinone precursor.

Protocol 1: Conventional Synthesis via Reflux

This method involves heating the reaction mixture in a flask with a condenser to prevent solvent loss.

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve 2-(2-chlorophenyl)-4H-benzo[d][1][15]oxazin-4-one (5 mmol) in 10 mL of pyridine.

  • Addition: To this solution, add dropwise a solution of hydrazine hydrate (10 mmol) in 5 mL of pyridine.

  • Heating: Equip the flask with a reflux condenser and place it in a preheated oil bath set to the boiling point of pyridine (approx. 115°C).

  • Reaction: Maintain the reflux for 10 hours , monitoring the reaction progress periodically via Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture over crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from dilute ethanol to obtain the pure compound.

Protocol 2: Microwave-Assisted Synthesis

This protocol uses a dedicated laboratory microwave reactor for rapid and controlled heating.

  • Reagent Preparation: In a 35 mL microwave reaction vial equipped with a magnetic stir bar, combine 2-(2-chlorophenyl)-4H-benzo[d][1][15]oxazin-4-one (5 mmol), hydrazine hydrate (10 mmol), and 15 mL of pyridine.

  • Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial inside the microwave reactor cavity. Set the reaction parameters: Temperature at 120°C, hold time of 5 minutes , and power at 800 Watts.

  • Reaction: Start the irradiation. The instrument will automatically control the power output to maintain the set temperature for the specified duration.

  • Cooling: After the irradiation is complete, the vial is cooled to a safe handling temperature using a compressed air stream.

  • Work-up: Pour the cooled reaction mixture over crushed ice with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Purification: Recrystallize the crude product from dilute ethanol.

Visualizing the Workflow

The following diagrams illustrate the stark contrast in complexity and duration between the two synthetic workflows.

G cluster_0 Conventional Synthesis Workflow A 1. Prepare Reagents in Round-Bottom Flask B 2. Assemble Reflux Apparatus (Condenser, Heating Mantle) A->B C 3. Heat to Reflux (10 Hours) B->C D 4. Cool Down & Disassemble C->D E 5. Work-up & Isolation (Precipitation, Filtration) D->E F 6. Recrystallization E->F

Caption: Workflow for conventional quinazoline synthesis.

G cluster_1 Microwave Synthesis Workflow A 1. Combine Reagents in Microwave Vial B 2. Seal Vial & Place in Reactor A->B C 3. Irradiate (5 Minutes) B->C D 4. Automated Cooling C->D E 5. Work-up & Isolation D->E F 6. Recrystallization E->F

Caption: Streamlined workflow for microwave synthesis.

Conclusion & Future Outlook

For the synthesis of quinazolines, microwave irradiation is not merely an alternative to conventional heating; it is a superior methodology across nearly every significant metric. It offers dramatic reductions in reaction time, enhanced product yields, greater energy efficiency, and cleaner reaction profiles.[1][2][16] These advantages translate directly into increased laboratory throughput and more sustainable chemical practices. As the pharmaceutical industry continues to seek faster and greener routes to novel therapeutics, the adoption of Microwave-Assisted Organic Synthesis is poised to become the standard for scaffolds like quinazolines, accelerating the journey from initial concept to clinical candidate.

References

A Comparative Guide to the Antiproliferative Properties of Novel 6-Halo-2-Phenyl-Substituted 4-Anilinoquinazolines

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative analysis of the antiproliferative properties of newly developed 6-halo-2-phenyl-substituted 4-anilinoquinazolines. These compounds are of significant interest in oncology due to their structural similarity to established kinase inhibitors. The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of several FDA-approved anticancer drugs that target key signaling pathways involved in tumor growth and proliferation.[1][2][3][4] This document provides a detailed examination of the structure-activity relationships (SAR) governed by halogen substitution at the 6-position of the quinazoline core, offering experimental protocols and comparative data to guide further research and drug development.

The primary molecular target for this class of compounds is often the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant signaling is a critical driver in the tumorigenesis of various cancers.[1][5][6] The 4-anilinoquinazoline framework is designed to competitively bind to the ATP-binding site within the EGFR kinase domain, thereby inhibiting the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, that promote uncontrolled cell proliferation and survival.[7][8]

Rationale for Halogen Substitution at the C-6 Position

The introduction of halogen atoms at the 6-position of the quinazoline ring is a strategic design choice intended to modulate the compound's pharmacological properties. Halogens can significantly influence a molecule's binding affinity, metabolic stability, and membrane permeability.[9]

Causality Behind Halogen Choice:

  • Electronic Effects: Halogens are electronegative and can alter the electron distribution of the quinazoline ring system, potentially enhancing interactions with amino acid residues in the target's binding pocket.

  • Halogen Bonding: Heavier halogens (Cl, Br, I) can act as Lewis acids and form a specific, non-covalent interaction known as a halogen bond with Lewis bases (e.g., carbonyl oxygens of peptide backbones) in the protein.[10][11][12] This directional interaction can significantly increase binding affinity and selectivity.[9][13] The strength of this bond typically increases in the order of Cl < Br < I.[9]

  • Lipophilicity and Permeability: Halogenation generally increases the lipophilicity of a compound, which can improve its ability to cross cellular membranes and reach its intracellular target.[9]

This guide will compare a series of compounds where the substituent at the 6-position is varied (Fluorine, Chlorine, Bromine, Iodine) to assess the impact of these properties on antiproliferative activity.

Experimental Design & Methodologies

To objectively compare the antiproliferative properties of the novel compounds, a standardized set of experiments is crucial. The following workflow ensures reproducibility and provides a self-validating system for assessing efficacy.

Overall Experimental Workflow

The process begins with the chemical synthesis of the target compounds, followed by rigorous in vitro evaluation against selected cancer cell lines to determine their potency and concludes with data analysis to establish structure-activity relationships.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Biological Evaluation cluster_2 Phase 3: Data Analysis Synthesis Chemical Synthesis of 6-Halo-2-phenyl-4-anilinoquinazolines Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Cell_Culture Seeding of Cancer Cell Lines (e.g., A549, MCF-7) Characterization->Cell_Culture Test Compounds Compound_Treatment Treatment with Test Compounds (Dose-Response) Cell_Culture->Compound_Treatment MTT_Assay MTT Proliferation Assay (72h Incubation) Compound_Treatment->MTT_Assay Absorbance_Reading Absorbance Measurement (570 nm) MTT_Assay->Absorbance_Reading IC50_Calculation Calculation of IC50 Values Absorbance_Reading->IC50_Calculation SAR_Analysis Structure-Activity Relationship (SAR) Analysis IC50_Calculation->SAR_Analysis G cluster_pathways Downstream Signaling Ligand Growth Factor (e.g., EGF) EGFR EGFR Ligand->EGFR P P EGFR->P Quinazoline 6-Halo-4-Anilinoquinazoline (Inhibitor) Quinazoline->EGFR Binds to ATP Pocket & Blocks Phosphorylation ATP ATP ATP->EGFR RAS RAS P->RAS Activates PI3K PI3K P->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation

References

Safety Operating Guide

Navigating the Disposal of 4-Chloroquinazolin-6-OL: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

The proper disposal of chemical reagents is a critical, yet often overlooked, aspect of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step framework for the safe disposal of 4-Chloroquinazolin-6-OL, a halogenated heterocyclic compound frequently utilized in pharmaceutical research and drug development. As a Senior Application Scientist, my objective is to synthesize regulatory requirements with practical, in-field experience to ensure your disposal practices are not only compliant but also inherently safe.

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. Based on data from similar compounds like 4-chloroquinazoline and 4-chloroquinazoline-6,7-diol, it is prudent to assume that this compound may cause skin, eye, and respiratory irritation[1][2].

Core Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or airborne solid particles that could cause serious eye irritation[1][2].
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.Prevents skin contact, which may lead to irritation[1][2].
Respiratory Protection Work within a certified chemical fume hood.Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation[1][2].

Part 2: Waste Segregation and Containerization: The Foundation of Safe Disposal

The cornerstone of compliant chemical waste management is meticulous segregation. Halogenated organic compounds like this compound must be collected separately from non-halogenated waste streams[3][4]. This is crucial because mixing chlorinated and non-chlorinated solvents can complicate and significantly increase the cost of disposal[3].

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, leak-proof container made of a material compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable[5][6].

  • Labeling is Non-Negotiable: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[7].

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect any solid this compound, including contaminated items like weighing papers or pipette tips, in a designated solid waste container[6][7].

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[7][8].

  • Secure Storage: Keep waste containers tightly closed except when adding waste[9]. Store them in a designated and secure satellite accumulation area that is under the direct supervision of laboratory personnel[10][11].

Part 3: The Disposal Pathway: From Laboratory to Final Disposition

Disposal of this compound must adhere to federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste[10][12].

Disposal Decision Workflow:

Caption: Disposal workflow for this compound.

Final Disposal Methods:

Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain[1][13]. The most common and environmentally sound method for disposing of chlorinated organic residues is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize the resulting hydrogen chloride gas[2][14].

Part 4: Spill Management and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access[7].

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running[1].

  • Contain and Clean: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, follow your institution's specific emergency procedures.

  • Collect Waste: All cleanup materials must be collected in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above[7].

  • Report: Report the incident to your laboratory supervisor and EHS department immediately[7].

By adhering to these rigorous procedures, you contribute to a culture of safety and ensure that your laboratory's operations are in full compliance with environmental regulations. This proactive approach to waste management not only protects you and your colleagues but also safeguards the integrity of our shared environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloroquinazolin-6-OL
Reactant of Route 2
Reactant of Route 2
4-Chloroquinazolin-6-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.